molecular formula C12H10ClNO2 B081768 Ethyl 4-Chloroquinoline-3-carboxylate CAS No. 13720-94-0

Ethyl 4-Chloroquinoline-3-carboxylate

Cat. No.: B081768
CAS No.: 13720-94-0
M. Wt: 235.66 g/mol
InChI Key: DWXQUAHMZWZXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Chloroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136916. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-chloroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-7-14-10-6-4-3-5-8(10)11(9)13/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXQUAHMZWZXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296461
Record name Ethyl 4-Chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13720-94-0
Record name 13720-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136916
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 13720-94-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-Chloroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-Chloroquinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-Chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloroquinoline-3-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural framework, featuring a reactive chlorine atom at the 4-position of the quinoline ring, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characterization of this compound, with a focus on its applications in drug discovery and development.

Chemical and Physical Properties

This compound is a stable, crystalline solid at room temperature. Its core structure consists of a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The presence of a chlorine atom at the 4-position and an ethyl carboxylate group at the 3-position are key to its chemical reactivity and utility as a synthetic intermediate.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₂H₁₀ClNO₂[1]
Molecular Weight 235.67 g/mol [1][2]
Melting Point 44 - 48 °C
Boiling Point 129 °C at 0.2 mmHg
Appearance White to orange to green powder/crystal
CAS Number 13720-94-0[1][2]
IUPAC Name This compound[1]
SMILES CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl[1]
InChIKey DWXQUAHMZWZXHP-UHFFFAOYSA-N[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from an appropriately substituted aniline. A general and widely used method is the Gould-Jacobs reaction, followed by chlorination.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This step involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

  • In a round-bottom flask, equimolar amounts of the chosen aniline and diethyl ethoxymethylenemalonate are mixed.

  • The mixture is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is allowed to distill off.

  • The resulting intermediate, an ethyl anilinomethylenemalonate, is then added to a high-boiling point solvent such as Dowtherm A and heated to approximately 250 °C for 20-30 minutes to effect cyclization.[3]

  • Upon cooling, the product, Ethyl 4-hydroxyquinoline-3-carboxylate, precipitates and can be collected by filtration.

Step 2: Chlorination to this compound

The hydroxyl group at the 4-position is subsequently replaced by a chlorine atom using a chlorinating agent.

  • Ethyl 4-hydroxyquinoline-3-carboxylate is treated with an excess of phosphorus oxychloride (POCl₃).[4]

  • The reaction mixture is heated at reflux (around 100-110 °C) for 2-4 hours.[4]

  • After completion of the reaction, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or ammonia solution.

  • The resulting precipitate of this compound is collected by filtration, washed with water, and dried.

Experimental Protocol: Purification

The crude product can be purified by the following methods:

  • Recrystallization: The solid product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield a pure crystalline product.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed.[5] A typical eluent system would be a gradient of ethyl acetate in hexanes.[5] The fractions containing the pure product are collected and the solvent is evaporated to yield the purified compound.

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dominated by the presence of the chlorine atom at the 4-position, which is susceptible to nucleophilic substitution. This reactivity makes it a valuable building block for the synthesis of a variety of substituted quinolines.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the quinoline ring system activates the C4-Cl bond towards nucleophilic attack. A wide range of nucleophiles can displace the chloride ion, leading to the formation of diverse derivatives.

Caption: General scheme of nucleophilic substitution at the 4-position.

Common nucleophiles include:

  • Amines: Reaction with primary and secondary amines yields 4-aminoquinoline derivatives, a core structure in many antimalarial drugs.

  • Alkoxides: Treatment with sodium alkoxides (e.g., sodium methoxide) results in the formation of 4-alkoxyquinoline derivatives.[5]

  • Thiols: Reaction with thiols in the presence of a base leads to 4-thioether substituted quinolines.

Reduction

The ester group can be selectively reduced. For example, treatment with diisobutylaluminum hydride (DIBAL) can reduce the carboxylate to a hydroxymethyl group.[5] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) may also reduce the chloro group.[5]

Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[5] This carboxylic acid moiety can then be further modified, for example, through amide coupling reactions.[5]

Spectral Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the proton at the 2-position, and signals for the ethyl group (a quartet and a triplet). The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the quinoline ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

  • Bands in the region of 1500-1600 cm⁻¹ due to the C=C and C=N stretching vibrations of the quinoline ring.

  • C-Cl stretching vibrations are typically observed in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Development

This compound is a crucial starting material in the synthesis of numerous pharmacologically active compounds.

Caption: Role in the synthesis of bioactive molecules.

  • Antimalarial Agents: The 4-aminoquinoline scaffold is a well-established pharmacophore for antimalarial activity. This compound serves as a key precursor for the synthesis of analogs of chloroquine and other antimalarial drugs.[5][6]

  • Anticancer Agents: The quinoline ring system is present in several anticancer drugs. The ability to introduce various substituents at the 4-position allows for the generation of libraries of compounds for screening against different cancer cell lines.[6]

  • Antibacterial Agents: Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. While this compound itself is not an antibiotic, it can be used to synthesize novel quinolone derivatives with potential antibacterial activity.[6]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a cornerstone intermediate in the field of medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and versatility make it an invaluable tool for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a valuable resource for researchers in both academic and industrial settings.

References

The Genesis of a Core Scaffold: A Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class of compounds, quinoline-3-carboxylates and their derivatives hold particular significance, featuring prominently in the development of antibacterial agents, anticancer drugs, and anti-inflammatory compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to the quinoline-3-carboxylate core. We will delve into the seminal named reactions that have enabled access to this critical structural motif, presenting detailed experimental protocols, quantitative data, and mechanistic insights to serve as a comprehensive resource for researchers in the field.

Historical Development of Synthetic Methodologies

The synthesis of the quinoline core dates back to the 19th century, with several named reactions providing access to the general quinoline structure. However, the targeted synthesis of quinoline-3-carboxylates is most prominently associated with the advent of the Gould-Jacobs reaction in 1939.

The Gould-Jacobs Reaction: A Foundational Approach

The Gould-Jacobs reaction, first reported by R. Gordon Gould and Walter A. Jacobs in 1939, stands as a cornerstone for the synthesis of 4-hydroxyquinoline-3-carboxylates.[1][2] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[1][2][3]

The reaction proceeds in two key stages:

  • Condensation: The aniline undergoes a nucleophilic substitution reaction with the ethoxy group of DEEM to form an anilinomethylenemalonate intermediate. This step is typically carried out at a moderate temperature.

  • Thermal Cyclization: The intermediate undergoes an intramolecular 6-electron cyclization at a much higher temperature (typically >250 °C), followed by the elimination of ethanol to yield the ethyl 4-hydroxyquinoline-3-carboxylate.[3][4] The high temperature required for this step is a notable characteristic of the classical Gould-Jacobs reaction.[4]

The resulting 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form (a 4-quinolone). Subsequent hydrolysis of the ester group and decarboxylation can lead to the corresponding 4-hydroxyquinoline.[2]

Diagram of the Gould-Jacobs Reaction Pathway:

Gould_Jacobs_Reaction aniline Aniline intermediate Anilinomethylenemalonate Intermediate aniline->intermediate + DEEM - EtOH deem Diethyl ethoxymethylenemalonate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Heat (>250 °C) (Electrocyclization) product Ethyl 4-hydroxyquinoline-3-carboxylate cyclized_intermediate->product - EtOH Friedlander_Mechanism start1 2-Aminoaryl ketone aldol_adduct Aldol Adduct start1->aldol_adduct start2 β-Keto ester start2->aldol_adduct Base or Acid Catalysis enone α,β-Unsaturated Ketone aldol_adduct->enone - H2O imine Cyclized Imine Intermediate enone->imine Intramolecular Condensation product Quinoline-3-carboxylate imine->product - H2O Microwave_Workflow step1 1. Add Aniline and DEEM to Microwave Vial step2 2. Seal Vial and Place in Microwave Reactor step1->step2 step3 3. Irradiate at High Temperature and Pressure step2->step3 step4 4. Cool to Room Temperature step3->step4 step5 5. Filter Precipitated Product step4->step5 step6 6. Wash with Cold Acetonitrile step5->step6 step7 7. Dry Under Vacuum step6->step7 step8 8. Analyze Purity (HPLC-MS) step7->step8

References

Ethyl 4-Chloroquinoline-3-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-Chloroquinoline-3-carboxylate

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document covers the compound's identifiers, physicochemical properties, synthesis protocols, and applications, presenting data in a structured and accessible format.

Compound Identification and Properties

This compound is a versatile chemical building block.[1] Its primary identifiers and key physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 13720-94-0[2][3][4][5][6][7]
IUPAC Name This compound[4]
Molecular Formula C₁₂H₁₀ClNO₂[2][3][4][7]
Molecular Weight 235.67 g/mol [2][3][7]
PubChem CID 268963[3][4]
Canonical SMILES CCOC(=O)C1=C(C2=CC=CC=C2N=C1)Cl[4]
InChIKey DWXQUAHMZWZXHP-UHFFFAOYSA-N[2][4]
Synonyms 4-Chloroquinoline-3-carboxylic acid ethyl ester, ETHYL 4-CHLORO-3-QUINOLINECARBOXYLATE, NSC 109461, NSC 136916[2][3][4][6]
Table 2: Physicochemical Properties
PropertyValue
Appearance White to orange to green powder/crystal[2][3][5]
Melting Point 44 - 48 °C[2][3][5]
Boiling Point 128 - 129 °C @ 0.2 Torr[2][3]
Purity ≥ 98% (GC)[3][5]
Storage Conditions Recommended storage at 2 - 8 °C or -20°C[2][3]
Hazards Causes skin irritation (H315) and serious eye irritation (H319)[4]

Synthesis and Experimental Protocols

This compound can be synthesized through various routes. The most common laboratory-scale methods are detailed below.

Protocol 1: Synthesis from Ethyl 4-hydroxyquinoline-3-carboxylate

This method involves the chlorination of the hydroxyl group at the 4-position of the quinoline ring using phosphorus oxychloride.

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Aqueous ammonia solution (28-30%)

  • Ice

  • Reaction vial

Procedure:

  • Place 1.5 g (7 mmol) of solid ethyl 4-hydroxyquinoline-3-carboxylate into a reaction vial.[2]

  • Add 2.2 g (1.3 mL, 14 mmol) of phosphorus oxychloride (POCl₃) to the vial.[2]

  • Heat the reaction mixture to 110 °C and maintain for 20 minutes.[2]

  • Upon completion, allow the mixture to cool slightly before slowly and carefully pouring it into a pre-cooled beaker containing a mixture of aqueous ammonia solution and ice.[2]

  • Stir the resulting mixture vigorously until a granular solid product precipitates.[2]

  • Isolate the solid by filtration, wash with cold water, and dry to yield this compound.

Synthesis_Workflow_1 cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product Start Ethyl 4-hydroxyquinoline-3-carboxylate React Add POCl₃ Heat at 110°C for 20 min Start->React Reagent Quench Quench with NH₄OH/Ice React->Quench Process Stir Stir to form solid Quench->Stir Filter Filter and Dry Stir->Filter Product This compound Filter->Product Isolate

Caption: Synthesis workflow from a hydroxyquinoline precursor.

Protocol 2: General Synthesis from 3-Chloroindoles

This procedure describes a more complex synthesis involving a cyclopropanation-ring expansion reaction.

Materials:

  • A 3-Chloroindole derivative (1.0 equiv)

  • α-halodiazoacetate (X-EDA, 1.0-1.5 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.3 equiv)

  • Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh₂(esp)₂, 0.01 equiv)

  • Dichloromethane (DCM) or Toluene

  • Ethyl acetate (EtOAc), Water (H₂O), Saturated Sodium Chloride (NaCl) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Prepare a cooled (0 °C) solution of X-EDA in DCM or toluene.[8]

  • In a separate flask, create a solution of the 3-chloroindole, Cs₂CO₃, and Rh₂(esp)₂ in DCM or toluene at ambient temperature.[8]

  • Slowly add the X-EDA solution dropwise to the stirring indole solution over a period of 30-60 minutes. The solution color will typically change from green/purple to orange/brown.[8]

  • After the addition is complete, continue stirring for an additional 30 minutes.[8]

  • Remove the solvent by rotary evaporation.[8]

  • Dissolve the crude residue in EtOAc and wash sequentially with H₂O and a saturated NaCl solution.[8]

  • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.[8]

  • Purify the final product by silica gel column chromatography.[8]

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate. Its reactivity allows for efficient structural modifications to enhance biological activity.[3]

  • Pharmaceutical Development : It is a vital building block in the synthesis of bioactive molecules.[3] It is particularly noted for its role in the development of antimalarial and antibacterial agents.[3][9] Its scaffold is also explored for creating potential anti-cancer agents.[3]

  • Agrochemical Chemistry : The compound is used in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides for crop protection.[3]

  • Organic Synthesis : It serves as a versatile intermediate for synthesizing a variety of substituted quinolines, enabling the introduction of chemical diversity at key positions of the quinoline ring system.[1][2]

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_chem Chemical Synthesis center_node This compound (Building Block) Antimalarial Antimalarial Agents center_node->Antimalarial Antibacterial Antibacterial Agents center_node->Antibacterial Anticancer Anticancer Agents center_node->Anticancer Pesticides Pesticides center_node->Pesticides Herbicides Herbicides center_node->Herbicides Quinolones Substituted Quinolones center_node->Quinolones Heterocycles Complex Heterocycles center_node->Heterocycles

Caption: Role as an intermediate in various chemical sectors.

Further Reactions and Analysis

Protocol 3: Alcoholysis to Ethyl 4(1H)-oxo-quinolone-3-carboxylates

The 4-chloro group can be readily displaced to form 4-quinolones, which are themselves an important class of compounds.

Procedure:

  • Dissolve the this compound derivative (1-2 mmol) in 5 mL of dry ethanol.[8]

  • Reflux the solution for 24 hours or monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Cool the reaction mixture to allow for the precipitation of a white solid.[8]

  • Isolate the solid by centrifugation, decant the supernatant, and wash the solid with ethyl acetate two to three times to yield the pure product.[8]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a range of analytical techniques, including:

  • Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity assessment.[3][10]

  • Mass Spectrometry : Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm the chemical structure.[8][10]

  • Infrared (IR) Spectroscopy : To identify functional groups.[1][9]

References

Spectroscopic Characterization of Ethyl 4-Chloroquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-Chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are derived from analyses of its constituent functional groups and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.9s1HH2
~8.2d1HH5
~7.8t1HH7
~7.6t1HH6
~7.5d1HH8
4.4-4.5q2H-OCH₂CH₃
1.4-1.5t3H-OCH₂CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. s=singlet, d=doublet, t=triplet, q=quartet.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165C=O (ester)
~150C4
~148C8a
~145C2
~132C7
~129C5
~128C6
~127C4a
~125C8
~120C3
~62-OCH₂CH₃
~14-OCH₂CH₃

Solvent: CDCl₃, Proton-decoupled.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch
1725-1715StrongC=O Stretch (Ester)
1600-1585Medium-StrongC=C Stretch (Aromatic)
1310-1250StrongAsymmetric C-O-C Stretch
1130-1100StrongSymmetric C-O-C Stretch
850-550Medium-StrongC-Cl Stretch

Table 4: Mass Spectrometry Data

m/zIonNotes
235/237[M]⁺Molecular ion peak with characteristic 3:1 ratio for the presence of one chlorine atom.
206/208[M-C₂H₅]⁺Loss of the ethyl group.
190/192[M-OC₂H₅]⁺Loss of the ethoxy group.
162[M-COOC₂H₅]⁺Loss of the entire ester group.
127[C₈H₅NCl]⁺Further fragmentation of the quinoline ring.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans is typically sufficient.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragments. The presence of a chlorine atom should result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of Ethyl 4-Chloroquinoline-3-carboxylate Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Characterization

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-Chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

Ethyl 4-Chloroquinoline-3-carboxylate is a versatile building block in medicinal chemistry, recognized for its role in the synthesis of antimalarial and antibacterial agents.[1] Its unique structure and stability make it a valuable component in the development of novel therapeutic agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀ClNO₂[1][2][3][4][5]
Molecular Weight 235.67 g/mol [1][2][3][4][5]
CAS Number 13720-94-0[1][2][3][5]
Appearance White to orange to green powder to crystal[1][2]
Melting Point 44 - 48 °C[1]
Boiling Point 129 °C at 0.2 mmHg[1]
Storage Conditions Store at 2 - 8 °C; Recommended in a cool, dark place (<15°C)[1]

Solubility Profile

A thorough review of scientific literature and supplier documentation indicates a lack of specific quantitative solubility data for this compound in common laboratory solvents. A Safety Data Sheet for the compound explicitly states "No information available" for solubility.[6] However, research on structurally similar compounds, such as ethyl 2-aryl-4-chloroquinoline-3-carboxylate derivatives, has shown high solubility (> 100 μM) in phosphate-buffered saline (PBS) with Dimethyl Sulfoxide (DMSO) at pH 7.4.[7] This suggests that this compound may exhibit moderate solubility in aqueous solutions containing a co-solvent.

Given the absence of specific data, experimental determination of solubility is essential. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method followed by a suitable analytical technique for quantification.

Workflow for Equilibrium Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvents add_excess Add Excess Compound to Solvent prep_solvent->add_excess prep_compound Weigh Compound prep_compound->add_excess shake Agitate at Constant Temperature (e.g., 24-48h) add_excess->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter Supernatant (e.g., 0.45 µm) supernatant->filter dilute Dilute Sample filter->dilute quantify Quantify by HPLC or UV-Vis dilute->quantify

Caption: A generalized workflow for the experimental determination of compound solubility.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, DMSO, water) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant to a suitable concentration and analyze using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve.

Stability Profile

This compound is generally considered stable under normal storage conditions.[6] Supplier information suggests it is a stable intermediate compatible with various reaction conditions.[1] However, the recommendation to store it in a cool and dark place indicates potential sensitivity to heat and light.

Table 2: Stability Profile of this compound

ConditionExpected StabilityPotential Degradation Pathway
Normal Storage Stable-
Elevated Temperature Potential for degradationThermal decomposition
Light Exposure Potential for degradationPhotodegradation
Acidic pH Potential for hydrolysisAcid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Basic pH Potential for hydrolysisBase-catalyzed hydrolysis (saponification) of the ethyl ester to the carboxylate salt.
Oxidizing Agents Likely to be incompatibleOxidation of the quinoline ring system.
Experimental Protocols for Stability Assessment

Stability testing is crucial to understand the degradation profile of a compound. Standard pharmaceutical stability testing protocols can be adapted for this purpose.

Logical Flow for Stability Testing

Stability_Testing_Logic cluster_conditions Exposure Conditions cluster_analysis Analysis at Time Points cluster_evaluation Evaluation start Compound Sample long_term Long-Term (e.g., 25°C/60% RH) start->long_term accelerated Accelerated (e.g., 40°C/75% RH) start->accelerated stress Stress Testing (Heat, Light, pH, Oxidation) start->stress assay Assay for Potency (e.g., HPLC) long_term->assay accelerated->assay stress->assay impurities Analysis of Degradation Products assay->impurities shelf_life Determine Shelf-Life and Storage Conditions assay->shelf_life pathway Identify Degradation Pathways impurities->pathway

Caption: Logical workflow for comprehensive stability testing of a chemical compound.

Methodologies:

  • Forced Degradation (Stress Testing):

    • Acid/Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and monitor for degradation over time at a controlled temperature. Neutralize the samples before analysis.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80 °C) and analyze for degradation products.

    • Photostability: Expose the compound (both in solid state and in solution) to a controlled light source (e.g., ICH-compliant photostability chamber) and compare with a dark control.[8]

    • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) and monitor for degradation.

  • Accelerated Stability Testing: Store the compound at elevated temperature and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., up to 6 months) and analyze at specified time points.

  • Long-Term Stability Testing: Store the compound under recommended storage conditions (e.g., 25°C / 60% RH or 2-8°C) and monitor its properties over an extended period (e.g., 12-24 months).

Analytical Method for Stability Studies:

A stability-indicating HPLC method should be developed and validated. This method must be able to separate the intact this compound from any potential degradation products. Diode-array detection can be useful for peak purity analysis.

Conclusion

While specific quantitative data on the solubility of this compound in common solvents is not widely published, this guide provides the necessary framework for its experimental determination. The compound is generally stable under recommended storage conditions, but researchers should be mindful of its potential for degradation under thermal, photolytic, and hydrolytic stress, particularly due to the presence of the ethyl ester functional group. The provided experimental protocols serve as a robust starting point for any scientist or drug development professional working with this important chemical intermediate.

References

Potential Biological Activities of Novel Quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] The versatility of the quinoline ring system allows for structural modifications that can lead to compounds with potent and selective biological effects. This technical guide provides a comprehensive overview of the recent advancements in the discovery and development of novel quinoline derivatives, with a focus on their potential therapeutic applications. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral activities of these promising compounds.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to inhibit various protein kinases involved in cancer cell signaling pathways.[2][3] Several FDA-approved drugs containing the quinoline scaffold are currently used in clinical settings as kinase inhibitors.[2][3]

Kinase Inhibition

Novel quinoline derivatives have been designed and synthesized to target key kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5] Dual targeting of EGFR and HER-2 is a validated strategy for treating solid tumors.[4]

Table 1: Antiproliferative Activity of Novel Quinoline-Based EGFR/HER-2 Dual-Target Inhibitors [4]

CompoundMCF-7 GI₅₀ (nM)A-549 GI₅₀ (nM)
5a 2530
3e 4552

GI₅₀: The concentration of the drug that inhibits the growth of cancer cells by 50%.

Other research has focused on the development of quinoline derivatives as Pim-1 kinase inhibitors, which have shown potent growth inhibitory effects on prostate (PC-3) and leukemia (KG-1) cancer cell lines.[6]

Table 2: Antiproliferative Activity of Novel Quinoline-Based Pim-1 Kinase Inhibitors [6]

CompoundPC-3 GI₅₀ (µM)KG-1 GI₅₀ (µM)
13e 2.613.56
13f 4.734.88
13h 4.682.98
Signaling Pathway: EGFR/HER-2

The EGFR/HER-2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[3][7][8][9][10] Ligand binding to EGFR or HER-2 leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This, in turn, activates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cancer development and progression.[3][9]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->GRB2_SOS HER2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline_Inhibitor Quinoline Derivative Quinoline_Inhibitor->EGFR Inhibits Quinoline_Inhibitor->HER2 Inhibits

Caption: EGFR/HER-2 signaling pathway and inhibition by quinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[11][12][13]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[11]

Procedure: [11][12][14][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined optimal density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline derivative and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI₅₀ or IC₅₀ value is determined.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with Quinoline Derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h E->F G 7. Solubilize Formazan Crystals (DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability and IC50/GI50 H->I

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents.[16] Quinoline derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[17][18][19][20][21]

Antibacterial and Antifungal Effects

Novel quinoline derivatives have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal strains.[17][19][20][21] The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, is a key parameter for assessing antimicrobial potency.[22][23][24]

Table 3: Antibacterial and Antifungal Activity of Novel Quinoline Derivatives [19][20]

CompoundBacillus cereus MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)Escherichia coli MIC (µg/mL)Aspergillus flavus MIC (µg/mL)Candida albicans MIC (µg/mL)
2 6.2512.5255012.525
6 3.126.2512.5256.2512.5

Another study reported a quinoline derivative, Qa5, with excellent in vitro activity against the plant phytopathogenic bacterium Xanthomonas oryzae.[9]

Table 4: Antibacterial Activity of Quinoline Derivative Qa5 [9]

CompoundXanthomonas oryzae MIC (µg/mL)
Qa5 3.12

Furthermore, a series of quinoline derivatives showed potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[16][25]

Table 5: Antibacterial Activity of Novel Quinoline Derivatives against Resistant Strains [16][25]

CompoundMRSA MIC (µg/mL)VRE MIC (µg/mL)C. difficile MIC (µg/mL)
5d 0.254ND
6 1.53.01.0

ND: Not Determined

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[22][23][24][26]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[23][24]

Procedure: [23][24][26]

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the quinoline derivative is prepared in Mueller-Hinton broth (for bacteria) or another appropriate broth in the wells of a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the microorganism (e.g., ~5×10⁵ CFU/mL) is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Result Interpretation: After incubation, the wells are examined for turbidity (an indication of microbial growth). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow A 1. Prepare Serial Dilutions of Quinoline Derivative in Broth C 3. Inoculate each well of the 96-well plate A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate at 37°C for 18-24h C->D E 5. Examine for Turbidity (Microbial Growth) D->E F 6. Determine the Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for MIC determination by broth microdilution.

Neuroprotective Activity

Quinoline derivatives have shown considerable promise as neuroprotective agents, particularly for the treatment of neurodegenerative diseases like Alzheimer's disease (AD).[27][28][29][30][31][32][33] A key therapeutic strategy in AD is the inhibition of cholinesterases to increase the levels of the neurotransmitter acetylcholine in the brain.[10][27][28]

Cholinesterase Inhibition

Many novel quinoline derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10][27][28][29]

Table 6: Cholinesterase Inhibitory Activity of Novel Quinoline Derivatives [27][29]

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)
11g 1.94 ± 0.1328.37 ± 1.85
21c 0.562.3
29a 0.12 ± 0.02> 50
QN8 0.29 ± 0.0212.73 ± 0.45

IC₅₀: The concentration of the inhibitor that reduces the enzyme activity by 50%.

Signaling Pathway: Cholinergic Synapse

In a cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, transmitting the nerve impulse.[23][24][32][34] ACh is then rapidly hydrolyzed by acetylcholinesterase (AChE) into choline and acetate, terminating the signal.[23][24] By inhibiting AChE, quinoline derivatives increase the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[27][28]

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT ChAT Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT ACh_vesicle ACh Vesicle ChAT->ACh_vesicle synthesizes ACh ACh_cleft ACh ACh_vesicle->ACh_cleft releases AChE AChE ACh_cleft->AChE hydrolyzes ACh_Receptor ACh Receptor ACh_cleft->ACh_Receptor binds AChE->Choline produces Quinoline_Inhibitor Quinoline Derivative Quinoline_Inhibitor->AChE inhibits Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction

Caption: Cholinergic synapse and the mechanism of AChE inhibition.

Experimental Protocol: Beta-Secretase (BACE1) Activity Assay

BACE1 is another key enzyme in the pathogenesis of Alzheimer's disease. This protocol describes a fluorometric assay to measure BACE1 activity.

Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by BACE1, separating a fluorophore from a quencher and resulting in an increase in fluorescence. The rate of fluorescence increase is proportional to the BACE1 activity.

Procedure:

  • Sample Preparation: Cell or tissue lysates are prepared in an appropriate extraction buffer.

  • Reaction Setup: In a 96-well plate, the sample (or purified BACE1 for inhibitor screening), assay buffer, and the quinoline derivative (test inhibitor) are added.

  • Substrate Addition: The reaction is initiated by adding the BACE1 fluorogenic substrate.

  • Incubation and Measurement: The plate is incubated at 37°C, and the fluorescence is measured kinetically over time or as an endpoint reading using a fluorescence microplate reader (e.g., Ex/Em = 345/500 nm or 490/520 nm).

  • Data Analysis: The rate of reaction is calculated from the kinetic data, or the endpoint fluorescence is compared to controls. For inhibitor screening, the IC₅₀ value is determined.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives have been investigated as anti-inflammatory agents targeting various pro-inflammatory pathways and enzymes.[34]

Inhibition of Inflammatory Mediators

Novel quinoline derivatives have shown the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[26][28] Some derivatives have also been identified as potent inhibitors of the NLRP3 inflammasome.

Table 7: Anti-inflammatory Activity of Novel Quinoline Derivatives [26][28]

CompoundLPS-induced NO Production IC₅₀ (µM)
2i ~10
2m ~10
Signaling Pathway: NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response.[4][17][22][27] Its activation leads to the production of pro-inflammatory cytokines IL-1β and IL-18.[4][17] The activation is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[17][22]

NLRP3_Inflammasome_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB TLR4->NFkB Pro_IL1b pro-IL-1β NFkB->Pro_IL1b transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive transcription NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Stimuli Stimuli (e.g., ATP, K+ efflux) Stimuli->NLRP3_active ASC ASC NLRP3_active->ASC recruits Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 recruits ASC->Inflammasome Pro_Casp1->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 cleaves pro-Caspase-1 Quinoline_Inhibitor Quinoline Derivative Quinoline_Inhibitor->Inflammasome inhibits assembly IL1b IL-1β Casp1->IL1b cleaves pro-IL-1β Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: NLRP3 inflammasome activation pathway and its inhibition.

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

This assay measures the anti-inflammatory activity of compounds by quantifying their ability to inhibit NO production in LPS-stimulated macrophage cells (e.g., RAW 264.7).[1][25]

Principle: The amount of NO produced by macrophages is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[25]

Procedure: [1][25]

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the quinoline derivative for a short period, followed by stimulation with LPS (e.g., 1 µg/mL).

  • Incubation: The plate is incubated for 24 hours at 37°C.

  • Griess Reaction: A portion of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation at room temperature, the absorbance of the resulting azo dye is measured at approximately 540 nm.

  • Data Analysis: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated, and the IC₅₀ value is determined.

Antiviral Activity

Quinoline derivatives have also been explored for their antiviral properties against a range of viruses, including respiratory syncytial virus (RSV), influenza A virus (IAV), and Dengue virus.[18][19][29]

Inhibition of Viral Replication

Several novel quinoline derivatives have demonstrated potent in vitro activity against different viruses.

Table 8: Antiviral Activity of Novel Quinoline Derivatives [18][19][29]

CompoundVirusEC₅₀/IC₅₀ (µM)
1g RSV3.70 ± 0.45
1ae IAV1.87 ± 0.58
1 DENV-23.03
2 DENV-20.49
19 EV-D680.05

EC₅₀: The concentration of the drug that provides 50% of the maximum effect. IC₅₀: The concentration of the inhibitor that reduces the viral replication by 50%.

Experimental Protocol: Luciferase Reporter Assay for Antiviral Activity

Luciferase reporter assays are commonly used to screen for antiviral compounds by measuring their effect on viral gene expression or replication.[11][12][30][31]

Principle: A viral genome or a subgenomic replicon is engineered to express a reporter gene, such as firefly luciferase. The level of luciferase expression is directly proportional to the extent of viral replication or gene expression. Antiviral compounds will reduce the luciferase activity.[30][31]

Procedure: [11][12][30]

  • Cell Transfection/Infection: Host cells are transfected with the luciferase reporter viral replicon RNA or infected with a reporter virus.

  • Compound Treatment: The cells are treated with various concentrations of the quinoline derivative.

  • Incubation: The cells are incubated for a period sufficient for viral replication and reporter gene expression.

  • Cell Lysis: The cells are lysed to release the luciferase enzyme.

  • Luciferase Assay: The cell lysate is mixed with a luciferase substrate (e.g., luciferin).

  • Luminescence Measurement: The light produced by the enzymatic reaction is measured using a luminometer.

  • Data Analysis: The percentage of inhibition of viral replication is calculated based on the reduction in luciferase activity, and the EC₅₀ or IC₅₀ value is determined.

Luciferase_Assay_Workflow A 1. Transfect/Infect Host Cells with Luciferase Reporter Virus B 2. Treat with Quinoline Derivatives A->B C 3. Incubate to allow for Viral Replication B->C D 4. Lyse Cells C->D E 5. Add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Calculate % Inhibition and EC50/IC50 F->G

Caption: Workflow of a luciferase reporter assay for antiviral activity.

Conclusion

Novel quinoline derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, neuroprotective, anti-inflammatory, and antiviral agents is well-documented in recent scientific literature. The ability to readily modify the quinoline scaffold allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective therapeutic candidates. This technical guide has provided an in-depth overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. Continued research and development in this area are crucial for translating the therapeutic potential of novel quinoline derivatives into effective clinical applications.

References

A Comprehensive Review of Synthetic Pathways for Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Among its derivatives, quinoline-3-carboxylates and their congeners have garnered significant attention due to their potent pharmacological effects. This technical guide provides a detailed overview of the primary synthetic routes to quinoline-3-carboxylates, complete with experimental protocols, comparative data, and visualizations of relevant biological pathways.

Core Synthetic Methodologies

Several classical named reactions provide the foundation for the synthesis of the quinoline ring system. While some of these methods directly yield quinoline-3-carboxylates, others can be adapted to produce these valuable compounds. The most prominent among these are the Gould-Jacobs reaction, the Friedländer annulation, the Conrad-Limpach-Knorr synthesis, and the Doebner-von Miller reaction.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylates. The reaction proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[1][2]

Reaction Scheme:

Gould_Jacobs Aniline Aniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate Product Ethyl 4-Hydroxyquinoline-3-carboxylate Intermediate->Product Heat (Thermal Cyclization) Friedlander_Annulation Reactant1 2-Aminoaryl Aldehyde or Ketone Product Substituted Quinoline-3-carboxylate Reactant1->Product + Reactant2 Compound with α-Methylene Carbonyl Reactant2->Product Conrad_Limpach_Knorr cluster_CL Conrad-Limpach Pathway (Lower Temp.) cluster_Knorr Knorr Pathway (Higher Temp.) Aniline_CL Aniline Intermediate_CL β-Aminoacrylate Aniline_CL->Intermediate_CL + Ketoester_CL β-Ketoester Ketoester_CL->Intermediate_CL Product_CL 4-Hydroxyquinoline-3-carboxylate Intermediate_CL->Product_CL Heat Aniline_K Aniline Intermediate_K β-Ketoanilide Aniline_K->Intermediate_K + Ketoester_K β-Ketoester Ketoester_K->Intermediate_K Product_K 2-Hydroxyquinoline Intermediate_K->Product_K Acid, Heat Doebner_von_Miller cluster_DvM Doebner-von Miller cluster_Doebner Doebner Variation Aniline_DvM Aniline Product_DvM Substituted Quinoline Aniline_DvM->Product_DvM + UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Product_DvM Aniline_D Aniline Product_D Quinoline-4-carboxylic Acid Aniline_D->Product_D + Aldehyde Aldehyde Aldehyde->Product_D PyruvicAcid Pyruvic Acid PyruvicAcid->Product_D ATM_Pathway DSB DNA Double-Strand Break ATM ATM Kinase DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates Inhibitor Quinoline-3-carboxamide Inhibitor->ATM inhibits Arrest Cell Cycle Arrest CHK2->Arrest Repair DNA Repair p53->Repair p53->Arrest Apoptosis Apoptosis p53->Apoptosis RTK_Pathway cluster_membrane Cell Membrane Ligand Growth Factor (EGF, VEGF, HGF) RTK RTK (EGFR, VEGFR, c-Met) Ligand->RTK binds PI3K PI3K/AKT/mTOR Pathway RTK->PI3K activates RAS RAS/RAF/MEK/ERK Pathway RTK->RAS activates Inhibitor Quinoline Derivative Inhibitor->RTK inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

References

The Core Mechanism of Action of Antimalarial Quinoline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for quinoline-containing antimalarial drugs, a cornerstone of malaria chemotherapy. This document details the molecular basis of action for major quinoline classes, including the 4-aminoquinolines (e.g., chloroquine), quinoline methanols (e.g., quinine, mefloquine), and 8-aminoquinolines (e.g., primaquine, tafenoquine). It summarizes key quantitative data, provides detailed experimental protocols for mechanism-of-action studies, and presents visual diagrams of critical pathways and workflows to facilitate a deeper understanding for researchers in the field.

Introduction to Quinoline Antimalarials

Quinoline-based compounds have been a mainstay in the treatment and prevention of malaria for centuries, starting with the discovery of quinine from the bark of the cinchona tree.[1] These drugs primarily target the blood stages of the Plasmodium parasite's life cycle, interfering with essential processes within the parasite's digestive vacuole.[2][3] However, the precise mechanisms can vary between different quinoline subclasses, and the emergence of drug resistance necessitates a thorough understanding of their molecular targets to guide the development of novel antimalarials.[2][4]

Mechanism of Action: 4-Aminoquinolines and Quinine

The most widely accepted mechanism of action for 4-aminoquinolines like chloroquine, and for the closely related quinoline methanol quinine, centers on the disruption of heme detoxification in the parasite's acidic digestive vacuole.[1][2][3]

Plasmodium falciparum digests hemoglobin within its digestive vacuole to obtain amino acids for its growth and development.[5] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment).[5][6][7]

Chloroquine, a weak base, accumulates to high concentrations within the acidic environment of the digestive vacuole.[2][3][7] Once inside, it is believed to act in the following ways:

  • Inhibition of Hemozoin Formation: Chloroquine binds to heme, forming a complex that prevents the polymerization of heme into hemozoin.[6][8][9] This leads to the accumulation of toxic free heme within the parasite.[1][6]

  • Heme-Mediated Toxicity: The buildup of free heme is highly toxic to the parasite, causing oxidative damage to cellular components and ultimately leading to parasite death.[6][7]

  • Disruption of Hemoglobin Digestion: While the primary target is heme detoxification, the accumulation of chloroquine and the resulting toxic environment may also interfere with the overall process of hemoglobin digestion.[2][3]

Quinine is also thought to interfere with hemozoin formation, although its accumulation in the digestive vacuole is less pronounced than that of chloroquine.[1][2][3] Additionally, some studies suggest that quinine may have other effects, such as inhibiting nucleic acid and protein synthesis, as well as glycolysis in P. falciparum.[1][10]

Signaling Pathway: Heme Detoxification and Inhibition

G Heme Detoxification Pathway and Quinoline Inhibition cluster_0 Erythrocyte cluster_1 Quinoline Action Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme_Quinoline_Complex Heme-Quinoline Complex Heme->Heme_Quinoline_Complex Quinoline Chloroquine / Quinine Quinoline->Heme_Quinoline_Complex Heme_Quinoline_Complex->Hemozoin Inhibition G Proposed Mechanism of 8-Aminoquinolines cluster_0 Host Liver cluster_1 Parasite (Liver Stage) Primaquine_Tafenoquine Primaquine / Tafenoquine (Prodrug) Active_Metabolites Active Metabolites Primaquine_Tafenoquine->Active_Metabolites CYP450 Metabolism ROS Reactive Oxygen Species (ROS) Active_Metabolites->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Parasite_Death Parasite Death Mitochondrial_Dysfunction->Parasite_Death G Workflow for Hemozoin Polymerization Inhibition Assay Start Start Add_Hematin Add 100 µl Hematin Solution Start->Add_Hematin Add_Compound Add 50 µl Test Compound / Controls Add_Hematin->Add_Compound Initiate_Polymerization Add 50 µl Glacial Acetic Acid Add_Compound->Initiate_Polymerization Incubate Incubate at 37°C for 24h Initiate_Polymerization->Incubate Centrifuge_1 Centrifuge to Pellet β-hematin Incubate->Centrifuge_1 Wash Wash Pellet with DMSO (3x) Centrifuge_1->Wash Dissolve Dissolve Pellet in 0.1 M NaOH Wash->Dissolve Read_OD Read OD at 405 nm Dissolve->Read_OD Calculate Calculate % Inhibition and IC50 Read_OD->Calculate End End Calculate->End

References

The Versatility of Ethyl 4-chloroquinoline-3-carboxylate: A Heterocyclic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloroquinoline-3-carboxylate stands as a pivotal heterocyclic scaffold in the landscape of modern medicinal chemistry and drug discovery. Its intrinsic reactivity and structural features make it a versatile starting material for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action are presented to serve as a valuable resource for researchers in the field.

Synthesis of this compound

The most prevalent and efficient synthesis of this compound involves the chlorination of ethyl 4-hydroxyquinoline-3-carboxylate. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent.

General Experimental Protocol: Chlorination of Ethyl 4-hydroxyquinoline-3-carboxylate

A mixture of ethyl 4-hydroxyquinoline-3-carboxylate (1.0 equivalent) and phosphorus oxychloride (2.0-3.0 equivalents) is heated at reflux (approximately 110 °C) for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The acidic solution is then neutralized with a base, such as aqueous ammonia or sodium bicarbonate, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[1]

Chemical Reactivity and Synthetic Applications

The chemical utility of this compound as a building block stems from the reactivity of the chloro-substituent at the C4-position of the quinoline ring. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of functionalities. Furthermore, the ester group at the C3-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides and other derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the quinoline nitrogen and the adjacent ester group activates the C4-position for nucleophilic attack. This allows for the displacement of the chloride by various nucleophiles, including amines, thiols, and alkoxides.

The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of a vast number of biologically active compounds, particularly antimalarial and anticancer agents.

  • Experimental Protocol: General Procedure for Amination A solution of this compound (1.0 equivalent) and the desired amine (1.0-1.5 equivalents) in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide) is heated at reflux for several hours. A base, such as triethylamine or potassium carbonate, may be added to scavenge the HCl generated during the reaction. After completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by column chromatography or recrystallization.[2][3]

Suzuki Cross-Coupling Reactions

For the formation of C-C bonds at the C4-position, palladium-catalyzed Suzuki cross-coupling reactions with boronic acids or their esters are frequently employed. This methodology allows for the introduction of various aryl and heteroaryl moieties.

  • Experimental Protocol: General Procedure for Suzuki Coupling To a degassed solution of this compound (1.0 equivalent), a boronic acid (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), a base such as potassium carbonate or cesium carbonate (2.0-3.0 equivalents) is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.[4][5]

Hydrolysis and Amide Formation

The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid serves as a key intermediate for the synthesis of amide derivatives via standard amide coupling protocols.

  • Experimental Protocol: Hydrolysis of the Ethyl Ester this compound is suspended in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide). The mixture is heated at reflux until the starting material is consumed (monitored by TLC). After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the 4-chloroquinoline-3-carboxylic acid. The solid is collected by filtration, washed with water, and dried.[4]

  • Experimental Protocol: Amide Coupling To a solution of 4-chloroquinoline-3-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), a coupling agent (e.g., EDC, HATU, or HOBt) and a base (e.g., DIPEA or triethylamine) are added. The desired amine (1.0-1.2 equivalents) is then added, and the reaction mixture is stirred at room temperature for several hours. The product is isolated by standard workup procedures and purified by chromatography or recrystallization.[6][7]

Applications in Drug Discovery

The derivatives of this compound have shown significant promise in various therapeutic areas, most notably as anticancer and antimalarial agents.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative activity of quinoline derivatives against a range of cancer cell lines. The mechanism of action for these compounds is often multifaceted, involving the inhibition of key cellular processes.

Compound ClassCell LineIC₅₀ (µM)Reference
4-Aminoquinoline DerivativesMCF7 (Breast)Varies[3]
4-Aminoquinoline DerivativesMDA-MB468 (Breast)Varies[3]
4-Oxoquinoline-3-carboxamidesHCT116 (Colon)Varies[8]
4-Oxoquinoline-3-carboxamidesACP-03 (Gastric)Varies[8]
4-Oxoquinoline-3-carboxamidesMDAMB-231 (Breast)Varies[8]
8-(Hydroxy)quinoline-5-sulfonamidesVariousVaries[9]

Quinoline-based anticancer agents have been shown to interfere with several critical signaling pathways, leading to cell cycle arrest and apoptosis.[10][11][12] One of the key mechanisms involves the inhibition of protein kinases, such as Pim-1 kinase, which are often overexpressed in cancer cells and play a crucial role in cell survival and proliferation.[1] Another important mechanism is the inhibition of topoisomerases, enzymes that are essential for DNA replication and repair.[12]

anticancer_pathway cluster_drug Quinoline Derivative cluster_cell Cancer Cell Drug This compound Derivative Kinase Pim-1 Kinase Drug->Kinase Inhibition Topoisomerase Topoisomerase Drug->Topoisomerase Inhibition Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Topoisomerase->Proliferation Enables Apoptosis Apoptosis Proliferation->Apoptosis Suppresses

Caption: Simplified signaling pathway of quinoline-based anticancer agents.

Antimalarial Activity

The 4-aminoquinoline scaffold, readily accessible from this compound, is the hallmark of many potent antimalarial drugs, including chloroquine. These compounds are effective against the blood stages of the Plasmodium parasite.

Compound ClassP. falciparum StrainIC₅₀ (nM)Reference
Cyclen 4-aminoquinoline analogD6 (CQ-sensitive)7.5[13]
Cyclen 4-aminoquinoline analogW2 (CQ-resistant)19.2[13]
6-Chloro-2-arylvinylquinolinesDd2 (CQ-resistant)4.8 - 10.9[14]
Quinoline-4-carboxamide derivative3D7120[15]
7-Methoxy quinolone carboxyl esterK1~250[4]
7-Methoxy quinolone carboxyl ester3D7~250[4]

The primary mechanism of action of 4-aminoquinoline antimalarials involves the disruption of heme detoxification in the parasite's digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-Aminoquinolines accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystals, preventing further polymerization. The buildup of free heme is toxic to the parasite, leading to its death.[16][17][18]

antimalarial_pathway cluster_vacuole Parasite Digestive Vacuole cluster_outcome Outcome Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Toxicity Drug 4-Aminoquinoline Derivative Drug->Hemozoin Inhibition of Polymerization

Caption: Mechanism of action of 4-aminoquinoline antimalarial drugs.

Conclusion

This compound is an invaluable heterocyclic building block that provides a versatile platform for the synthesis of a wide range of biologically active compounds. Its straightforward synthesis and predictable reactivity make it an attractive starting material for medicinal chemists. The derivatives of this scaffold have demonstrated significant potential as both anticancer and antimalarial agents, with well-defined mechanisms of action. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of this compound, offering a valuable resource to researchers dedicated to the discovery and development of new therapeutic agents. Further exploration of the chemical space accessible from this versatile building block is likely to yield novel compounds with improved efficacy and pharmacological profiles.

References

Methodological & Application

Synthesis of Ethyl 4-Chloroquinoline-3-carboxylate from ethyl 4-hydroxyquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of ethyl 4-chloroquinoline-3-carboxylate from ethyl 4-hydroxyquinoline-3-carboxylate. The established method involves a chlorination reaction using phosphorus oxychloride (POCl₃), which serves as both the reagent and solvent in many procedures. This application note includes a summary of reaction parameters from various sources, a comprehensive, step-by-step experimental protocol, and a visual representation of the workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, including antimalarials and kinase inhibitors. The conversion of the 4-hydroxy group to a chloro group is a critical transformation that allows for subsequent nucleophilic substitution reactions at the C4 position of the quinoline ring. The most common and effective method for this conversion is the treatment of ethyl 4-hydroxyquinoline-3-carboxylate with a chlorinating agent, typically phosphorus oxychloride. This protocol outlines a reliable procedure for this synthesis, including reaction setup, work-up, and purification.

Data Presentation

The following table summarizes the quantitative data from a representative synthetic protocol for the chlorination of ethyl 4-hydroxyquinoline-3-carboxylate.

ParameterValueSource
Starting Material Ethyl 4-hydroxyquinoline-3-carboxylate[1]
Mass of Starting Material1.5 g (7 mmol)[1]
Chlorinating Agent Phosphorus Oxychloride (POCl₃)[1]
Volume of POCl₃1.3 mL[1]
Molar Ratio (POCl₃ : Substrate)~2:1[1]
Reaction Conditions
Temperature110 °C[1]
Reaction Time20 minutes[1]
Work-up Procedure
Quenching AgentIce-cold aqueous ammonia solution (28-30%)[1]
Product This compound[1]
Reported Yield87% (1.44 g, 6 mmol)[1]
Purity NoteProduct can be used without further purification[1]

Experimental Workflow

The overall experimental workflow for the synthesis is depicted in the following diagram.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Product Isolation A Ethyl 4-hydroxyquinoline- 3-carboxylate (solid) C Reaction Vial A->C B Phosphorus Oxychloride (POCl₃) B->C D Heat at 110 °C for 20 min C->D Combine & Mix E Cool Reaction Mixture D->E F Pour into ice-cold aq. NH₃ solution E->F Slowly G Stir until solid forms F->G H Crystallization G->H I Ethyl 4-chloroquinoline- 3-carboxylate (Product) H->I

References

Synthesis of 2-Aryl-4-chloroquinoline-3-carboxylate Intermediates: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-aryl-4-chloroquinoline-3-carboxylate intermediates, pivotal scaffolds in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a two-step process: a modified Friedländer annulation or Gould-Jacobs reaction to form the quinoline core, followed by chlorination of the 4-hydroxy group.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. Specifically, 2-aryl-4-chloroquinoline-3-carboxylates serve as versatile intermediates in the synthesis of various biologically active molecules, including potential therapeutic agents. The protocol outlined below details a reliable and reproducible method for obtaining these valuable intermediates.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Cyclization: Formation of a 2-aryl-4-hydroxyquinoline-3-carboxylate intermediate through the condensation of a 2-aminoaryl ketone with a β-ketoester or a malonic ester derivative. This is typically achieved via thermal or acid-catalyzed cyclization.[1][2][3]

  • Chlorination: Conversion of the 4-hydroxyquinoline intermediate to the corresponding 4-chloroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5][6]

Synthesis_Pathway cluster_0 Step 1: Cyclization (Friedländer/Gould-Jacobs) cluster_1 Step 2: Chlorination Reactant_A 2-Aminoaryl Ketone Intermediate_1 Ethyl 2-Aryl-4-hydroxyquinoline-3-carboxylate Reactant_A->Intermediate_1 + Diethyl Malonate Heat/Catalyst Reactant_B Diethyl Malonate Reactant_B->Intermediate_1 Intermediate_1_chlorination Ethyl 2-Aryl-4-hydroxyquinoline-3-carboxylate Intermediate_1->Intermediate_1_chlorination Final_Product Ethyl 2-Aryl-4-chloroquinoline-3-carboxylate Intermediate_1_chlorination->Final_Product + POCl3 Heat Reagent_C POCl3 Reagent_C->Final_Product

Caption: Two-step synthesis of 2-aryl-4-chloroquinoline-3-carboxylates.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-Aryl-4-hydroxyquinoline-3-carboxylate

This procedure is based on the Gould-Jacobs reaction, a classic method for quinoline synthesis.[1][2][3][7]

Materials:

  • 2-Aminoaryl ketone (e.g., (2-aminophenyl)(phenyl)methanone)

  • Diethyl malonate

  • High-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Ethanol

  • Hydrochloric acid (for workup)

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone (1.0 eq.) and diethyl malonate (1.0-1.2 eq.).

  • Solvent Addition: Add a high-boiling point solvent such as Dowtherm A.

  • Thermal Cyclization: Heat the reaction mixture to approximately 250 °C for 30 minutes to 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After completion, allow the reaction mixture to cool to room temperature. The product, ethyl 2-aryl-4-hydroxyquinoline-3-carboxylate, will often precipitate out of the solvent.

  • Isolation: The precipitate can be collected by filtration. If precipitation is incomplete, the mixture can be diluted with a non-polar solvent like hexane to induce further precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Synthesis of Ethyl 2-Aryl-4-chloroquinoline-3-carboxylate

This protocol details the chlorination of the 4-hydroxy group using phosphorus oxychloride.[4][5][6]

Materials:

  • Ethyl 2-aryl-4-hydroxyquinoline-3-carboxylate (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or Chloroform (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a fume hood, place the ethyl 2-aryl-4-hydroxyquinoline-3-carboxylate (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Addition of Chlorinating Agent: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 3-5 equivalents) to the flask. The reaction can be run neat or in an inert solvent.

  • Heating: Heat the reaction mixture to reflux (around 100-110 °C) for 2 to 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: After cooling the reaction mixture to room temperature, slowly and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a chlorinated solvent such as dichloromethane or chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-aryl-4-chloroquinoline-3-carboxylate.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of related quinoline derivatives, providing a baseline for optimization.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1 (2-aminophenyl)(phenyl)methanone, Ethyl acetoacetatep-Toluene sulfonic acidWaterReflux475[8]
1 Aniline, Diethyl ethoxymethylenemalonateNoneDowtherm A2500.5-3Variable[9]
2 4-Hydroxyquinoline derivativePOCl₃Neat97 - Reflux2-1288[5][9]
2 QuinazolinonePOCl₃ / DIPEAPhCl20 then 70-90--[4][10]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Logical Workflow for Synthesis and Purification

Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A Mix 2-Aminoaryl Ketone and Diethyl Malonate B Add High-Boiling Solvent A->B C Heat to 250°C B->C D Monitor by TLC C->D D->C Incomplete E Cool to Room Temp. D->E Complete F Filter Precipitate E->F G Recrystallize from Ethanol F->G H Obtain Pure 4-Hydroxy Intermediate G->H I Suspend 4-Hydroxy Intermediate in POCl3 H->I Proceed to Chlorination J Reflux at 110°C I->J K Monitor by TLC J->K K->J Incomplete L Cool and Quench on Ice K->L Complete M Neutralize with NaHCO3 L->M N Extract with DCM M->N O Dry and Concentrate N->O P Purify by Chromatography O->P Q Obtain Final Product P->Q

References

Application of Ethyl 4-Chloroquinoline-3-carboxylate in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-chloroquinoline-3-carboxylate is a versatile heterocyclic building block that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. In the field of agrochemical development, this compound is of particular interest due to the inherent pesticidal properties associated with the quinoline scaffold. The reactivity of the chlorine atom at the 4-position allows for facile derivatization, enabling the generation of diverse chemical libraries for screening and optimization of fungicidal and herbicidal activities. This document provides a detailed overview of the application of this compound in the development of novel agrochemicals, including synthetic protocols, biological activity data, and experimental methodologies.

Fungicidal Applications

Derivatives of this compound have demonstrated significant potential as antifungal agents against a variety of economically important plant pathogens. The quinoline core can be modified to enhance efficacy and broaden the spectrum of activity.

Synthesis of Fungicidal Derivatives

A common strategy for the development of fungicidal compounds from this compound involves the nucleophilic substitution of the 4-chloro group with various nucleophiles, followed by further structural modifications. For instance, the synthesis of 3-(iso)quinolinyl-4-chromenone derivatives has shown promising results.[1][2]

Experimental Protocol: Synthesis of 3-Quinolinyl-4-chromenone Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add a substituted 2'-hydroxyacetophenone (1.2 equivalents) and a base such as potassium carbonate (2.5 equivalents).

  • Reaction Conditions: Heat the mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash with water, and purify by column chromatography on silica gel to obtain the desired 3-quinolinyl-4-chromenone derivative.

Logical Relationship: From Intermediate to Active Fungicide

G A Ethyl 4-chloroquinoline- 3-carboxylate B Nucleophilic Substitution (e.g., with 2'-hydroxyacetophenone) A->B Step 1 C Intermediate Adduct B->C D Intramolecular Cyclization & Dehydration C->D Step 2 E 3-Quinolinyl-4-chromenone Derivative (Active Fungicide) D->E G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare PDA Medium C Dose PDA with Test Compounds A->C B Prepare Test Compound Stock Solutions B->C D Pour Plates C->D E Inoculate with Fungal Plugs D->E F Incubate Plates E->F G Measure Colony Diameters F->G H Calculate Percent Inhibition G->H I Determine EC50 Values H->I G A Plant Cultivation (Weed & Crop Species) C Herbicide Application (Post-emergence) A->C B Test Compound Formulation & Dilution B->C D Incubation in Greenhouse C->D E Visual Phytotoxicity Assessment D->E F Biomass Harvest & Dry Weight Measurement D->F G Data Analysis (GR50 Calculation) E->G F->G

References

Application Notes and Protocols: Ethyl 4-Chloroquinoline-3-carboxylate in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 4-Chloroquinoline-3-carboxylate as a versatile starting material for the synthesis of novel anticancer agents. The following sections detail synthetic protocols for deriving potent anticancer compounds, their biological evaluation against various cancer cell lines, and insights into their mechanisms of action.

Introduction

This compound is a key building block in medicinal chemistry, particularly in the development of therapeutic agents.[1] Its quinoline core is a prevalent scaffold in numerous compounds with a broad spectrum of biological activities, including anticancer properties. The chloro- and ethyl carboxylate- moieties at the 4- and 3-positions, respectively, offer reactive sites for diverse chemical modifications, enabling the synthesis of a wide array of derivatives. This document outlines protocols for the synthesis and evaluation of anticancer agents based on this scaffold, focusing on derivatives targeting critical cancer-related pathways such as EGFR/HER-2 signaling and Topoisomerase II.

Synthesis of Anticancer Agents

This compound serves as a precursor for the synthesis of various classes of quinoline-based anticancer compounds. Below are representative protocols for the synthesis of 4-aminoquinoline and 4-oxoquinoline-3-carboxamide derivatives.

General Synthesis of 4-Aminoquinoline Derivatives

A common strategy for modifying this compound is the nucleophilic substitution of the chlorine atom at the C4 position with various amines. This reaction is typically straightforward and leads to a diverse library of 4-aminoquinoline derivatives.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Amine: Add the desired primary or secondary amine (1.2-2 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (4-24 hours) and monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 4-aminoquinoline derivative.

Synthesis of 4-Oxoquinoline-3-carboxamide Derivatives

4-Oxoquinoline-3-carboxamide derivatives have shown significant potential as anticancer agents. The synthesis involves a multi-step process starting from anilines, which can be conceptually linked to the utility of the quinoline scaffold.

Protocol (Gould-Jacobs reaction):

  • Condensation: React a substituted aniline with diethyl ethoxymethylenemalonate (EMME) in refluxing ethanol. This step forms the corresponding anilinomethylenemalonate intermediate.

  • Cyclization: The intermediate is then cyclized at high temperature (typically in a high-boiling solvent like diphenyl ether) to form the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Amidation: The ester is then converted to the corresponding carboxamide by reacting with a desired amine in a high-boiling solvent.

In Vitro Anticancer Activity

The synthesized quinoline derivatives are typically evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify their potency.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative quinoline derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Pyrano[3,2-c]quinoline-3-carboxylate Derivatives [2]

CompoundR GroupsCancer Cell LineIC50 (nM)
3c 4-methoxyphenylMCF-7 (Breast)30
HT-29 (Colon)28
3g 4-chlorophenylMCF-7 (Breast)42
HT-29 (Colon)30
3d 4-methoxyphenyl, R¹⁻⁴=MeMCF-7 (Breast)31
HT-29 (Colon)28
3h 4-chlorophenyl, R¹⁻⁴=MeMCF-7 (Breast)49
HT-29 (Colon)34
Erlotinib (Ref.) -HT-29 (Colon)30

Table 2: Anticancer Activity of 4-Aminoquinoline Derivatives [3]

CompoundCancer Cell LineGI50 (µM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB 468 (Breast)7.35 - 8.73
butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Breast)8.22
Chloroquine (Ref.) MDA-MB 468 (Breast)24.36
MCF-7 (Breast)20.72

Table 3: Anticancer Activity of 4-Oxoquinoline-3-carboxamide Derivatives [4][5]

CompoundCancer Cell LineIC50 (µM)
16b Gastric (AGP01)1.92
17b Gastric (AGP01)5.18
Doxorubicin (Ref.) Gastric (AGP01)0.274

Experimental Protocols

MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol: [2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.

Mechanism of Action: Signaling Pathways

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

EGFR/HER-2 Signaling Pathway

Several quinoline derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2] Overexpression of these receptors is common in many cancers and is associated with poor prognosis.[2] Inhibition of EGFR and HER-2 blocks downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K dimerization & autophosphorylation MAPK MAPK EGFR->MAPK HER2 HER2 HER2->PI3K HER2->MAPK Ligand Ligand (EGF) Ligand->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation MAPK->Proliferation Quinoline_Derivative Quinoline Derivative Quinoline_Derivative->EGFR Quinoline_Derivative->HER2

Caption: Inhibition of EGFR/HER-2 signaling by quinoline derivatives.

Topoisomerase II Inhibition

Certain 4-oxoquinoline derivatives have been shown to target DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[4] These compounds act as topoisomerase II poisons by stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of DNA double-strand breaks, which ultimately triggers apoptosis.

Topoisomerase_II_Inhibition cluster_process DNA Replication & Transcription cluster_enzyme Enzyme Action cluster_outcome Cellular Outcome DNA_Supercoils Supercoiled DNA Topo_II Topoisomerase II DNA_Supercoils->Topo_II Relaxed_DNA Relaxed DNA Cleavage_Complex Topoisomerase II- DNA Cleavage Complex Topo_II->Cleavage_Complex creates transient double-strand break Cleavage_Complex->Relaxed_DNA re-ligation DS_Breaks DNA Double-Strand Breaks Cleavage_Complex->DS_Breaks Quinoline_Derivative 4-Oxoquinoline Derivative Quinoline_Derivative->Cleavage_Complex stabilizes Apoptosis Apoptosis DS_Breaks->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by 4-oxoquinolines.

Experimental Workflow

The development of anticancer agents from this compound follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow Start Starting Material: This compound Synthesis Synthesis of Quinoline Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Anticancer Screening (e.g., MTT Assay) Purification->In_Vitro_Screening Data_Analysis IC50 Determination In_Vitro_Screening->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Data_Analysis->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Lead_Optimization->Synthesis Structure-Activity Relationship (SAR)

Caption: Drug development workflow for quinoline-based anticancer agents.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 4-arylquinoline derivatives, a scaffold of significant interest in medicinal chemistry. The protocols and data presented herein are intended to guide researchers in the development of efficient synthetic strategies for novel drug candidates.

Application Notes

The quinoline nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties. The introduction of an aryl group at the C-4 position of the quinoline ring, facilitated by the Suzuki-Miyaura cross-coupling of 4-chloroquinoline derivatives with arylboronic acids, has proven to be a particularly fruitful strategy for the development of potent and selective therapeutic agents.

Key Applications in Drug Development:

  • Oncology: 4-Arylquinoline derivatives have emerged as potent inhibitors of key signaling pathways implicated in cancer progression. Notably, they have been shown to target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of these pathways can disrupt tumor cell proliferation, survival, and angiogenesis. The versatility of the Suzuki coupling allows for the synthesis of diverse libraries of 4-arylquinolines, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against these kinase targets.[3][4][5]

  • Infectious Diseases: The 4-substituted quinoline core is famously represented by the anti-malarial drug chloroquine. Modern synthetic efforts utilizing Suzuki coupling aim to generate novel analogs with improved efficacy against drug-resistant strains of Plasmodium falciparum.

  • Neuroscience: Certain 4-arylquinoline derivatives have been investigated as modulators of neurotransmitter receptors, indicating their potential for the treatment of neurological and psychiatric disorders.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid building blocks.[6] These features make it an ideal tool for the late-stage functionalization of complex molecules in drug development programs.

Data Presentation: Suzuki Coupling of 4-Chloroquinoline Derivatives

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various 4-chloroquinoline derivatives with different arylboronic acids. The data has been compiled from various sources to provide a comparative overview of the reaction's scope.

4-Chloroquinoline DerivativeArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4-ChloroquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
4-Chloro-7-methoxyquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane90892
4-Chloro-6-nitroquinoline3-Fluorophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene110678
4-Chloro-2-methylquinoline2-Thienylboronic acidPd(OAc)₂ / XPhosK₂CO₃DMF1001088
4-Chloroquinoline-3-carbonitrile4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851281
6-Bromo-4-chloroquinoline-3-carbonitrilePhenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O90895 (coupling at C6-Br)[1]
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂ (ligandless)Na₂CO₃H₂O100478

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Chloroquinolines

This protocol provides a general method for the Suzuki coupling of a 4-chloroquinoline derivative with an arylboronic acid. Reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • 4-Chloroquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (0.02 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, XPhos, SPhos) (0.04 - 0.1 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the 4-chloroquinoline derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.02-0.05 equiv), the ligand (if necessary), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the reaction vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylquinoline derivative.[1][7]

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Chloroquinoline - Arylboronic Acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent heat Heat & Stir (80-120 °C) solvent->heat inert->solvent monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool & Quench monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated 4-Arylquinoline purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of 4-chloroquinolines.

EGFR Signaling Pathway and Inhibition by 4-Arylquinolines

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Arylquinoline 4-Arylquinoline (EGFR Inhibitor) Arylquinoline->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by 4-arylquinoline derivatives.

VEGFR-2 Signaling Pathway and Inhibition by 4-Arylquinolines

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Migration & Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Arylquinoline 4-Arylquinoline (VEGFR-2 Inhibitor) Arylquinoline->VEGFR2 VEGF VEGF (Ligand) VEGF->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-arylquinoline derivatives.

References

Application Notes and Protocols for the Hydrolysis of 4-Chloroquinolines to 4(1H)-Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transformation of 4-chloroquinolines into 4(1H)-quinolones is a crucial step in the synthesis of numerous pharmacologically active compounds. The 4(1H)-quinolone scaffold is a privileged structure found in a wide array of therapeutic agents, exhibiting antibacterial, antiviral, and anticancer properties. The hydrolysis of the C4-chloro substituent is a key method to introduce the versatile C4-keto functionality. This document provides detailed experimental protocols for acidic, basic, and microwave-assisted hydrolysis of 4-chloroquinolines, along with a comparative summary of their reaction parameters.

Reaction Overview

The fundamental reaction involves the nucleophilic substitution of the chlorine atom at the 4-position of the quinoline ring by a hydroxyl group, followed by tautomerization to the more stable 4(1H)-quinolone form. The choice of hydrolytic conditions can significantly impact reaction efficiency, time, and substrate compatibility.

Caption: General reaction scheme for the hydrolysis of 4-chloroquinoline.

Comparative Data of Hydrolysis Methods

The following table summarizes the key quantitative data for the different hydrolysis methods described in the protocols below. This allows for a direct comparison of reaction conditions and performance.

MethodReagentsTemperatureReaction TimeYieldNotes
Acid-Catalyzed Acetic Acid/Water (4:1)120 °C1 hourGoodYield reported as "Good" in the literature for a substituted 4-chloroquinoline.[1]
Acid-Catalyzed 90% Dichloroacetic AcidReflux1 hourNot statedProtocol described for a dichloroquinoline; specific yield for the hydrolysis step was not provided.
Base-Catalyzed (Conventional) Sodium Hydroxide, Methanol/WaterReflux4 hours~98%Data based on the hydrolysis of a similar ester substrate, adaptable for 4-chloroquinolines.
Base-Catalyzed (Microwave) Potassium Hydroxide, Ethanol/Water90-100 °C15 minutesExcellentReported for the hydrolysis of ethyl-quinolone-carboxylates, demonstrating high efficiency.[2]

Experimental Protocols

Detailed methodologies for the key hydrolysis experiments are provided below.

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol is adapted from a procedure for the hydrolysis of substituted 4-chloroquinolines.[1]

Materials:

  • Substituted 4-chloroquinoline

  • Glacial Acetic Acid (AcOH)

  • Deionized Water (H₂O)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes, etc.)

Procedure:

  • In a round-bottom flask, dissolve the 4-chloroquinoline derivative in a 4:1 mixture of glacial acetic acid and deionized water.

  • Attach a reflux condenser and heat the mixture to 120 °C.

  • Maintain the reaction at this temperature for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker of ice water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • The precipitated product, the 4(1H)-quinolone, is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Acid_Hydrolysis_Workflow start Start dissolve Dissolve 4-chloroquinoline in AcOH/H₂O (4:1) start->dissolve heat Heat to 120 °C for 1 hour dissolve->heat cool Cool to RT heat->cool neutralize Neutralize with NaHCO₃ solution cool->neutralize filter Filter the precipitate neutralize->filter wash_dry Wash with H₂O and dry filter->wash_dry purify Recrystallize (optional) wash_dry->purify end End purify->end

Caption: Workflow for the acid-catalyzed hydrolysis of 4-chloroquinolines.

Protocol 2: Base-Catalyzed Hydrolysis (Conventional Heating)

This protocol is a general method for base-catalyzed hydrolysis and can be adapted for 4-chloroquinolines.

Materials:

  • 4-Chloroquinoline

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized Water (H₂O)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add the 4-chloroquinoline, methanol, and an aqueous solution of sodium hydroxide (e.g., 2 M).

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 4 hours or until TLC indicates the complete consumption of the starting material.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with a suitable acid (e.g., 1 M HCl) to precipitate the 4(1H)-quinolone.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water to remove any inorganic salts.

  • Dry the product under vacuum. Recrystallization can be performed if necessary.

Base_Hydrolysis_Workflow start Start dissolve Combine 4-chloroquinoline, NaOH, MeOH, and H₂O start->dissolve reflux Reflux for 4 hours dissolve->reflux cool_evap Cool and evaporate MeOH reflux->cool_evap acidify Acidify with HCl cool_evap->acidify filter Filter the precipitate acidify->filter wash_dry Wash with H₂O and dry filter->wash_dry end End wash_dry->end

Caption: Workflow for conventional base-catalyzed hydrolysis.

Protocol 3: Microwave-Assisted Base-Catalyzed Hydrolysis

This protocol is based on a highly efficient microwave-assisted saponification and is expected to be effective for the hydrolysis of 4-chloroquinolines.[2]

Materials:

  • 4-Chloroquinoline

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

  • Standard workup and purification equipment

Procedure:

  • In a microwave reactor vial, combine the 4-chloroquinoline, ethanol, and an aqueous solution of potassium hydroxide (e.g., 10% w/v).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 90-100 °C for 15 minutes with stirring.

  • After the reaction is complete, cool the vial to a safe temperature.

  • Transfer the reaction mixture to a beaker and acidify with a suitable acid (e.g., concentrated HCl) until the 4(1H)-quinolone precipitates.

  • Collect the product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • If necessary, purify the product by recrystallization.

Microwave_Hydrolysis_Workflow start Start mix Combine reactants in microwave vial start->mix irradiate Microwave irradiation (90-100 °C, 15 min) mix->irradiate cool Cool the vial irradiate->cool acidify Acidify with HCl cool->acidify filter Filter the precipitate acidify->filter wash_dry Wash with H₂O and dry filter->wash_dry end End wash_dry->end

Caption: Workflow for microwave-assisted base-catalyzed hydrolysis.

Conclusion

The hydrolysis of 4-chloroquinolines to 4(1H)-quinolones can be effectively achieved through various methods. Acid-catalyzed hydrolysis offers a straightforward approach, while base-catalyzed methods, particularly under microwave irradiation, provide a rapid and high-yielding alternative. The choice of method will depend on the specific substrate, available equipment, and desired reaction efficiency. The protocols and data presented herein serve as a comprehensive guide for researchers to select and implement the most suitable conditions for their synthetic needs.

References

Application Notes and Protocols for the Quantification of Ethyl 4-Chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloroquinoline-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, including several quinoline-based drugs. Accurate and reliable quantification of this intermediate is crucial for reaction monitoring, yield calculation, purity assessment, and quality control in drug development and manufacturing processes. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of moderately polar to nonpolar organic molecules like this compound. This method offers high resolution, sensitivity, and reproducibility.

Application Note: HPLC Quantification

This protocol outlines a stability-indicating isocratic RP-HPLC method for the determination of this compound. The method is suitable for quantifying the compound in the presence of its starting materials or potential degradation products. The selection of a C18 stationary phase provides good retention and separation based on the compound's hydrophobicity. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized for sharp peak shape and efficient elution. UV detection is performed at a wavelength where the quinoline chromophore exhibits significant absorbance.

Experimental Protocol: HPLC

1.2.1. Equipment and Materials

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Ultrapure water

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm)

1.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 40:60 (v/v) ratio. Filter and degas the mobile phase before use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

1.2.3. Chromatographic Conditions

  • Column: C18 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Run Time: 10 minutes

Data Presentation: HPLC Method Validation Summary

The following table summarizes typical validation parameters for the described HPLC method.

ParameterResult
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Precision
Intraday RSD (%)≤ 1.5%
Interday RSD (%)≤ 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Specificity No interference from blank or placebo

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_output Output A Prepare Mobile Phase (Buffer:ACN 40:60) E Equilibrate HPLC System A->E B Prepare Diluent (ACN:Water 50:50) C Prepare Standard Solutions B->C D Prepare Sample Solution B->D F Inject Standards & Build Calibration Curve C->F G Inject Sample D->G E->F F->G H Process Data G->H I Quantify Concentration H->I

HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful alternative for the quantification of volatile and thermally stable compounds. It provides excellent selectivity and sensitivity, with the mass spectrometer offering definitive identification of the analyte.

Application Note: GC-MS Quantification

This protocol describes a GC-MS method for the quantification of this compound. The method is particularly useful for analyzing complex matrices or for confirming the identity of the analyte. A non-polar capillary column is used for separation, and the analysis is performed in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Electron Impact (EI) ionization is employed due to its robustness and the extensive spectral libraries available.

Experimental Protocol: GC-MS

2.2.1. Equipment and Materials

  • Gas chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • This compound reference standard (purity ≥98%)

  • Ethyl acetate (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Preparation of Solutions

  • Solvent: Ethyl acetate

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Preparation: Dissolve the sample in ethyl acetate to achieve a final concentration within the calibration range. If necessary, perform a liquid-liquid extraction to transfer the analyte into ethyl acetate from an aqueous matrix.

2.2.3. GC-MS Conditions

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 20 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selective Ion Monitoring (SIM)

  • Ions to Monitor: m/z 235 (M⁺), 206, 162 (Quantification ion: 235)

Data Presentation: GC-MS Method Validation Summary

The following table summarizes typical validation parameters for the described GC-MS method.

ParameterResult
Linearity
Range0.5 - 50 µg/mL
Correlation Coefficient (r²)≥ 0.998
Precision
Intraday RSD (%)≤ 2.0%
Interday RSD (%)≤ 3.0%
Accuracy (Recovery) 97.0% - 103.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Specificity High, based on retention time and mass spectrum

Visualization: GC-MS Logical Relationship

GCMS_Logic cluster_sample Sample Introduction cluster_separation Separation cluster_detection Detection & Identification cluster_data Data Analysis Sample Volatile Sample in Ethyl Acetate Injector Hot Injector (280°C) Sample->Injector Vaporization Column GC Column (HP-5MS) Injector->Column Separation by Boiling Point IonSource Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Ionization & Fragmentation Detector Detector MassAnalyzer->Detector Mass Filtering (SIM Mode) DataSystem Data System (Quantification) Detector->DataSystem Signal Acquisition

GC-MS Logical Relationship

Application Notes and Protocols: Derivatization of Ethyl 4-Chloroquinoline-3-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloroquinoline-3-carboxylate is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds.[1][2] Its quinoline core is a privileged structure found in numerous pharmaceuticals, and the presence of a reactive chloro group at the 4-position, along with an ester functionality at the 3-position, allows for extensive chemical modifications. These modifications are instrumental in developing novel therapeutic agents, including antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1][2][3] This document provides detailed application notes and experimental protocols for the derivatization of this compound, focusing on key reactions utilized in drug discovery and development.

Key Derivatization Strategies

The primary routes for modifying this compound involve nucleophilic aromatic substitution (SNAr) at the C4 position, palladium-catalyzed cross-coupling reactions, and transformations of the ester group at the C3 position. These strategies enable the introduction of a wide array of functional groups, leading to the generation of extensive compound libraries for biological screening.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The electron-withdrawing effect of the quinoline nitrogen enhances the reactivity of the C4-chloro group towards nucleophilic attack. This allows for the displacement of the chloride with various nucleophiles, most commonly amines, to yield 4-aminoquinoline derivatives. This reaction is a cornerstone for the synthesis of many antimalarial agents.[4]

General Workflow for Nucleophilic Aromatic Substitution:

SNAr_Workflow start Start reagents This compound + Nucleophile (e.g., Amine) start->reagents reaction Reaction Setup (Solvent, Base, Heat/Microwave) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Final Product (4-Substituted Derivative) purification->product Ester_Modification_Workflow start Ethyl 4-substituted-quinoline-3-carboxylate hydrolysis Hydrolysis (e.g., NaOH, H₂O/EtOH) start->hydrolysis amidation Amidation (e.g., Amine, Heat) start->amidation reduction Reduction (e.g., LiAlH₄, DIBAL-H) start->reduction acid 4-Substituted-quinoline-3-carboxylic acid hydrolysis->acid amide 4-Substituted-quinoline-3-carboxamide amidation->amide alcohol (4-Substituted-quinolin-3-yl)methanol reduction->alcohol EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt HER2 HER2 HER2->Ras_Raf_MEK_ERK HER2->PI3K_Akt Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Quinoline Derivative Inhibitor->EGFR Inhibitor->HER2 Proliferation Cell Proliferation, Survival, Metastasis Ras_Raf_MEK_ERK->Proliferation Apoptosis Apoptosis Ras_Raf_MEK_ERK->Apoptosis | PI3K_Akt->Proliferation PI3K_Akt->Apoptosis |

References

Application Notes: The Strategic Use of Phosphorus Oxychloride in the Synthesis of 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 4-chloroquinolines is a critical step in the creation of novel therapeutics. 4-Chloroquinoline and its derivatives are pivotal intermediates in the pharmaceutical industry, forming the structural backbone of essential antimalarial drugs such as chloroquine and hydroxychloroquine.[1] Their versatility extends to the development of new antimicrobial, anticancer, and antiviral agents.[1][2][3]

Phosphorus oxychloride (POCl₃) is a widely utilized and highly effective reagent for the synthesis of 4-chloroquinolines, primarily through the chlorination of 4-hydroxyquinolines (or their tautomeric form, quinolin-4-ones).[4][5] POCl₃ acts as both a chlorinating and dehydrating agent, efficiently converting the hydroxyl group at the C4 position into a chlorine atom. This transformation is fundamental as the 4-chloro group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to build more complex and pharmacologically active molecules.[1]

This document provides detailed application notes, experimental protocols, and safety information to facilitate the efficient and safe use of POCl₃ in this key synthetic transformation.

Reaction Mechanism

The chlorination of a 4-hydroxyquinoline with phosphorus oxychloride is believed to proceed via a mechanism similar to a Vilsmeier-Haack reaction.[6] The reaction involves two main stages that can be controlled by temperature.[7][8]

  • Phosphorylation: The process begins with an initial phosphorylation of the hydroxyl group (or the keto-enol tautomer) of the quinolinone by POCl₃. This occurs readily at lower temperatures (e.g., < 25 °C) under basic conditions to form various phosphorylated intermediates.[6][7]

  • Nucleophilic Substitution: The resulting phosphate ester is an excellent leaving group. Subsequent heating (e.g., 70-100 °C) facilitates a nucleophilic attack by a chloride ion (from POCl₃) at the C4 position, displacing the phosphate group and yielding the final 4-chloroquinoline product.[6][7]

G start 4-Hydroxyquinoline (Quinolin-4-one) intermediate O-Phosphorylated Intermediate start->intermediate 1. Phosphorylation     (Low Temp) pocl3 POCl₃ pocl3->intermediate chloride Cl⁻ product 4-Chloroquinoline intermediate->product 2. Nucleophilic Attack     (Heating) chloride->product byproduct H₃PO₄ / P₂O₅ + HCl product->byproduct Byproducts

Caption: Reaction pathway for the synthesis of 4-chloroquinoline from 4-hydroxyquinoline using POCl₃.

Experimental Protocols

The following protocols are generalized procedures for the chlorination of 4-hydroxyquinolines using phosphorus oxychloride. Researchers should adapt these methods based on the specific substrate, scale, and available equipment.

Protocol 1: General Chlorination using Excess POCl₃

This method is suitable for many 4-hydroxyquinoline derivatives and uses POCl₃ as both the reagent and the solvent.

Materials:

  • 4-Hydroxyquinoline derivative (1.0 eq.)

  • Phosphorus oxychloride (POCl₃) (10-20 volumes)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) solution

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend the 4-hydroxyquinoline starting material (1.0 eq.) in an excess of phosphorus oxychloride (10-20 volumes).[5] Note: This operation must be performed in a certified chemical fume hood.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-12 hours.[6][9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Workup (POCl₃ Removal): After completion, cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.[9]

  • Quenching: Slowly and cautiously pour the cooled residue into a beaker containing crushed ice with vigorous stirring.[9][10] This is a highly exothermic reaction.

  • Neutralization: Carefully neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO₃ solution or another suitable base until the pH is approximately 8-10. A solid precipitate of the crude product may form.[6]

  • Extraction/Filtration: If a solid precipitates, collect it by suction filtration, wash thoroughly with water, and dry.[6] If no solid forms, extract the aqueous mixture multiple times with an organic solvent like CH₂Cl₂ or EtOAc.[5]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solution in vacuo using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 4-chloroquinoline by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by silica gel column chromatography.[6][11]

Protocol 2: Chlorination in a Co-Solvent

This method can be useful when the starting material has poor solubility in neat POCl₃ or for reactions requiring more precise temperature control.

Materials:

  • 4-Hydroxyquinoline derivative (1.0 eq.)

  • Phosphorus oxychloride (POCl₃) (3-5 eq.)

  • Anhydrous high-boiling solvent (e.g., Diethylene glycol dimethyl ether, Toluene, or Acetonitrile)

  • Workup reagents as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a chemical fume hood, add the 4-hydroxyquinoline derivative (1.0 eq.) and the dry solvent to a round-bottom flask equipped with a reflux condenser.[6]

  • Reagent Addition: Stir the mixture and carefully add phosphorus oxychloride (3-5 eq.) dropwise.[6]

  • Heating: Heat the mixture to the desired temperature (e.g., 100 °C) and maintain for the required duration (typically 4-8 hours).[6]

  • Monitoring, Workup, and Purification: Follow steps 3-9 as described in Protocol 1.

Experimental Workflow

The overall process for synthesizing 4-chloroquinolines can be visualized as a multi-step workflow from initial setup to the final purified compound.

G A Reaction Setup (Substrate + POCl₃ in Fume Hood) B Heating & Reflux (80-110 °C, 2-12h) A->B C TLC Monitoring B->C C->B Incomplete D Cool to RT & Remove Excess POCl₃ (Vacuum Distillation) C->D Complete E Workup: Quenching (Pour into Ice) D->E F Neutralization (Base Addition) E->F G Isolation (Filtration or Extraction) F->G H Drying & Concentration G->H I Purification (Recrystallization or Chromatography) H->I J Pure 4-Chloroquinoline I->J

Caption: General experimental workflow for the synthesis and purification of 4-chloroquinolines.

Quantitative Data Summary

The efficiency of the chlorination reaction can vary based on the substrate and specific conditions employed. The following table summarizes data from representative syntheses.

SubstrateReagents & ConditionsYield (%)Reference
4-Hydroxy-6,7-dimethoxyquinolinePOCl₃ (excess), 100 °C, 6 h79.2%[6]
4-Hydroxy-2-methylquinolinePOCl₃ (excess), Reflux, 12 h-[9]
4-Hydroxy-2-methylquinolinePOCl₃ (excess), 80 °C, 5 h93%[9]
7-Chloro-4-hydroxy-3-quinolinecarboxylic acidPOCl₃ (excess), 135-140 °C, 1 h66-73% (crude)[11]
β-(o-trifluoromethylanilino)-propanoic acidPOCl₃, Iodine (catalyst)-[12]

Safety Precautions

Phosphorus oxychloride (POCl₃) is a hazardous and highly reactive chemical that must be handled with extreme caution.[13]

  • Corrosivity: POCl₃ is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[14][15] Contact with moist skin can lead to thermal and acid burns.[14]

  • Reactivity with Water: It reacts violently with water, releasing toxic and corrosive gases, including hydrogen chloride.[14][16] All glassware must be thoroughly dried before use, and the reaction should be protected from atmospheric moisture.

  • Handling: Always handle POCl₃ in a certified chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[14][15][17]

  • Emergency Measures: Ensure that an eyewash station and a safety shower are immediately accessible.[14][15] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14][16] For eye contact, flush with water for at least 30 minutes and seek immediate medical attention.[17]

  • Spills: Do not use water to clean up spills.[15] Neutralize spills with a dry material like sodium bicarbonate or sand.

  • Waste Disposal: Dispose of POCl₃ waste and quenched reaction mixtures according to institutional and local hazardous waste regulations.

References

Green Synthesis of Quinoline Carboxylate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules.[1][2][3] Their applications span a wide range of therapeutic areas, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][4][3][5] The synthesis of quinoline carboxylate derivatives, in particular, has garnered significant attention due to their diverse pharmacological activities.[1][2][4] Traditional synthetic methods for these compounds often involve harsh reaction conditions, toxic solvents, and complex purification procedures, which are environmentally detrimental. This has necessitated a shift towards green and sustainable synthetic strategies that minimize waste, reduce energy consumption, and utilize eco-friendly reagents and solvents.[6][7][8]

These application notes provide an overview of various green synthesis approaches for quinoline carboxylate derivatives, including microwave-assisted synthesis, ultrasound-assisted reactions, multicomponent reactions, and the use of green solvents like water, ionic liquids, and deep eutectic solvents. Detailed experimental protocols for key methods are provided to facilitate their implementation in a laboratory setting.

Green Synthetic Approaches: A Comparative Overview

Several green methodologies have been developed to address the shortcomings of classical quinoline synthesis methods like the Skraup, Doebner–von Miller, Combes, and Friedländer reactions.[7][9] These modern approaches offer significant advantages in terms of reaction efficiency, safety, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods.[10][11][12] This technology has been successfully applied to the synthesis of various quinoline carboxylate derivatives.

Key Advantages:

  • Rapid Reactions: Reaction times are often reduced from hours to minutes.[11][12]

  • Higher Yields: Increased reaction rates and efficiency can lead to improved product yields.[12]

  • Energy Efficiency: Localized heating of the reaction mixture is more energy-efficient than conventional oil baths or heating mantles.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative green approach. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[13]

Key Advantages:

  • Enhanced Reaction Rates: Ultrasound can significantly shorten reaction times.[13][14]

  • Improved Mass Transfer: The mechanical effects of ultrasound can enhance mixing and mass transfer, particularly in heterogeneous reactions.[13]

  • Milder Conditions: Reactions can often be carried out at lower bulk temperatures.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient.[15] The Doebner reaction, a three-component synthesis of quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, is a classic example that has been adapted to greener conditions.[2][16][17]

Key Advantages:

  • High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product, minimizing waste.[15]

  • Operational Simplicity: A single reaction and work-up step simplifies the synthetic process.

  • Molecular Diversity: The ability to vary three or more starting materials allows for the rapid generation of diverse compound libraries.[15]

Use of Green Solvents and Catalysts

The choice of solvent and catalyst plays a crucial role in the environmental impact of a synthetic process. Green chemistry encourages the use of non-toxic, renewable, and recyclable solvents and catalysts.

  • Water: As a solvent, water is non-toxic, non-flammable, and readily available. Several quinoline syntheses have been successfully performed in aqueous media.[18][19][20]

  • Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them environmentally benign alternatives to volatile organic solvents.[9][21][22][23]

  • Deep Eutectic Solvents (DESs): These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic with a melting point lower than the individual components. DESs are biodegradable, non-toxic, and inexpensive.[24][25]

  • Catalyst-Free and Metal-Free Reactions: The development of reactions that proceed without a catalyst or with a non-toxic, recyclable catalyst is a key goal of green chemistry.[18][26]

Quantitative Data Summary

The following tables summarize quantitative data from various green synthesis approaches for quinoline carboxylate derivatives, allowing for easy comparison of their efficiencies.

Table 1: Microwave-Assisted Synthesis of Quinoline Carboxylate Derivatives

Starting MaterialsCatalyst/SolventPower (W)Time (min)Yield (%)Reference
Aromatic aldehydes, substituted anilines, pyruvic acidp-TSA / Ethanol-350-80[11]
Isatins, acyclic and cyclic ketonesBasic medium---[27]
Isatin, malonic acidAcetic acid---[27]
Benzene-1,3-diol, aldehyde, ammonium acetate, acetoacetanilideCatalyst-free / Ethanol-8-1088-96[28]
Ferrocene carboxaldehyde, dimedone, ketoneAmmonium acetate / Water10010-1575-93[28]
5-chloro or 5-bromoisatin, isatin, acyclic and cyclic ketonesBasic condition---[29]
N-Oxide quinoline derivative, acetic anhydride-90015-3560-100[12]

Table 2: Multicomponent Synthesis of Quinoline-4-Carboxylic Acids

Aniline DerivativeAldehyde DerivativeCatalyst/SolventTime (h)Yield (%)Reference
Various substituted anilinesVarious aldehydesp-TSA / Water and Ethylene glycol~3High[16]
6-(trifluoromethoxy)anilineBenzaldehydeBF3·THF / MeCN24Good[2]
Electron-deficient anilinesBenzaldehydeBF3·THF / MeCN24Good[2]
Electron-donating anilinesBenzaldehydeBF3·THF / MeCN24Good[2]
Aniline, benzaldehyde, pyruvic acidSulfamic acid / 1,4-dioxane/n-butanol (1:4)853[30]

Table 3: Synthesis of Quinoline Derivatives in Green Solvents

Reaction TypeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Friedländer Annulation[Hbim]BF4 (Ionic Liquid)--High[23]
Friedländer Reaction (2-aminobenzaldehyde, ketones)Water (catalyst-free)70397[19]
Cyclization (2-aminoacetophenone, aromatic alkyne)Choline chloride/zinc chloride (Deep Eutectic Solvent)80398[24]
3-Component Reaction (aniline, aldehydes, enolizable aldehydes)Choline chloride/tin (II) chloride (Deep Eutectic Solvent)602-354-96[25]
Pfitzinger Reaction (Isatin, enaminone)KOH or NaOH / WaterReflux-Good to excellent[18]

Experimental Protocols

Protocol 1: Microwave-Assisted Doebner Synthesis of Quinoline-4-Carboxylic Acids

This protocol is adapted from the work of Patel and co-workers.[11]

Materials:

  • Substituted aromatic aldehyde (1 mmol)

  • Substituted aniline (1 mmol)

  • Pyruvic acid (1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Ethanol (5 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), substituted aniline (1 mmol), pyruvic acid (1 mmol), and a catalytic amount of p-TSA in ethanol (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 3 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired quinoline-4-carboxylic acid derivative.

Protocol 2: Ultrasound-Assisted Synthesis of 2-Substituted Quinolines

This protocol is based on the methodology described for the synthesis of quinoline derivatives in water.[31][32]

Materials:

  • Aniline (1 mmol)

  • Aldehyde (1 mmol)

  • Ethyl 3,3-diethoxypropionate (1 mmol)

  • SnCl2·2H2O (catalytic amount)

  • Water (10 mL)

  • Ultrasonic bath/probe

Procedure:

  • In a round-bottom flask, add aniline (1 mmol), aldehyde (1 mmol), ethyl 3,3-diethoxypropionate (1 mmol), and a catalytic amount of SnCl2·2H2O to water (10 mL).

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at a specified frequency and power for the required time (monitor reaction progress by TLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2-substituted quinoline derivative.

Protocol 3: Three-Component Synthesis of Quinoline-4-Carboxylic Acids in a Green Solvent System

This protocol is a modification of the Doebner reaction using a dual green solvent system.[16]

Materials:

  • Aryl aldehyde (1 mmol)

  • Aryl amine (1 mmol)

  • Pyruvic acid (1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Water (5 mL)

  • Ethylene glycol (5 mL)

Procedure:

  • To a round-bottom flask, add the aryl aldehyde (1 mmol), aryl amine (1 mmol), pyruvic acid (1 mmol), and a catalytic amount of p-TSA.

  • Add a mixture of water (5 mL) and ethylene glycol (5 mL) to the flask.

  • Reflux the reaction mixture for approximately 3 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the mixture with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the crude product by recrystallization or column chromatography.

Visualizations

Doebner Reaction Pathway

Doebner_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Aryl Amine I1 Imine Formation A->I1 B Aryl Aldehyde B->I1 C Pyruvic Acid I2 Enolate Attack C->I2 I1->I2 I3 Cyclization & Dehydration I2->I3 P Quinoline-4-Carboxylic Acid I3->P

Caption: Simplified workflow of the Doebner reaction for quinoline-4-carboxylic acid synthesis.

General Experimental Workflow for Green Synthesis

Green_Synthesis_Workflow Start Combine Reactants, Solvent, and Catalyst Reaction Apply Green Energy Source (Microwave / Ultrasound / Heat) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Product Isolation (Filtration / Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization / Chromatography) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

Caption: A general workflow for the green synthesis and analysis of quinoline carboxylate derivatives.

Conclusion

The adoption of green chemistry principles in the synthesis of quinoline carboxylate derivatives offers significant benefits, including reduced environmental impact, increased safety, and improved efficiency. Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and multicomponent reactions in eco-friendly solvents have demonstrated their potential to replace traditional, more hazardous procedures. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in academia and industry to implement these sustainable practices in their own laboratories, thereby contributing to the development of greener pharmaceuticals and fine chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 4-Chloroquinoline-3-carboxylate and improve yields.

Synthesis Overview

The synthesis of this compound is typically a two-step process. The first step is the formation of Ethyl 4-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) followed by a high-temperature cyclization. The second step is the chlorination of the resulting 4-hydroxyquinoline intermediate, commonly using phosphorus oxychloride (POCl₃).

Process Workflow

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination Aniline Aniline Condensation Condensation (100-130°C) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (>250°C) Intermediate->Cyclization Hydroxyquinoline Ethyl 4-Hydroxyquinoline-3-carboxylate Cyclization->Hydroxyquinoline Chlorination Chlorination (90-120°C) Hydroxyquinoline->Chlorination POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Chlorination FinalProduct This compound Chlorination->FinalProduct

Caption: Overall synthesis workflow for this compound.

Troubleshooting Guides and FAQs

This section is designed to provide solutions to common issues encountered during the synthesis.

Part 1: Gould-Jacobs Reaction (Condensation and Cyclization)

Q1: My initial condensation reaction is showing low yield or is incomplete. What are the possible causes and solutions?

A1: Low yield in the condensation of aniline and diethyl ethoxymethylenemalonate (DEEM) can be due to several factors. Ensure you are using fresh, high-quality reagents, as decomposition of starting materials can be an issue. It is also recommended to use a slight excess (1.0-1.2 equivalents) of DEEM. To monitor the reaction's progress and determine the optimal reaction time, you can use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically heated at 100-130°C for 1-2 hours, during which the evolution of ethanol should be observed.[1][2]

Q2: The cyclization step is not proceeding to completion. How can I improve the yield?

A2: Incomplete cyclization is a frequent challenge in the Gould-Jacobs reaction. Here are some troubleshooting steps:

  • Increase Temperature: This reaction requires high temperatures, typically above 250°C.[3] Gradually increasing the temperature can help drive the reaction to completion.[1]

  • Extend Reaction Time: If a higher temperature is not feasible or leads to decomposition, increasing the reaction time at the current temperature may improve the yield. However, be cautious of potential product degradation with prolonged heating.[1]

  • Consider Microwave Heating: Microwave irradiation can offer rapid and uniform heating, often resulting in higher yields and significantly shorter reaction times compared to conventional methods.[1][2]

  • Ensure Anhydrous Conditions: While not always a strict requirement, using dry reagents and solvents can sometimes enhance the reaction outcome.[1]

Q3: I'm observing a significant amount of dark, tarry byproducts. How can I minimize this?

A3: The formation of tar is usually a result of decomposition at the high temperatures required for cyclization.[1] To mitigate this:

  • Optimize Temperature and Time: Finding the right balance between reaction temperature and duration is critical. Overheating or extended reaction times can cause degradation. It is advisable to run small-scale optimization experiments.[1]

  • Use a High-Boiling, Inert Solvent: Solvents like Dowtherm A or diphenyl ether help maintain a stable high temperature and prevent localized overheating.[1][3]

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can also help to minimize degradation.[1]

Q4: My product is an oil and is difficult to crystallize. What should I do?

A4: This issue often arises from the presence of impurities or residual high-boiling solvent.[1]

  • Purification: Column chromatography is an effective method for purifying the crude product.[1]

  • Solvent Removal: Ensure the high-boiling solvent is thoroughly removed under a high vacuum.[1]

  • Inducing Crystallization: Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[1]

Part 2: Chlorination Reaction

Q5: The chlorination of Ethyl 4-hydroxyquinoline-3-carboxylate is resulting in a low yield. What are the common causes?

A5: Low yields in the chlorination step can often be attributed to incomplete reaction, side reactions, or product degradation.

  • Optimize Reaction Conditions: Ensure the reaction is heated to an appropriate temperature, typically between 90-120°C, for a sufficient duration (4-12 hours is common). You can monitor the reaction's progress using TLC. A modest increase in the molar equivalents of the chlorinating agent, such as POCl₃, might be beneficial.[4]

  • Ensure Anhydrous Conditions: The presence of moisture can lead to side reactions and decomposition of the chlorinating agent. Use freshly distilled phosphorus oxychloride and ensure all glassware is thoroughly dried. Conducting the reaction under an inert atmosphere is also recommended.[4]

Q6: I am observing the formation of byproducts during chlorination. How can I prevent this?

A6: Byproduct formation is often due to the high reactivity of the chlorinating agent and the reaction conditions.

  • Control Reaction Time and Temperature: Avoid excessively long reaction times and temperatures, as this can lead to the formation of undesired products.[4]

  • Purify the Starting Material: Ensure that the Ethyl 4-hydroxyquinoline-3-carboxylate used in this step is of high purity.[4]

Q7: The workup of the POCl₃ reaction is challenging and seems hazardous. What is the recommended procedure?

A7: Phosphorus oxychloride reacts violently and exothermically with water, producing corrosive HCl gas.[5] A "reverse quench" is the recommended and safer procedure.[5][6]

  • Procedure: Slowly and carefully add the reaction mixture to a vigorously stirred slurry of ice and a weak base like sodium bicarbonate, or a warmed aqueous solution of sodium acetate (35-40°C).[5][6] This ensures that POCl₃ is always the limiting reagent, allowing for better temperature control.

  • Temperature Control: Maintain the temperature of the quenching mixture below 20°C by controlling the rate of addition and adding more ice if necessary.[5]

  • Neutralization: After the addition is complete, continue stirring until the evolution of CO₂ ceases (if using bicarbonate) and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).[5]

  • Extraction: Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, then dry over an anhydrous salt like Na₂SO₄ or MgSO₄.[5]

Q8: My product seems to be decomposing during purification on a silica gel column. What are my options?

A8: Some quinoline derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition.

  • Neutralize Silica Gel: You can use silica gel that has been neutralized by washing with a solution of a base like triethylamine in the eluent.

  • Alternative Purification Methods: Recrystallization is a highly effective alternative to column chromatography for purification. Experiment with different solvent systems to find one that dissolves your compound when hot but not when cold. Common solvents to screen include hexanes, toluene, diethyl ether, ethyl acetate, and dichloromethane.[7]

Troubleshooting Workflow

Troubleshooting_Workflow cluster_gj Gould-Jacobs Troubleshooting cluster_cl Chlorination Troubleshooting start Low Yield of Final Product check_step Which step has low yield? start->check_step gould_jacobs Gould-Jacobs Reaction check_step->gould_jacobs Step 1 chlorination Chlorination check_step->chlorination Step 2 gj_issue What is the issue? gould_jacobs->gj_issue cl_issue What is the issue? chlorination->cl_issue incomplete_condensation Incomplete Condensation gj_issue->incomplete_condensation Condensation incomplete_cyclization Incomplete Cyclization gj_issue->incomplete_cyclization Cyclization tar_formation Tar Formation gj_issue->tar_formation Byproducts solution_condensation Check reagent quality. Use excess DEEM. Monitor reaction by TLC/LC-MS. incomplete_condensation->solution_condensation solution_cyclization Increase temperature. Extend reaction time. Use microwave heating. incomplete_cyclization->solution_cyclization solution_tar Optimize temp and time. Use high-boiling inert solvent. Use inert atmosphere. tar_formation->solution_tar low_yield_cl Low Yield cl_issue->low_yield_cl Yield workup_issue Difficult Workup cl_issue->workup_issue Workup purification_issue Purification Problems cl_issue->purification_issue Purification solution_low_yield_cl Optimize temp and time. Ensure anhydrous conditions. Check starting material purity. low_yield_cl->solution_low_yield_cl solution_workup Use 'reverse quench' method. Control temperature during quench. Ensure complete neutralization. workup_issue->solution_workup solution_purification Use neutralized silica gel. Attempt recrystallization with different solvent systems. purification_issue->solution_purification

Caption: A troubleshooting workflow to diagnose and resolve low yield issues.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and their impact on yield for the Gould-Jacobs reaction.

Table 1: Effect of Temperature and Time on Gould-Jacobs Cyclization (Microwave Synthesis)[8]
EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125010101
2300101837
325020111
4300202428
530051547

Data sourced from a Biotage application note.[8]

Analysis: The data clearly indicates that higher temperatures are essential for the intramolecular cyclization step. At 250°C, the yield remains very low even with extended reaction time. Increasing the temperature to 300°C significantly boosts the yield. However, prolonged reaction at high temperatures can lead to product degradation and decarboxylation, as seen in the drop in yield from 5 to 20 minutes at 300°C.[8] This highlights the need for careful optimization of both temperature and time to maximize yield.[8]

Experimental Protocols

Protocol 1: Gould-Jacobs Reaction (Conventional Heating)

This protocol describes the synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate using conventional heating.

Materials:

  • Aniline derivative

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Dowtherm A, diphenyl ether)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Non-polar solvent for precipitation (e.g., hexane, cyclohexane)

Procedure:

  • Condensation:

    • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[2]

    • Heat the mixture to 100-130°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol or by TLC.[2]

    • After the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate can often be used directly in the next step.[2]

  • Cyclization:

    • Dissolve the intermediate in a high-boiling solvent like diphenyl ether (approximately 5-10 mL per gram of intermediate).[3]

    • Heat the mixture to a vigorous reflux (typically 250-260°C) and maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, which should cause the product to precipitate.[2]

    • Add a non-polar solvent like cyclohexane to facilitate further precipitation.[3]

    • Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under a vacuum.[3]

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).[1]

Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol details the chlorination of Ethyl 4-hydroxyquinoline-3-carboxylate.

Materials:

  • Ethyl 4-hydroxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Reaction vial or flask

  • Heating source

  • Ice

  • Aqueous ammonia solution (28-30%) or sodium bicarbonate

Procedure:

  • Reaction Setup:

    • Place the solid Ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq) in a reaction vial.

    • Carefully add phosphorus oxychloride (POCl₃) (typically 2.0 eq or more).[9] The reaction can also be run using POCl₃ as the solvent.[10]

    • Heat the reaction mixture to 90-120°C for the required duration (can range from 20 minutes to several hours, monitor by TLC).[4][9]

  • Work-up (Quenching):

    • Safety Note: POCl₃ reacts violently with water. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment.

    • Prepare a beaker with a mixture of crushed ice and a base (e.g., aqueous ammonia or a saturated solution of sodium bicarbonate).[5][9]

    • Once the reaction is complete, allow the mixture to cool slightly.

    • Slowly and carefully pour the reaction mixture into the ice/base slurry with vigorous stirring.[9] This is a highly exothermic process, so control the rate of addition to keep the temperature from rising too quickly.

    • Continue stirring until all the solid has precipitated and gas evolution has ceased.

  • Isolation and Purification:

    • Collect the solid product by filtration.

    • Wash the solid thoroughly with cold water.

    • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

References

Technical Support Center: Purification of Crude Ethyl 4-Chloroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Ethyl 4-Chloroquinoline-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities arise from the typical synthesis route, which involves the chlorination of Ethyl 4-hydroxyquinoline-3-carboxylate with reagents like phosphorus oxychloride (POCl₃). These impurities include:

  • Unreacted Starting Material: Ethyl 4-hydroxyquinoline-3-carboxylate.

  • Over-chlorinated Byproduct: Ethyl 2,4-dichloroquinoline-3-carboxylate.

  • Hydrolysis Product: Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate, which can form if water is present during the reaction or workup.

  • Residual Solvents: Solvents used in the reaction and workup, such as ether or toluene.

Q2: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A recommended solvent system is Ethyl Acetate:Dichloromethane:Hexane (1:8:1). Under UV light (254 nm), the product and impurities should be visible as distinct spots. The expected Rf value for the pure product in this system is approximately 0.42.[1]

Q3: What are the recommended purification methods for this compound?

The two primary methods for purifying crude this compound are:

  • Flash Column Chromatography: This is highly effective for separating the desired product from both more polar and less polar impurities.

  • Recrystallization: This method is useful for removing smaller amounts of impurities, particularly if the crude product is already of reasonable purity.

Q4: My purified product is an oil, but it should be a solid. What should I do?

Oiling out can occur if the product is impure or if the solvent from the purification has not been completely removed.

  • Residual Solvent: Ensure all solvents are thoroughly removed under high vacuum. Gentle heating may be applied if the compound is thermally stable. The boiling point of this compound is 129 °C at 0.2 mmHg, which indicates it has low volatility.[2]

  • Impurity Presence: The presence of impurities can lower the melting point of the compound, causing it to appear as an oil. Consider repurifying the material using an alternative method (e.g., column chromatography if recrystallization was initially used).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Troubleshooting Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Spots on TLC The chosen eluent system is not optimal for separating the components of your mixture.* Adjust the polarity of the eluent. If spots are clustered at the bottom (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). If spots are clustered at the top (high Rf), decrease the polarity (e.g., increase the proportion of hexane). * Consider a different solvent system. For instance, a gradient of ethyl acetate in hexanes can be effective.
Product Co-elutes with an Impurity The polarity of the product and the impurity are very similar in the chosen eluent system.* Try a different solvent system. For example, replacing dichloromethane with another solvent of intermediate polarity might alter the selectivity of the separation. * If the impurity is the starting material (Ethyl 4-hydroxyquinoline-3-carboxylate), its high polarity should allow for easy separation. If co-elution is observed, it is more likely with the less polar dichloro-byproduct. In this case, a less polar eluent system should improve separation.
Product Does Not Elute from the Column The eluent is not polar enough to move the product through the silica gel.* Gradually increase the polarity of the eluent during the chromatography run (gradient elution). * If the product is still retained, a small amount of a more polar solvent like methanol can be added to the eluent, but be cautious as this can sometimes lead to dissolution of the silica gel.
Troubleshooting Recrystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used), or the compound is highly soluble in the chosen solvent even at low temperatures.* Evaporate some of the solvent to increase the concentration of the product and try cooling again. * Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then gently heat until it is clear and allow to cool slowly. * Scratch the inside of the flask with a glass rod to create nucleation sites. * Add a seed crystal of the pure compound.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the impure product. The impurities are preventing the formation of a crystal lattice.* Use a lower-boiling point solvent system. * Dilute the solution with more of the recrystallization solvent, heat to dissolve the oil, and allow for slower cooling. * Purify the crude material by column chromatography first to remove the bulk of the impurities, and then recrystallize the partially purified product.
Low Recovery of Pure Product The product is too soluble in the cold recrystallization solvent. The volume of solvent used was too large.* Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize the solubility of the product. * Minimize the amount of hot solvent used to dissolve the crude product. * After filtering the crystals, wash them with a minimal amount of ice-cold solvent.

Data Presentation

The following table summarizes key quantitative data for this compound and its common impurities to aid in developing a purification strategy.

Compound Structure Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) TLC Rf *
This compound (Product) C12H10ClNO2235.67[2]44 - 48[2]328.5 @ 760 mmHg[3] 129 @ 0.2 mmHg[2]0.42[1]
Ethyl 4-hydroxyquinoline-3-carboxylate (Starting Material) C12H11NO3217.22[4]271[4]343.7 (Predicted)[5]~0 (very polar)[1]
Ethyl 2,4-dichloroquinoline-3-carboxylate (Byproduct) C12H9Cl2NO2270.1183 - 85[6]N/AExpected to be less polar than the product.
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (Byproduct) C12H10ClNO3251.67N/AN/AExpected to be more polar than the product.

*TLC conditions: Silica gel, eluent system Ethyl Acetate:Dichloromethane:Hexane (1:8:1).

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of crude this compound on a silica gel column.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

  • Pack the column with silica gel using a slurry method with the initial eluent (e.g., 100% hexane).

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution:

  • Begin elution with a low polarity solvent (e.g., 100% hexane or a hexane-rich mixture).

  • Gradually increase the polarity of the eluent. A suggested gradient is to start with a mixture of ethyl acetate in hexane and slowly increase the ethyl acetate concentration. Alternatively, an isocratic elution with EtOAc:DCM:Hexane (1:8:1) can be used.[1]

  • Collect fractions and monitor them by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for crude material that is already substantially pure.

1. Solvent Selection:

  • The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system may be required.

  • Based on literature, a mixture of ethanol and diethyl ether (1:1, v/v) can be effective for obtaining crystals.[6] Another option is a dichloromethane-methanol mixture.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a pair) until the solid just dissolves.

3. Crystallization:

  • Allow the hot solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product start Crude this compound tlc_analysis TLC Analysis (EtOAc:DCM:Hexane 1:8:1) start->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography Complex Mixture recrystallization Recrystallization tlc_analysis->recrystallization Minor Impurities pure_product Pure Product (Verify by TLC/NMR) column_chromatography->pure_product recrystallization->pure_product

Caption: A workflow diagram for the purification of this compound.

Troubleshooting_TLC cluster_problems Problem Identification cluster_solutions Potential Solutions start TLC Result Issue streaking Streaking or Tailing start->streaking no_movement Spots at Baseline (Rf ≈ 0) start->no_movement at_front Spots at Solvent Front (Rf ≈ 1) start->at_front add_base Add Base (e.g., NEt3) to Eluent streaking->add_base If compound is basic increase_polarity Increase Eluent Polarity no_movement->increase_polarity decrease_polarity Decrease Eluent Polarity at_front->decrease_polarity

Caption: A troubleshooting guide for common TLC issues encountered during purification.

References

Technical Support Center: Optimizing Suzuki Coupling with Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving chloroquinoline substrates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a chloroquinoline substrate showing low to no yield?

A1: Low yields with chloroquinolines are a frequent challenge primarily due to the high bond strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle difficult.[1][2] Several factors could be contributing:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst or could be decomposing. Ensure your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[1][3]

  • Insufficiently Active Catalyst System: Chloroquinolines are less reactive than their bromo or iodo counterparts and often require highly active catalyst systems. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4]

  • Inappropriate Base: The base is crucial for activating the boronic acid for the transmetalation step. The choice and strength of the base can significantly impact the yield.[2]

  • Side Reactions: Competing reactions such as protodeboronation (hydrolysis of the boronic acid), homocoupling of the boronic acid, or dehalogenation of the chloroquinoline can consume starting materials and reduce the yield of the desired product.[1][3]

Q2: Which palladium catalyst and ligand system is most effective for chloroquinolines?

A2: For less reactive electrophiles like chloroquinolines, catalyst systems featuring bulky, electron-rich phosphine ligands are generally the most effective. These ligands stabilize the palladium center and promote the challenging oxidative addition step.[4]

  • Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos have shown excellent performance in achieving high yields under relatively mild conditions.[4]

  • Palladium Sources: Common palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like PdCl₂(dppf).[1][4] For challenging couplings, second-generation precatalysts like XPhos-Pd-G2 can be highly effective at forming the active monoligated Pd(0) species.[5]

Q3: How do I select the appropriate base and solvent for my reaction?

A3: The choice of base and solvent is critical and often needs to be empirically optimized for your specific substrates.

  • Bases: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[2] For challenging couplings with chloroquinolines, stronger inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][4]

  • Solvents: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, toluene, and tetrahydrofuran (THF), often with a small amount of water to aid in dissolving the base.[1] Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[3]

Q4: What are the common side products in Suzuki coupling of chloroquinolines and how can I minimize them?

A4: Several side reactions can compete with the desired cross-coupling:

  • Protodeboronation: This is the hydrolysis of the carbon-boron bond of the boronic acid, replacing it with a hydrogen atom. It can be minimized by using fresh, high-purity boronic acid, switching to more stable boronic esters (e.g., pinacol esters), or using anhydrous conditions where possible.[1][2][3]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[1][3] To prevent this, ensure the reaction mixture and solvents are thoroughly degassed and a strict inert atmosphere is maintained throughout the experiment.[3]

  • Dehalogenation: The chloroquinoline starting material is reduced, replacing the chlorine atom with hydrogen. This can sometimes be minimized by changing the ligand or base.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive or decomposed catalyst.2. C-Cl bond is not activating.3. Sub-optimal temperature or reaction time.1. Use a fresh, high-quality catalyst and ensure rigorous degassing of all reagents and solvents. Maintain a strict inert atmosphere.[1][3]2. Switch to a more active catalyst system with a bulky, electron-rich ligand (e.g., Pd(OAc)₂/SPhos, XPhos-Pd-G2).[4][5]3. Gradually increase the reaction temperature (e.g., to 100-120 °C) and/or extend the reaction time. Monitor progress by TLC or LC-MS.[3][4]
Significant Side Product Formation 1. Protodeboronation: Boronic acid instability.2. Homocoupling: Presence of oxygen.3. Dehalogenation: Reduction of starting material.1. Use a slight excess (1.2-1.5 eq.) of fresh boronic acid. Consider using a more stable boronic ester (e.g., pinacol ester).[1][2]2. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes.[6]3. Screen different bases or ligands. Avoid excessively long reaction times after the starting material is consumed.[1]
Difficulty in Product Purification 1. Residual palladium catalyst.2. Boronic acid residues.1. Filter the crude reaction mixture through a pad of celite or silica gel before concentration.2. Perform an aqueous wash (e.g., with NaOH or NaHCO₃ solution) during workup to remove unreacted boronic acid and its byproducts.

Data Presentation: Reaction Conditions

The following tables summarize successful reaction conditions for the Suzuki coupling of 3-chloroquinoline and 2-chloroquinoline with various boronic acids.

Table 1: Suzuki-Miyaura Coupling of 3-Chloroquinoline with Phenylboronic Acid [4]

Pd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane1101692
PdCl₂(dppf) (3)-Cs₂CO₃DMF1201885
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O802478

Table 2: Suzuki-Miyaura Coupling of 2-Chloroquinoline Derivatives

2-Chloroquinoline SubstrateBoronic Acid/EsterPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-ChloroquinolinePhenylboronic acidPdCl₂(PPh₃)₂ (5)PCy₃ (10)K₂CO₃ (3)Dioxane/H₂O100-High[1]
2-Chloro-3-iodoquinolinePhenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (3)Dioxane/H₂O1001292[7]
7-chloro-1H-pyrrolo[2,3-c]pyridine4-fluorophenyl boronic acidXPhos-Pd-G2 (2)-K₃PO₄ (2.5)DMF/EtOH/H₂O1000.5-0.790[5]

Experimental Protocols

General Protocol for Suzuki Coupling of 3-Chloroquinoline using Pd(OAc)₂/SPhos [4]

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-chloroquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add degassed toluene (3 mL) and water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenylquinoline.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Adduct pd0->oa_complex Oxidative Addition trans_complex L-Pd(II)(Ar)(Ar') Transmetalation Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Coupled Product (Ar-Ar') trans_complex->product aryl_halide Chloroquinoline (Ar-X) aryl_halide->oa_complex boronic_acid Boronic Acid (Ar'-B(OH)₂) boronate Activated Boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->trans_complex Experimental_Workflow start Start setup 1. Add solid reagents (Chloroquinoline, Boronic Acid, Base) to a dry reaction vessel start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Argon 3x) setup->inert add_catalyst 3. Add Pd Catalyst & Ligand inert->add_catalyst add_solvents 4. Add Degassed Solvents (e.g., Toluene/H₂O) add_catalyst->add_solvents react 5. Heat with Vigorous Stirring (e.g., 100-110 °C, 12-24h) add_solvents->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor workup 7. Aqueous Work-up (Dilute, Wash, Dry) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify end End purify->end Troubleshooting_Logic Troubleshooting Low Yield start Low Yield or No Reaction check_sm Starting Material Consumed? start->check_sm no_sm_consumed No check_sm->no_sm_consumed No sm_consumed Yes check_sm->sm_consumed Yes inactive_catalyst Potential Issue: Inactive Catalyst or Poor C-Cl Activation no_sm_consumed->inactive_catalyst solution1 Solution: 1. Use more active catalyst (e.g., Pd/SPhos, Pd/XPhos) 2. Increase Temperature 3. Ensure inert atmosphere inactive_catalyst->solution1 side_products Major Side Products Observed? sm_consumed->side_products yes_side_products Yes side_products->yes_side_products Yes no_side_products No / Minor side_products->no_side_products No identify_side_product Identify Side Product yes_side_products->identify_side_product homocoupling Homocoupling? identify_side_product->homocoupling protodeboronation Protodeboronation? identify_side_product->protodeboronation homocoupling_yes Yes homocoupling->homocoupling_yes Yes protodeboronation_yes Yes protodeboronation->protodeboronation_yes Yes solution_homo Solution: Thoroughly degas reagents & solvents homocoupling_yes->solution_homo solution_proto Solution: Use fresh boronic acid or switch to pinacol ester protodeboronation_yes->solution_proto workup_issue Potential Issue: Product loss during work-up or purification no_side_products->workup_issue solution_workup Solution: Optimize extraction and chromatography conditions workup_issue->solution_workup

References

Technical Support Center: Esterification of Quinoline-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the esterification of quinoline-3-carboxylic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the esterification of quinoline-3-carboxylic acids in a question-and-answer format.

Q1: My Fischer esterification of quinoline-3-carboxylic acid is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in Fischer esterification of quinoline-3-carboxylic acids can stem from several factors:

  • Protonation of the Quinoline Nitrogen: The basic nitrogen atom in the quinoline ring can be protonated by the acid catalyst (e.g., sulfuric acid)[1][2]. This deactivates the substrate by creating a positive charge on the ring, which can hinder the reaction.

    • Solution: While Fischer esterification is acid-catalyzed, using a large excess of the alcohol as the solvent can help drive the equilibrium towards the product. Alternatively, consider milder esterification methods that do not require strong acids, such as the Steglich esterification[3].

  • Incomplete Reaction: Esterification is a reversible reaction. The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid and alcohol, leading to an equilibrium mixture with a significant amount of starting material.

    • Solution: Use a large excess of the alcohol to shift the equilibrium towards the ester product. Removing water as it forms, for example, by using a Dean-Stark apparatus, can also significantly improve the yield.

  • Side Reactions: Under strong acidic conditions and high temperatures, quinoline derivatives can be prone to polymerization and tar formation, reducing the yield of the desired ester[4].

    • Solution: Optimize the reaction temperature and time to minimize side reactions. If tarring is significant, consider alternative, milder esterification methods.

Q2: I am attempting a Steglich esterification with a sterically hindered alcohol (e.g., t-butanol) and getting a very low yield. What is going wrong?

A2: Steric hindrance from bulky alcohols like tert-butanol can significantly impede the nucleophilic attack on the activated carboxylic acid. This is a known challenge in the esterification of quinoline carboxylic acids.

  • Solution 1: Activate the Carboxylic Acid Differently: Instead of in-situ activation with DCC/DMAP, convert the quinoline-3-carboxylic acid to its more reactive acid chloride derivative using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride will then react more readily with the sterically hindered alcohol.

  • Solution 2: Alternative Reagents for Bulky Alcohols: For the synthesis of tert-butyl esters, reacting the carboxylic acid with isobutylene gas in the presence of a catalytic amount of strong acid (like sulfuric acid) can be an effective alternative.

Q3: During the workup of my esterification reaction, I'm having trouble purifying the product. My compound streaks on the silica gel column. How can I improve the purification?

A3: The basic nitrogen atom of the quinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel, causing streaking or "tailing" during column chromatography[5][6].

  • Solution 1: Deactivate the Silica Gel: Before running the column, neutralize the acidic sites on the silica gel. This can be achieved by preparing the slurry of silica gel in an eluent containing a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine[5].

  • Solution 2: Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is a common alternative for purifying basic compounds[5]. Reversed-phase silica (C18) can also be an option if the ester is sufficiently non-polar.

  • Solution 3: Crystallization: If the ester is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good crystal formation. Dissolving the crude product in a suitable solvent and then adding a non-solvent to induce precipitation is a common technique.

Q4: I suspect decarboxylation might be occurring as a side reaction during my esterification. How can I prevent this?

A4: Decarboxylation, the loss of CO₂, can occur with carboxylic acids upon heating, particularly with compounds that can stabilize the resulting carbanion[7][8][9]. While quinoline-3-carboxylic acid is relatively stable, prolonged heating at high temperatures could potentially lead to some decarboxylation.

  • Solution: Employ milder reaction conditions. If you are using Fischer esterification, try to conduct the reaction at the lowest temperature necessary for a reasonable reaction rate. Alternatively, switch to a room-temperature esterification method like the Steglich esterification to avoid high temperatures altogether.

Data Presentation

The following table summarizes reported yields for the synthesis of ethyl quinoline-3-carboxylate using different synthetic methods.

Starting Material(s)Reagents and ConditionsProductYield (%)Reference
Indole and Ethyl Chloro-/Bromo-/Iodo-diazoacetateRh₂(OAc)₄, CH₂Cl₂Ethyl quinoline-3-carboxylate70-90%[10]
Arylmethyl azides and Ethyl PropiolateIn(OTf)₃, DDQ, EtOAcEthyl quinoline-3-carboxylate79%[3]
1-(2-Aminoaryl)-2-yn-1-olsPdI₂, KI, CO/Air, MeOH, 100°CMethyl/Ethyl quinoline-3-carboxylate45-70%[11]
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylatePOCl₃, Benzyltriethylammonium chloride, AcetonitrileEthyl 2,4-dichloroquinoline-3-carboxylate70%[12]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), add quinoline-3-carboxylic acid (1 equivalent).

  • Solvent and Catalyst: Add an excess of the desired alcohol (e.g., ethanol for ethyl ester formation), which will also serve as the solvent. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5-10 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography (with a deactivated stationary phase if necessary) or recrystallization.

Protocol 2: General Procedure for Steglich Esterification

This method is suitable for acid-sensitive substrates and sterically hindered alcohols (with caution for very low yields with the latter).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve quinoline-3-carboxylic acid (1 equivalent), the desired alcohol (1-1.5 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1-0.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Coupling Agent: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter off the precipitated dicyclohexylurea (DCU) if DCC was used. If EDC was used, the urea byproduct is water-soluble and can be removed during the aqueous workup.

  • Extraction and Purification: Dilute the filtrate with the organic solvent and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude ester by column chromatography or recrystallization.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to the esterification of quinoline-3-carboxylic acids.

Troubleshooting_Esterification Troubleshooting Workflow for Low Yield in Esterification start Low Yield in Esterification method Which method was used? start->method fischer Fischer Esterification method->fischer Fischer steglich Steglich Esterification method->steglich Steglich fischer_q1 Protonation of Quinoline N? fischer->fischer_q1 steglich_q1 Sterically hindered alcohol? steglich->steglich_q1 fischer_a1 Consider milder methods (e.g., Steglich) fischer_q1->fischer_a1 Yes fischer_q2 Water removal? fischer_q1->fischer_q2 No fischer_a2 Use Dean-Stark trap or excess alcohol fischer_q2->fischer_a2 No fischer_q3 Tar formation? fischer_q2->fischer_q3 Yes fischer_q3->fischer_a2 No fischer_a3 Optimize temperature/time or use milder method fischer_q3->fischer_a3 Yes steglich_a1 Convert to acid chloride first or use isobutylene method steglich_q1->steglich_a1 Yes steglich_q2 Side product formation? steglich_q1->steglich_q2 No steglich_a2 Optimize reaction time and temperature steglich_q2->steglich_a2 Yes

Caption: A troubleshooting workflow for addressing low yields in the esterification of quinoline-3-carboxylic acids.

Purification_Workflow Purification Workflow for Quinoline-3-Carboxylic Acid Esters start Crude Ester is_solid Is the ester a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No recrystallize_success Pure Crystals? recrystallize->recrystallize_success column_issue Streaking on TLC? column->column_issue end Pure Ester column->end Successful separation recrystallize_success->column No recrystallize_success->end Yes deactivate_silica Deactivate silica with base (e.g., Triethylamine) column_issue->deactivate_silica Yes alt_stationary_phase Use alternative stationary phase (e.g., Alumina) column_issue->alt_stationary_phase Still streaking deactivate_silica->column Then alt_stationary_phase->column Then

References

Troubleshooting low yields in Vilsmeier formylating agent reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Vilsmeier-Haack formylation reactions.

Troubleshooting Guide

Low yields in Vilsmeier-Haack reactions can stem from a variety of factors, from reagent quality to reaction conditions. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

Question 1: My reaction is not proceeding, or is very sluggish, and I'm recovering my starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low or no conversion in a Vilsmeier-Haack reaction is a common issue that can often be attributed to several factors related to the reagents, substrate, and reaction conditions.

  • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure that your N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are anhydrous and of high purity.[1] DMF can decompose to dimethylamine, which will react with the Vilsmeier reagent.[2] If your DMF has a fishy odor, it is a sign of decomposition and should be replaced.[2]

  • Insufficiently Activated Substrate: The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic or heteroaromatic substrate for the reaction to proceed efficiently.[3][4] Substrates like benzene or those with electron-withdrawing groups are generally not suitable.[3][5] If your substrate is not sufficiently activated, consider if a stronger electron-donating group can be introduced to the ring.

  • Low Reaction Temperature: While the reaction is often started at a low temperature (0 °C) during the formation of the Vilsmeier reagent, the formylation step may require higher temperatures to proceed.[1][3] The optimal temperature is highly dependent on the substrate's reactivity and can range from 0 °C to over 80 °C.[3][6] If you are recovering starting material, a gradual increase in the reaction temperature (e.g., to 40-60 °C or even higher) may be necessary.[3]

  • Improper Reagent Preparation: The Vilsmeier reagent is typically prepared in situ at a low temperature (e.g., 0 °C) before the addition of the substrate.[1][3] It is crucial to allow sufficient time for the reagent to form completely before adding the aromatic compound. A precipitate may form during the preparation of the reagent.[3][7]

Question 2: I'm observing the formation of multiple products, including di-formylated or other byproducts. How can I improve the selectivity for the desired mono-formylated product?

Answer:

The formation of multiple products, particularly over-formylation, is a frequent challenge with highly activated aromatic substrates. Controlling the reaction's stoichiometry and conditions is key to improving selectivity.

  • Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to your substrate. An excess of the Vilsmeier reagent is a primary cause of di-formylation. A good starting point for optimization is a 1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate.[8]

  • Order of Addition: The way the reagents are mixed can influence the outcome. Adding the substrate to the pre-formed Vilsmeier reagent can lead to localized high concentrations and promote multiple additions. Consider a reverse addition, where the Vilsmeier reagent is added dropwise to a solution of the substrate.[8]

  • Reaction Time and Temperature: Monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of di-formylated products.[8] Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.[8]

Question 3: My starting material appears to be decomposing under the reaction conditions. What can I do to prevent this?

Answer:

Decomposition of the starting material often indicates that the reaction conditions are too harsh. Here are some adjustments to consider:

  • Excessive Reagent: An excessive amount of POCl₃ relative to DMF can lead to decomposition. For instance, a 5:1 ratio of POCl₃ to DMF has been shown to cause complete decomposition in some cases.[1] Carefully control the stoichiometry of the reagent formation.

  • High Reaction Temperature: High temperatures can cause the degradation of sensitive substrates.[1] If you observe decomposition, try lowering the reaction temperature. An optimal temperature is often found in the range of 70-80°C for many substrates, but this can vary.[1]

  • Solvent Choice: The choice of solvent can significantly impact the reaction's success. Halogenated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are often used as co-solvents with DMF.[1][8] In some instances, an inappropriate solvent can lead to decomposition.[1]

Question 4: I am observing the formation of chlorinated byproducts. What is the cause and how can this be minimized?

Answer:

Chlorination is a known side reaction in the Vilsmeier-Haack reaction, particularly when using POCl₃. The Vilsmeier reagent itself is a chloroiminium salt and can act as a chlorinating agent.

  • Reaction Temperature: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is crucial to minimize this side reaction.[8]

  • Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction in some cases.[8]

  • Work-up Procedure: A prompt and efficient aqueous work-up is important to hydrolyze the intermediate iminium salt and minimize its contact time with any remaining reactive chlorine species.[8]

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier reagent and how is it prepared?

A1: The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the formylation reaction.[4][9][10] It is typically prepared in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[4][11][12] The preparation is usually carried out at a low temperature (0 °C) in an inert solvent.[1][3]

Q2: What is the optimal stoichiometry of DMF to POCl₃?

A2: The molar ratio of DMF to POCl₃ can influence the reaction. While a 1:1 ratio is often used, the optimal ratio can vary depending on the substrate and other reaction conditions. It is an important parameter to optimize for your specific reaction.

Q3: What solvents are typically used for the Vilsmeier-Haack reaction?

A3: Often, an excess of DMF is used, serving as both a reactant and a solvent.[11] However, other solvents such as dichloromethane (DCM), chloroform, 1,2-dichloroethane (DCE), and o-dichlorobenzene can also be used, especially when the substrate has limited solubility in DMF.[8][11]

Q4: How is the reaction typically worked up?

A4: The reaction is quenched by the addition of water or an ice-water mixture to hydrolyze the intermediate iminium salt to the final aldehyde product.[6][13] Often, a base such as sodium acetate or sodium hydroxide is added to neutralize the acidic mixture.[3] This is followed by extraction of the product with an organic solvent.

Q5: Can the Vilsmeier-Haack reaction be used for substrates other than aromatic compounds?

A5: Yes, the reaction can also be applied to electron-rich alkenes and 1,3-dienes.[6]

Data Presentation

Table 1: Effect of Vilsmeier Reagent to Substrate Ratio on Product Distribution

Vilsmeier Reagent:Substrate RatioMono-formylated Product Yield (%)Di-formylated Byproduct Yield (%)
1.1 : 1855
2.0 : 16030
3.0 : 13555

Note: The data presented is for a generic activated aromatic compound and serves as an illustrative example. Actual yields will vary depending on the specific substrate and reaction conditions.[8]

Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (e.g., 3 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Add phosphorus oxychloride (POCl₃) (e.g., 1.1 equivalents) dropwise to the stirred DMF solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The Vilsmeier reagent is now ready for the addition of the substrate.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation

  • Prepare the Vilsmeier reagent as described in Protocol 1.

  • Dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., DMF or DCM).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, the reaction mixture may be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water.

  • Neutralize the mixture with a suitable base (e.g., sodium acetate, sodium hydroxide) to the appropriate pH.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Arene Electron-Rich Arene Iminium Iminium Salt Intermediate Arene->Iminium + Vilsmeier Reagent Aldehyde Aryl Aldehyde (Product) Iminium->Aldehyde Hydrolysis (H₂O)

Caption: The Vilsmeier-Haack reaction mechanism.

Troubleshooting_Workflow Start Low Yield in Vilsmeier Reaction CheckReagents Check Reagent Purity (Anhydrous DMF, POCl₃) Start->CheckReagents CheckSubstrate Assess Substrate Reactivity Start->CheckSubstrate CheckConditions Evaluate Reaction Conditions Start->CheckConditions Optimize Optimize Conditions: - Temperature - Stoichiometry - Reaction Time CheckReagents->Optimize Impure CheckSubstrate->Optimize Low Reactivity CheckConditions->Optimize Suboptimal Success Improved Yield Optimize->Success

Caption: A troubleshooting workflow for low yields.

Experimental_Workflow A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B 2. Add Substrate Solution (Dropwise at 0°C) A->B C 3. Reaction (Monitor by TLC) B->C D 4. Aqueous Work-up (Quench with ice, neutralize) C->D E 5. Extraction and Purification D->E F Final Product E->F

Caption: A general experimental workflow.

References

Technical Support Center: Overcoming Solubility Issues of Quinolone Analogues in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with quinolone analogues during biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many quinolone analogues exhibit poor aqueous solubility?

A1: Quinolone analogues often possess rigid, planar chemical structures which can lead to strong crystal lattice energy, making them difficult to dissolve in water. Their molecular properties can result in low solubility, which presents a significant hurdle in biological assays, potentially leading to underestimated activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[1]

Q2: How can I identify if inconsistent results in my cell-based assay are due to solubility issues?

A2: Inconsistent results are a common consequence of poor compound solubility. If your quinolone analogue precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. Visual inspection of the assay plate for precipitates, cloudiness, or crystals under a microscope can be a primary indicator. A sharp drop-off in activity at higher concentrations in a dose-response curve can also suggest precipitation.

Q3: My quinolone analogue precipitates out of its DMSO stock solution upon storage. What should I do?

A3: Precipitation from DMSO stock solutions can occur due to several factors. DMSO is hygroscopic and can absorb atmospheric moisture, reducing the solubility of hydrophobic compounds. To resolve this, consider the following:

  • Prepare fresh stock solutions: Whenever possible, prepare fresh stock solutions before each experiment.

  • Lower the concentration: Storing the compound at a lower concentration in DMSO can prevent precipitation.

  • Gentle warming and sonication: Gently warming the solution to 37°C and using a sonicator can help redissolve the precipitate. Always visually confirm complete dissolution before use.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

A4: The tolerance for DMSO varies among different cell lines and assay types. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid solvent-induced cytotoxicity and other off-target effects.[2] A vehicle control with the same final DMSO concentration should always be included in the experiment.

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution into Aqueous Assay Buffer

Symptoms:

  • Visible precipitate, cloudiness, or turbidity in the assay wells.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected potency (higher IC50 or EC50 values).

Possible Causes and Solutions:

Cause Solution
Exceeding Aqueous Solubility The final concentration of the quinolone analogue in the aqueous buffer is higher than its solubility limit. Solution: Determine the aqueous solubility of your compound and ensure the final assay concentration is below this limit.
"Solvent Shock" Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Solution: Add the DMSO stock to the assay buffer dropwise while vortexing or stirring to ensure rapid and uniform mixing.[3]
pH of the Assay Buffer The solubility of many quinolone analogues is highly pH-dependent.[4][5] Solution: Adjust the pH of the assay buffer. Many quinolones are more soluble in acidic conditions (pH < 6.0).[4] Ensure the final pH is compatible with your assay system.
Use of Co-solvents Insufficient co-solvent concentration in the final assay medium. Solution: While keeping the final DMSO concentration low is important, for some compounds, a slightly higher (but non-toxic) percentage might be necessary. Alternatively, consider using other co-solvents like polyethylene glycol (PEG) or ethanol, ensuring they are compatible with your assay.
Issue 2: Inconsistent Biological Activity Across Experiments

Symptoms:

  • High variability in dose-response curves.

  • IC50/EC50 values change significantly between experimental runs.

Possible Causes and Solutions:

Cause Solution
Incomplete Dissolution of Stock Solution The initial stock solution in DMSO was not fully dissolved. Solution: Visually inspect the stock solution for any particulate matter. Use gentle warming and sonication to ensure complete dissolution.
Interaction with Media Components Quinolones can chelate divalent cations (e.g., Mg²⁺, Ca²⁺) present in cell culture media, which can affect their bioavailability and activity.[4] Solution: Consider using cation-adjusted media for certain assays, or pre-complexing the quinolone with the cations if that is part of the intended mechanism.
Compound Degradation Some quinolone analogues may be unstable in aqueous solutions over time or sensitive to light. Solution: Prepare fresh dilutions for each experiment and protect solutions from light.

Quantitative Data on Quinolone Analogue Solubility

The solubility of quinolone analogues is significantly influenced by pH. Below are tables summarizing the solubility of common quinolones at different pH values.

Table 1: Solubility of Ciprofloxacin

Solvent/Buffer pH Temperature (°C) Solubility (mg/mL) Reference
Water-2030[6]
0.1N HCl~1--[7]
Acetate Buffer4.5--[7]
Phosphate Buffer6.8-Poorly soluble[7]
Aqueous Solution5.5 - 9.525Varies with pH[5]
Intrinsic Solubility~7250.086[8]

Table 2: Solubility of Levofloxacin

Solvent/Buffer pH Temperature (°C) Solubility (mg/mL) Reference
Aqueous Solution0.6 - 5.8-~100[9]
Aqueous Solution6.7-272 (maximum)[9]
Aqueous Solution~6.9-~50 (minimum)[9]
Water--Practically insoluble[10]
Buffer Solution3.0 - 8.03044.39 - 70.66[11][12]

Table 3: Solubility of Moxifloxacin

Solvent/Buffer pH Temperature (°C) Solubility (mg/mL) Reference
Aqueous Solution--24.8[13]
Buffer pH 2.02.025Higher solubility[13][14]
Buffer pH 7.47.425Lower solubility[13][14]
Water--Soluble[15]
PBS7.2-~0.2[16]

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol provides a standard method for determining the equilibrium solubility of a quinolone analogue.

Materials:

  • Quinolone analogue powder

  • Selected aqueous buffers (e.g., pH 5.0, 7.4, 9.0)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the quinolone analogue powder to a glass vial.

  • Add a known volume of the desired aqueous buffer.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with the appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • The resulting concentration represents the equilibrium solubility of the compound under the tested conditions.

Protocol 2: Cytotoxicity Assay with a Poorly Soluble Quinolone Analogue

This protocol outlines a general procedure for performing a cytotoxicity assay (e.g., MTT, XTT) while minimizing solubility-related artifacts.

Materials:

  • Cells in culture

  • 96-well cell culture plates

  • Quinolone analogue

  • DMSO (or other suitable solvent)

  • Cell culture medium

  • Cytotoxicity detection reagent (e.g., MTT)

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of the quinolone analogue in 100% DMSO. Ensure complete dissolution.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Treatment:

    • Pre-warm the cell culture medium to 37°C.

    • Add a small volume (e.g., 1-2 µL) of each DMSO dilution to the corresponding wells of the cell plate. To avoid "solvent shock," add the DMSO stock dropwise to the medium while gently swirling the plate.

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Before adding the viability reagent, visually inspect the wells under a microscope for any signs of compound precipitation.

    • Add the cytotoxicity detection reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • If using the MTT assay, add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Primary Antibacterial Mechanism of Quinolones Quinolone Quinolone DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Quinolone->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription Blocked DNA_Gyrase->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Diagram 1: Simplified signaling pathway of the antibacterial action of quinolones.

G cluster_1 Troubleshooting Workflow for Compound Precipitation Start Precipitation Observed in Assay Check_Stock Check Stock Solution (Visual, Sonication) Start->Check_Stock Lower_Conc Lower Final Concentration Check_Stock->Lower_Conc If stock is clear Result Precipitation Resolved Check_Stock->Result If stock redissolves Modify_pH Adjust Buffer pH Lower_Conc->Modify_pH If precipitation persists Lower_Conc->Result If precipitation resolves Co_Solvent Optimize Co-solvent (e.g., PEG, Cyclodextrin) Modify_pH->Co_Solvent If precipitation persists Modify_pH->Result If precipitation resolves Co_Solvent->Result

Diagram 2: Logical workflow for troubleshooting precipitation of quinolone analogues.

References

Technical Support Center: Enhancing the Stability of Quinoline Compounds for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges encountered when working with quinoline compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

My quinoline compound solution is changing color (e.g., turning yellow or brown). What is happening?

Discoloration, particularly to yellow and then brown, is a common visual indicator of the degradation of quinoline compounds. This is often a result of oxidation or photodegradation. The formation of colored byproducts signifies a compromise in the integrity of your compound. It is crucial to store quinoline solutions, especially older samples, protected from light.

I'm observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

Yes, a loss of potency and inconsistent assay results are classic signs of compound degradation. Quinoline compounds can be unstable in aqueous solutions, and this degradation can be influenced by several factors, including pH, temperature, and light exposure. For sensitive experiments, it is highly recommended to prepare fresh solutions or to validate the stability of your stock solutions under your specific storage and experimental conditions.

What are the primary factors that influence the stability of quinoline compounds in solution?

The stability of quinoline compounds is primarily affected by the following factors:

  • pH: The solubility and stability of quinoline and its derivatives are highly dependent on the pH of the solution.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[1] Storing solutions at appropriate temperatures, such as in a refrigerator or freezer, can help to slow down these degradation processes.

  • Light: Exposure to light, especially UV light, can induce photolytic degradation.[2][3]

  • Oxygen: The presence of atmospheric oxygen can lead to oxidative degradation of susceptible quinoline compounds.[2]

How can I prevent or minimize the degradation of my quinoline compound solutions?

To enhance the stability of your quinoline solutions, consider implementing the following strategies:

  • pH Control: Utilize buffers to maintain the pH at a level where your specific compound exhibits maximum stability. This optimal pH should be determined experimentally.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 4°C, -20°C, or -80°C) to minimize thermal degradation.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Inert Atmosphere: For particularly oxygen-sensitive compounds, consider preparing and storing solutions under an inert atmosphere, such as nitrogen or argon.

  • Use of Antioxidants: The addition of antioxidants, such as EDTA which acts as a chelator, can help prevent oxidative degradation.[2]

My quinoline compound is poorly soluble, which I suspect is affecting its stability. What can I do?

Poor aqueous solubility can indeed exacerbate stability issues. Several formulation strategies can be employed to improve both solubility and stability:

  • Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4]

  • Salt Formation: Reacting the quinoline compound with an appropriate acid to form a salt can significantly improve its aqueous solubility and dissolution rate.[4]

  • Cyclodextrin Complexation: Encapsulating the quinoline molecule within a cyclodextrin can enhance its solubility and protect it from degradation.[4][5][6][7]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its wettability and dissolution, which can in turn enhance its stability in solution.[4][8][9]

Quantitative Data on Quinoline Compound Stability

The following tables summarize quantitative data on the degradation of quinoline and its derivatives under various conditions.

Table 1: Stability of a Quinoline Compound in Aqueous Solution at Different Temperatures

Storage TemperatureDurationDegradation
Room TemperatureUp to 24 hoursHigh stability
4°CAfter 48 hoursDegradation begins
-20°CUp to 7 daysNo degradation
-20°C30 days~30% degradation
-80°C30 daysSome degradation (~30%)
5 Freeze-Thaw CyclesN/AUnstable

Source: Adapted from BenchChem Technical Support Center.[1]

Table 2: Degradation Kinetics of Quinoline

Degradation MethodKinetic ModelRate ConstantReference
O3/UVSecond-order7.24 x 10⁹ M⁻¹s⁻¹ (with *OH)[10]
BiodegradationFirst-orderVmax = 0.08 h⁻¹[11][12]
Electro-FentonFirst-order0.0707 min⁻¹[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to assessing the stability of quinoline compounds.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for elucidating degradation pathways and developing stability-indicating analytical methods.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][14]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of your quinoline compound in a suitable solvent (e.g., water, acetonitrile, or a mixture).[1][3]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed.[1][3] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.[1][3] Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.[1]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[1]

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1] Sample at various time points. For solid compounds, place the powder in the oven.

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light.[15]

  • Sample Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify any major degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent quinoline compound from its degradation products.[1]

  • HPLC System and Conditions:

    • Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution is often necessary. A typical mobile phase could be a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[16]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the quinoline compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis.

    • Injection Volume: Typically 10-20 µL.[1]

  • Method Validation: The HPLC method should be validated to ensure it is accurate, precise, specific, linear, and robust. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound. This is often confirmed by peak purity analysis using a PDA detector.[1]

Visualizations

The following diagrams illustrate common degradation pathways for quinoline compounds and typical experimental workflows.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation (H2O2) Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photolytic Photolytic Photolytic->Stressed_Samples HPLC Stability-Indicating HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization Data_Analysis Data Analysis (% Degradation, Peak Purity) HPLC->Data_Analysis Report Stability Report Characterization->Report Quinoline Quinoline Compound Quinoline->Acid Expose to Quinoline->Base Expose to Quinoline->Oxidation Expose to Quinoline->Thermal Expose to Quinoline->Photolytic Expose to Stressed_Samples->HPLC Data_Analysis->Report G Quinoline Quinoline Hydroxylated Hydroxylated Intermediates Quinoline->Hydroxylated Hydroxylation Oxidized Oxidized Products Hydroxylated->Oxidized Oxidation Ring_Cleavage Ring-Cleavage Products Oxidized->Ring_Cleavage Further Oxidation G Start Stability Issue Identified Ionizable Is the compound ionizable? Start->Ionizable ThermoLabile Is it thermally labile? Ionizable->ThermoLabile No pH_Adjustment pH Adjustment / Buffering Ionizable->pH_Adjustment Yes pHLabile Is it pH-labile? PhotoLabile Is it photo-labile? ThermoLabile->PhotoLabile No Temp_Control Low Temperature Storage ThermoLabile->Temp_Control Yes OxidativelyLabile Is it oxidatively labile? PhotoLabile->OxidativelyLabile No Light_Protection Light Protection (Amber Vials) PhotoLabile->Light_Protection Yes Antioxidants Use of Antioxidants / Inert Atmosphere OxidativelyLabile->Antioxidants Yes Formulation Advanced Formulation (Cyclodextrins, Solid Dispersions) OxidativelyLabile->Formulation No Salt_Formation Salt Formation pH_Adjustment->Salt_Formation

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 4-Chloroquinoline-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Ethyl 4-Chloroquinoline-3-carboxylate and its structurally related analogs. The information presented herein is supported by experimental data from various studies, offering insights into the anticancer and antimicrobial potential of this class of compounds.

Quantitative Comparison of Biological Activity

The following tables summarize the cytotoxic and antimicrobial activities of this compound analogs. These derivatives showcase a range of potencies, highlighting the impact of structural modifications on their biological effects.

Table 1: Anticancer Activity of Quinoline-3-Carboxylate Analogs

The anticancer potential of these compounds has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, where lower values indicate greater potency.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Quinoline-4-carboxylic acid derivatives
Analog 41DHODH Assay0.00971 ± 0.0014[1]
Analog 43DHODH Assay0.0262 ± 0.0018[1]
4-Anilino-quinoline derivatives
Compound 6c (4-(4-chloroanilino)quinoline)MCF-7 (Breast)3.42[2]
Compound 6c (4-(4-chloroanilino)quinoline)A549 (Lung)5.97[2]
Quinoline-4-carboxamide derivatives
Compound 24 P. falciparum (3D7)0.15[3]
Quinazolinone derivatives bearing urea
Compound 5d HCT116 (Colon)6.09[4]
Compound 5d HePG2 (Liver)2.39[4]
Compound 5d Hela (Cervical)8.94[4]
Compound 5d MCF-7 (Breast)4.81[4]
Compound 5h HCT116 (Colon)5.89[4]
Compound 5h HePG2 (Liver)6.74[4]
Compound 5p HCT116 (Colon)8.32[4]
Compound 5p HePG2 (Liver)9.72[4]
Compound 5p MCF-7 (Breast)7.99[4]
Table 2: Antimicrobial Activity of Quinoline-3-Carboxylate Analogs

The antimicrobial activity of these compounds has been assessed against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are presented, with lower values indicating higher efficacy.

Compound ID/SeriesMicrobial StrainMIC (µg/mL)Reference
8-Benzyloxy-substituted quinoline ethers
Compound 2e Aspergillus niger3.125[5]
Quinoline-3-carbonitrile derivatives
Compound 9 Staphylococcus aureus0.12[6]
Compound 9 Streptococcus pyogenes8[6]
Compound 9 Salmonella typhi0.12[6]
Compound 9 Pseudomonas aeruginosa>1024[6]
Compound 9 Escherichia coli0.12[6]
Compound 10 Staphylococcus aureus0.24[6]
Compound 10 Streptococcus pyogenes32[6]
Compound 10 Salmonella typhi0.12[6]
Compound 10 Pseudomonas aeruginosa>1024[6]
Compound 10 Escherichia coli0.12[6]
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivatives
Compound 4 Staphylococcus aureus ATCC 6538125[7]
Compound 4 Bacillus subtilis ATCC 6683125[7]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.[8]

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization and Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

  • IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell growth (IC50) is determined from the dose-response curves.[8]

Agar Well Diffusion Method for Antimicrobial Screening

This method is widely used to evaluate the antimicrobial activity of chemical compounds.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Compound Application: A defined volume of the test compound solution is added to each well.

  • Incubation: The plates are incubated under suitable conditions for the specific microorganism.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured to determine the antimicrobial activity.

Signaling Pathway Visualizations

The following diagrams illustrate key signaling pathways that are often targeted by quinoline-based compounds in the context of cancer therapy.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by Quinoline Analogs EGFR EGFR PI3K PI3K EGFR->PI3K Activation Ras Ras EGFR->Ras VEGFR2 VEGFR-2 VEGFR2->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline_Analog Quinoline Analog Quinoline_Analog->EGFR Quinoline_Analog->VEGFR2 Quinoline_Analog->PI3K Quinoline_Analog->mTOR

Caption: Key signaling pathways in cancer targeted by quinoline analogs.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Start Start with This compound Analogs Synthesize Analogs Start->Analogs Anticancer Anticancer Screening (e.g., MTT Assay) Analogs->Anticancer Antimicrobial Antimicrobial Screening (e.g., Agar Well Diffusion) Analogs->Antimicrobial IC50 Determine IC50 values Anticancer->IC50 MIC Determine MIC values Antimicrobial->MIC SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR MIC->SAR

Caption: General workflow for the synthesis and evaluation of quinoline analogs.

References

A Structural Showdown: Ethyl 4-chloro-7-iodoquinoline-3-carboxylate vs. its Non-iodinated Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the structural and physicochemical properties of Ethyl 4-chloro-7-iodoquinoline-3-carboxylate and Ethyl 4-chloroquinoline-3-carboxylate reveals the significant impact of iodine substitution on the molecular architecture and potential intermolecular interactions of this important quinoline scaffold. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of their structural differences, supported by experimental data and detailed methodologies.

The introduction of an iodine atom at the C7 position of the quinoline ring in Ethyl 4-chloro-7-iodoquinoline-3-carboxylate induces notable changes in its electronic and steric properties compared to the non-iodinated form. These modifications can have profound implications for the compound's biological activity and its interactions with target proteins. Understanding these structural nuances is therefore critical for rational drug design and development.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties of the two compounds is presented below, highlighting the influence of the iodo-substituent.

PropertyEthyl 4-chloro-7-iodoquinoline-3-carboxylateThis compound
Molecular Formula C₁₂H₉ClINO₂C₁₂H₁₀ClNO₂
Molecular Weight 361.56 g/mol 235.67 g/mol [1][2]
Appearance Information not availableWhite to orange to green powder/crystal[2]
Melting Point Information not available46-48 °C[2]
Boiling Point Information not available128-129 °C at 0.2 Torr[2]
LogP (Predicted) Information not available3.0 (Predicted)

Structural Analysis: Insights from X-ray Crystallography

While a complete crystallographic dataset for Ethyl 4-chloro-7-iodoquinoline-3-carboxylate is mentioned in the literature, specific details are not publicly available.[3][4] However, analysis of a closely related structure, ethyl 2,4-dichloroquinoline-3-carboxylate, provides valuable insights into the expected molecular geometry.[5][6]

For Ethyl 4-chloro-7-iodoquinoline-3-carboxylate, DFT calculations and IR spectroscopy have been employed to understand its conformational properties.[4] These studies indicate that the molecule possesses a planar quinoline ring system. The presence of the bulky iodine atom at the C7 position is expected to influence crystal packing through potential halogen bonding interactions, a feature absent in the non-iodinated counterpart.

The crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate reveals a planar quinoline core with the ethyl carboxylate group oriented out of the plane.[5][6] It is reasonable to infer a similar planarity for the quinoline ring in this compound. The absence of the iodine atom would likely lead to different intermolecular packing forces, dominated by weaker van der Waals interactions and potential C-H···O hydrogen bonds.

Spectroscopic Characterization: A Comparative Look at NMR Data

¹H NMR: The protons on the quinoline ring of both compounds are expected to resonate in the aromatic region (typically 7.0-9.0 ppm). The introduction of the iodine atom in the 7-iodo derivative is anticipated to cause a downfield shift for the adjacent protons (H-6 and H-8) due to its electron-withdrawing inductive effect and anisotropic effects.

¹³C NMR: Similarly, the carbon atoms of the quinoline ring will be influenced by the substituents. The carbon atom directly attached to the iodine (C-7) in the iodinated compound is expected to show a significant shift in its resonance compared to the corresponding carbon in the non-iodinated form. The electron-withdrawing effects of both the chlorine and iodine atoms will influence the chemical shifts of all carbons in the aromatic system.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the following steps:

  • Reaction of 3-chloroaniline with diethyl ethoxymethylenemalonate: This reaction forms the corresponding anilino-methylenemalonic ester.[7]

  • High-temperature cyclization: The intermediate is heated in a high-boiling solvent such as Dowtherm A to induce cyclization, yielding the ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[7]

  • Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.[7]

  • Decarboxylation and Chlorination: The carboxylic acid is then heated to induce decarboxylation, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product, this compound.[2][7]

Synthesis of Ethyl 4-chloro-7-iodoquinoline-3-carboxylate

The synthesis of the 7-iodo derivative follows a similar pathway, starting from the appropriately substituted aniline.[4]

  • Starting Material: 3-Iodoaniline would be the logical starting material.

  • Condensation and Cyclization: Similar condensation and cyclization reactions as described above would be performed.

  • Chlorination: The final chlorination step with POCl₃ would yield Ethyl 4-chloro-7-iodoquinoline-3-carboxylate.[4]

X-ray Crystallography

A general protocol for single-crystal X-ray diffraction of small organic molecules is as follows:

  • Crystal Growth: High-quality single crystals are grown from a suitable solvent by slow evaporation or other crystallization techniques.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives includes:

  • Sample Preparation: 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: The raw data is processed using Fourier transformation, and the chemical shifts are referenced to an internal standard (e.g., TMS).

Visualizing the Structural Comparison

To illustrate the key structural differences and the workflow for their analysis, the following diagrams are provided.

Molecular Structure Comparison cluster_non_iodinated This compound cluster_iodinated Ethyl 4-chloro-7-iodoquinoline-3-carboxylate cluster_comparison Key Structural Difference NonIodinated Quinoline Core Cl_NonIodinated Cl at C4 NonIodinated->Cl_NonIodinated Ester_NonIodinated Ethyl Carboxylate at C3 NonIodinated->Ester_NonIodinated Difference Presence of Iodine at C7 NonIodinated->Difference Iodinated Quinoline Core Cl_Iodinated Cl at C4 Iodinated->Cl_Iodinated I_Iodinated I at C7 Iodinated->I_Iodinated Ester_Iodinated Ethyl Carboxylate at C3 Iodinated->Ester_Iodinated Iodinated->Difference

Caption: A diagram illustrating the key structural difference between the two molecules.

Comparative Analysis Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_comparison Data Comparison Start_NonIodinated 3-Chloroaniline Reaction1 Condensation with Diethyl ethoxymethylenemalonate Start_NonIodinated->Reaction1 Start_Iodinated 3-Iodoaniline Start_Iodinated->Reaction1 Reaction2 Cyclization Reaction1->Reaction2 Reaction3 Chlorination (POCl3) Reaction2->Reaction3 Product_NonIodinated This compound Reaction3->Product_NonIodinated Product_Iodinated Ethyl 4-chloro-7-iodoquinoline-3-carboxylate Reaction3->Product_Iodinated XRay Single-Crystal X-ray Diffraction Product_NonIodinated->XRay NMR 1H and 13C NMR Spectroscopy Product_NonIodinated->NMR Product_Iodinated->XRay Product_Iodinated->NMR DFT DFT Calculations Product_Iodinated->DFT Comparison Comparative Structural and Spectroscopic Data XRay->Comparison NMR->Comparison DFT->Comparison

Caption: A workflow diagram for the synthesis and comparative structural analysis.

References

Validating the Structure of Ethyl 4-Chloroquinoline-3-carboxylate: A Comparative Guide to X-ray Diffraction and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray diffraction and other spectroscopic methods for the structural validation of Ethyl 4-chloroquinoline-3-carboxylate, a key intermediate in organic synthesis.

While a specific crystal structure for this compound is not publicly available, this guide leverages data from closely related analogs to demonstrate the power of X-ray crystallography and compares its outputs with those of complementary spectroscopic techniques. This approach provides a robust framework for the structural elucidation of novel quinoline derivatives.

Structural Validation: A Multi-faceted Approach

The definitive method for determining the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.[1][2] This technique provides precise atomic coordinates, bond lengths, and bond angles, offering an unparalleled level of structural detail. However, obtaining crystals suitable for X-ray analysis can be challenging.[3] Therefore, a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is often employed for initial characterization and to corroborate the X-ray diffraction data.

Comparative Data Analysis

The following tables present representative data for quinoline derivatives, illustrating the type of information each analytical technique provides.

Table 1: Representative Crystallographic Data for Substituted Ethyl Quinoline-3-carboxylate Derivatives

ParameterEthyl 2,4-dichloroquinoline-3-carboxylateEthyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate
Crystal System MonoclinicTriclinic
Space Group P2₁/n
Unit Cell Dimensions a = 8.3622(3) Å, b = 10.1971(3) Å, c = 10.7052(3) Å, α = 110.440(2)°, β = 101.588(2)°, γ = 94.860(2)°a = 8.3622 (3) Å, b = 10.1971 (3) Å, c = 10.7052 (3) Å, α = 110.440 (2)°, β = 101.588 (2)°, γ = 94.860 (2)°[4]
Volume (ų) 825.91(4)825.91 (4)[4]
Z 22[4]
R-factor 0.0480.048[4]
Key Bond Lengths (Å) C2-Cl1 = 1.745(2), C4-Cl2 = 1.7248(16)-
Key Bond Angles (°) --
Dihedral Angle (°) (Quinoline/Carboxylate) 87.06(19)60.5(1)

Data for Ethyl 2,4-dichloroquinoline-3-carboxylate and Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate are presented as illustrative examples.[4][5][6]

Table 2: Spectroscopic Data for this compound and Analogs

TechniqueCompoundObserved Data
¹³C NMR (DMSO-d₆, δ ppm) Ethyl 2,4-dichloroquinoline-3-carboxylate163.5, 147.2, 144.7, 141.1, 133.7, 130.2, 129.1, 127.1, 124.9, 124.3, 63.4, 14.3[5][6]
Mass Spectrometry (EI-MS, m/z) Ethyl 2,4-dichloroquinoline-3-carboxylate[M]⁺ 269 (32%), [M+2]⁺ 271 (21%), [M+4]⁺ 273 (3%)[5][6]
Mass Spectrometry (ESI-MS, m/z) Ethyl 6-bromo-4-chloroquinoline-3-carboxylate[M+H]⁺ 314[7]
Infrared (IR, cm⁻¹) Ethyl 4-oxo-3-carboxyl quinolones (general)Carbonyl vibrations observed at 1722.47, 1632.53, and 1627.52[8]

Experimental Protocols

1. Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a small molecule like this compound.

  • Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution. For example, crystals of ethyl 2,4-dichloroquinoline-3-carboxylate were obtained from an ethanol-diethyl ether solution.[5] A suitable crystal should be sufficiently large (ideally >0.1 mm in all dimensions) and free of significant defects.[3][9]

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[3] The diffraction pattern, consisting of a series of reflections, is recorded by a detector.[9] Data is often collected at low temperatures to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The phase problem is solved using direct methods for small molecules.[9] This yields an initial electron density map, from which a molecular model is built. The model is then refined against the experimental data to obtain the final, accurate structure.

2. Alternative Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of signals help to elucidate the connectivity of atoms in the molecule.

  • Mass Spectrometry (MS): MS provides the mass-to-charge ratio of the molecule, confirming its molecular weight.[10] High-resolution mass spectrometry can provide the elemental composition. The fragmentation pattern can also offer clues about the molecule's structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[11] Characteristic absorption bands correspond to specific vibrational modes of chemical bonds, such as the carbonyl (C=O) stretch in the ester group of the target molecule.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound.

Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography X-ray Crystallography Synthesis Synthesis of Ethyl 4-Chloroquinoline-3-carboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Characterization MS Mass Spectrometry Purification->MS Characterization IR IR Spectroscopy Purification->IR Characterization Crystallization Crystal Growth Purification->Crystallization Characterization StructureValidation Final Structure Validation NMR->StructureValidation Corroborative Data MS->StructureValidation Corroborative Data IR->StructureValidation Corroborative Data DataCollection X-ray Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution StructureSolution->StructureValidation Definitive 3D Structure

Caption: Workflow for the structural validation of a synthesized compound.

References

Reactivity comparison of 2-bromo-4-chloroquinoline vs. 4-chloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of heterocyclic chemistry, functionalized quinolines are paramount scaffolds for the development of therapeutic agents and advanced materials. The strategic introduction of substituents onto the quinoline core is dictated by the reactivity of its halogenated precursors. This guide provides an objective, data-supported comparison of the reactivity of 2-bromo-4-chloroquinoline against various 4-chloroquinoline derivatives, offering insights into substrate selection for two of the most powerful transformations in modern organic synthesis: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Executive Summary: A Tale of Two Positions and Two Halogens

The reactivity of halogenated quinolines is a nuanced interplay between the intrinsic properties of the halogens (C-X bond strength and electronegativity) and the electronic effects exerted by the quinoline ring system. The nitrogen atom in the quinoline ring significantly activates the C2 and C4 positions towards nucleophilic attack.

  • In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): Reactivity is dominated by the carbon-halogen bond dissociation energy. The weaker C-Br bond is more readily cleaved by the palladium catalyst in the rate-determining oxidative addition step. Consequently, the bromine at the C2 position of 2-bromo-4-chloroquinoline is expected to be significantly more reactive than the chlorine at C4. The general reactivity trend is I > Br > Cl.[1][2]

  • In Nucleophilic Aromatic Substitution (SNAr): The reaction is governed by the electrophilicity of the carbon atom and the ability of the leaving group to stabilize the anionic Meisenheimer intermediate. The C4 position is highly activated by the ring nitrogen. In this context, the more electronegative chlorine atom often makes the C4 position more susceptible to nucleophilic attack and a better leaving group than bromine.[2] Therefore, the C4-chloro group is anticipated to be more reactive in SNAr reactions.

Quantitative Data Presentation

The following tables summarize experimental data from studies on halogenated quinolines and related pyridines in Suzuki-Miyaura and Buchwald-Hartwig reactions. While direct side-by-side comparisons under identical conditions for 2-bromo-4-chloroquinoline versus a simple 4-chloroquinoline are scarce, the compiled data from analogous systems clearly illustrates the established reactivity principles.

Table 1: Suzuki-Miyaura Coupling Reactivity

Aryl HalideBoronic AcidCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Notes
6-Bromo -4-chloroquinoline-3-carbonitrilePhenylboronic acidPd(dppf)Cl₂Na₂CO₃80-904-12~95Selective coupling at the C6-Bromo position is achieved.[3]
2-Aryl-4-chloro-3-iodo quinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃80-9048HighSelective coupling at the more reactive C3-Iodo position.[4]
4-Bromo toluenePhenylboronic acidPd@MIL-101Cr-NH₂K₃PO₄RT0.598Demonstrates high reactivity of aryl bromides.[1]
4-Chloro toluenePhenylboronic acidPd@MIL-101Cr-NH₂K₃PO₄RT1.592Aryl chloride is less reactive, requiring longer reaction time.[1]
2-Bromo -4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1001281Good yield for a brominated heterocycle.[5]

Table 2: Buchwald-Hartwig Amination Reactivity

Aryl HalideAmineCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Notes
6-Bromo -2-chloroquinolineMorpholinePd₂(dba)₃ / XPhosNaOtBu1001694Selective amination at the C6-Bromo position.[6]
Aryl Bromide (generic)Primary AminePd(OAc)₂ / BINAPNaOtBu80-1002-885-98General high reactivity of aryl bromides.
Aryl Chloride (generic)Primary AminePd₂(dba)₃ / BrettPhosNaOtBu100-11012-2480-95Less reactive aryl chlorides require more active catalyst systems.

Experimental Protocols

Below are generalized experimental protocols for key reactions. Note: Optimal conditions are substrate-dependent and may require optimization.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Bromo Position

This protocol is based on the established higher reactivity of C-Br bonds in palladium-catalyzed cross-coupling.

Materials:

  • 2-Bromo-4-chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-4-chloroquinoline, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Chloro Position

This protocol targets the highly activated C4 position with a nucleophile.

Materials:

  • 2-Bromo-4-chloroquinoline or 4-chloroquinoline derivative (1.0 equiv)

  • Primary or secondary amine (e.g., piperidine) (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, if required)

  • Dimethyl sulfoxide (DMSO) or Ethanol

Procedure:

  • To a round-bottom flask, dissolve the quinoline starting material in the chosen solvent.

  • Add the amine nucleophile and the base (if necessary).

  • Heat the reaction mixture to reflux (for ethanol) or 80-100 °C (for DMSO).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If using DMSO, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). If using ethanol, the product may precipitate upon cooling or after partial solvent removal.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Mandatory Visualizations

Catalytic Cycles and Reaction Workflows

The following diagrams illustrate the fundamental mechanisms and workflows discussed.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_snar SNAr Mechanism at C4 pd0 Pd(0)L₂ pd2 R¹-Pd(II)L₂-X pd0->pd2 Oxidative Addition (R¹-X) pd2_b [R¹-Pd(II)L₂-OR²] pd2->pd2_b Ligand Exchange pd2_c R¹-Pd(II)L₂-R³ pd2_b->pd2_c Transmetalation (R³-B(OR²)₂)⁻ pd2_c->pd0 Reductive Elimination label_re R¹-R³ pd2_c->label_re start 4-Chloroquinoline meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer + Nucleophile (Nu⁻) (Rate-determining) product 4-Substituted Quinoline meisenheimer->product - Chloride (Cl⁻)

Caption: Key mechanisms: Suzuki-Miyaura catalytic cycle and SNAr addition-elimination pathway.

G cluster_workflow General Experimental Workflow start Start: Select Halogenated Quinoline & Coupling Partner/Nucleophile setup Reaction Setup: - Add Reagents & Catalyst - Inert Atmosphere - Add Solvent start->setup reaction Reaction: - Heating & Stirring - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Quench Reaction - Extraction reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification end End: Characterized Product purification->end G cluster_pathway Simplified EGFR/HER-2 Signaling Pathway Inhibition ligand Growth Factor (e.g., EGF) receptor EGFR/HER-2 Receptor Tyrosine Kinase ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) dimer->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor Quinoline Derivative (Kinase Inhibitor) inhibitor->dimer Inhibits ATP Binding Site

References

A Senior Scientist's Guide: Benchmarking Novel Quinoline Synthesis Methods Against Established Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Importance of the Quinoline Scaffold

To any researcher in drug development or materials science, the quinoline scaffold is a familiar and vital structural motif. This nitrogen-containing heterocyclic system is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals from the historic antimalarial quinine to modern anticancer agents.[1][2] Its prevalence stems from its ability to intercalate with DNA, act as a privileged structure for kinase inhibition, and its versatile physicochemical properties.[3][4]

For decades, the synthesis of this crucial scaffold has relied on a handful of venerable name reactions developed in the late 19th century. Methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational, taught in every advanced organic chemistry course.[2][5] However, these classical methods often suffer from significant drawbacks, including harsh and hazardous reaction conditions, low yields, limited substrate scope, and the generation of substantial waste.[2][6]

As the demand for increasingly complex and functionalized quinoline derivatives grows, the limitations of these established protocols have become a significant bottleneck. This has spurred a wave of innovation, leading to the development of modern, catalytic methods that promise higher efficiency, broader applicability, and alignment with the principles of green chemistry.[3][7][8] This guide provides a critical, data-driven comparison of these new methodologies against their classical counterparts, offering the field-proven insights necessary for selecting the optimal synthetic strategy.

Section 1: The Classics - Pillars of Quinoline Synthesis

The established protocols for quinoline synthesis are characterized by the condensation and cyclization of anilines with carbonyl-containing compounds under strong acidic conditions. While historically significant, their practical application in modern, high-throughput settings is often challenging.

The Skraup Synthesis (1880)

The Skraup synthesis is perhaps the most fundamental method, involving the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10]

  • Mechanism & Rationale: The reaction is notoriously exothermic.[6][10] The sulfuric acid serves a dual purpose: it acts as a catalyst and a dehydrating agent, converting glycerol into the key intermediate, acrolein.[11][9] The aniline then undergoes a Michael addition with acrolein, followed by an acid-catalyzed cyclization and, finally, oxidation to yield the aromatic quinoline ring.[10] The choice of a strong oxidizing agent is critical for the final aromatization step. The harshness of the conditions, however, severely limits the types of functional groups that can be tolerated on the aniline starting material.

  • Advantages: Utilizes simple, inexpensive, and readily available starting materials.[6][12] It remains a viable method for producing unsubstituted or simply substituted quinolines.[12]

  • Disadvantages: The reaction is often violent and difficult to control, posing significant safety risks.[6][10] Yields are frequently low to moderate, and the product is often contaminated with tarry byproducts, requiring extensive purification.[6][12]

The Friedländer Synthesis (1882)

The Friedländer synthesis offers greater versatility and generally milder conditions compared to the Skraup method. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (like another ketone or ester).[13][14]

  • Mechanism & Rationale: This reaction can be catalyzed by either acids or bases.[13][15] The core transformation involves an initial aldol-type condensation or Schiff base formation between the two carbonyl partners, followed by an intramolecular cyclization and dehydration to form the pyridine ring of the quinoline system.[13][16] The pre-functionalized nature of the 2-aminoaryl carbonyl starting material allows for more precise control over the final substitution pattern.[12]

  • Advantages: It provides a broad substrate scope, allowing for the synthesis of a wide variety of substituted quinolines on both the benzene and pyridine rings.[12] Yields are generally good to excellent under optimized conditions.[6][12]

  • Disadvantages: The primary limitation is the accessibility of the 2-aminoaryl aldehyde or ketone starting materials, which often require multi-step synthesis themselves.[6][12]

Representative Classical Protocol: Friedländer Synthesis

The following protocol is a representative example of a base-catalyzed Friedländer synthesis.

Objective: Synthesize 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.

Materials:

  • 2-Aminobenzaldehyde (1.21 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Potassium Hydroxide (KOH) (0.28 g, 5 mmol)

  • Ethanol (20 mL)

Procedure:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzaldehyde, acetophenone, and ethanol.

    • Scientist's Note: Ethanol is chosen as a solvent due to its ability to dissolve all reactants and its appropriate boiling point for this reaction.

  • Catalyst Addition: Slowly add the potassium hydroxide pellets to the stirring mixture.

    • Causality: The basic catalyst deprotonates the α-carbon of acetophenone, generating a nucleophilic enolate which is essential for the initial condensation step with the aldehyde.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 100 mL of cold water. A yellow precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure 2-phenylquinoline.

    • Trustworthiness: Recrystallization is a critical step to remove unreacted starting materials and byproducts, ensuring the purity of the final compound, which can be verified by melting point analysis and NMR spectroscopy.

Section 2: The Modern Evolution - Catalytic and Green Approaches

Modern synthetic methods aim to overcome the limitations of classical syntheses by employing catalytic systems that operate under milder conditions, offer higher selectivity, and exhibit broader functional group tolerance.[3][8]

Transition Metal-Catalyzed C-H Activation

One of the most powerful modern strategies is the use of transition metals (e.g., Rhodium, Ruthenium, Palladium, Cobalt) to catalyze the direct functionalization of C-H bonds.[1][17]

  • Mechanism & Rationale: In a typical reaction, an aniline derivative and a coupling partner (like an alkyne or alkene) are reacted in the presence of a metal catalyst and an oxidant.[17] The catalyst facilitates the regioselective activation of an ortho C-H bond on the aniline, forming a metallacyclic intermediate. This intermediate then undergoes insertion with the coupling partner, followed by reductive elimination and cyclization to construct the quinoline ring.[17][18] This approach is highly atom-economical and allows for the construction of complex quinolines from simple precursors.[1]

  • Advantages: Exceptional regioselectivity, broad functional group tolerance, and high atom economy. This method opens pathways to novel quinoline structures that are difficult to access via classical routes.[1][19][20]

  • Disadvantages: The cost and potential toxicity of some metal catalysts can be a concern, especially for large-scale synthesis. Optimization of ligands and reaction conditions is often required.

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a particularly "green" and innovative approach.[21][22]

  • Mechanism & Rationale: These reactions use a photocatalyst (often an Iridium or Ruthenium complex, or even organic dyes) that, upon absorbing visible light, becomes electronically excited.[23] The excited catalyst can then engage in single-electron transfer (SET) processes with the substrates, generating radical intermediates. For instance, in a Povarov-type reaction, an aniline, an aldehyde, and an alkene can be coupled under photocatalytic conditions to form a tetrahydroquinoline, which is then oxidized in situ to the quinoline.[23] This process avoids harsh oxidants and high temperatures.[22][23]

  • Advantages: Extremely mild reaction conditions (often room temperature), use of light as a renewable energy source, and the ability to generate reactive intermediates that are inaccessible through thermal methods.[21][23]

  • Disadvantages: Can require specialized photoreactor equipment. The reaction quantum yield can sometimes be low, leading to longer reaction times.

Representative Modern Protocol: C-H Activation Synthesis

The following protocol exemplifies a rhodium-catalyzed synthesis of quinolines.

Objective: Synthesize 2-methyl-3-phenylquinoline from aniline and 1-phenyl-1-propyne.

Materials:

  • Aniline (0.93 g, 10 mmol)

  • 1-Phenyl-1-propyne (1.28 g, 11 mmol)

  • [RhCp*Cl₂]₂ (0.031 g, 0.05 mmol, 0.5 mol%)

  • Cu(OAc)₂ (1.82 g, 10 mmol)

  • 1,2-Dichloroethane (DCE) (20 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Nitrogen or Argon), add the rhodium catalyst, copper(II) acetate, aniline, and 1-phenyl-1-propyne.

    • Scientist's Note: An inert atmosphere is crucial to prevent the deactivation of the organometallic catalyst. Copper(II) acetate acts as the oxidant required to regenerate the active catalyst in the catalytic cycle.

  • Solvent Addition: Add the degassed 1,2-dichloroethane via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100°C for 12 hours.

    • Causality: The elevated temperature is necessary to drive the C-H activation and subsequent catalytic steps.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the metal salts. Wash the pad with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-methyl-3-phenylquinoline.

    • Trustworthiness: Chromatographic purification is standard for catalytic reactions to separate the product from the catalyst, ligand, and any minor byproducts, ensuring high purity for subsequent applications.

Section 3: Head-to-Head Benchmarking - A Data-Driven Comparison

The choice of a synthetic method is a multi-faceted decision. The following table summarizes key performance indicators for the representative protocols described above, providing a clear basis for comparison.

Parameter Classical: Friedländer Synthesis Modern: C-H Activation
Starting Materials 2-Aminoaryl aldehyde/ketone, α-methylene carbonylAniline, Alkyne/Alkene
Catalyst/Reagent Stoichiometric base (e.g., KOH)Catalytic [RhCp*Cl₂]₂ (0.5 mol%), Stoichiometric Oxidant (Cu(OAc)₂)
Temperature ~80°C (Reflux)100°C
Reaction Time 4 hours12 hours
Typical Yield Good to Excellent (75-95%)[6][12]Good to Excellent (70-90%)[17]
Substrate Scope Broad, but requires pre-functionalized anilines[12]Very broad, tolerates many functional groups on both partners[1]
Atom Economy Moderate (H₂O is byproduct)Moderate (Oxidant byproducts)
Green Chemistry Fair (uses organic solvent, base)Fair (uses chlorinated solvent, metal catalyst, oxidant)
Ease of Execution Relatively simple, standard glasswareRequires inert atmosphere techniques (Schlenk line)
Cost Consideration Inexpensive reagents and catalystExpensive metal catalyst, though used in small amounts

Section 4: A Scientist's Perspective - Causality and Practical Insights

Beyond the raw data, the strategic choice of a synthesis method depends heavily on the project's goals.

Workflow for Method Selection

A researcher must weigh factors like the desired substitution pattern, availability of starting materials, scale, and tolerance for specific functional groups. The following decision-making workflow can guide this process.

MethodSelection start Define Target Quinoline sm_available Are Starting Materials (e.g., 2-aminoaryl ketone) readily available? start->sm_available complexity High Structural Complexity or Functional Group Tolerance Needed? sm_available->complexity No friedlander Consider Friedländer or other Classical Methods sm_available->friedlander Yes scale Scale of Synthesis? modern Consider Modern Catalytic Methods (e.g., C-H Activation) scale->modern Small to Medium Scale, Complex Target skraup Consider Skraup (for simple quinolines) scale->skraup Large Scale, Simple Target complexity->scale No complexity->modern Yes end Final Method Selection friedlander->end modern->end skraup->end

Caption: Decision workflow for selecting a quinoline synthesis method.

Mechanistic Advantages of Modern Methods

The elegance of modern catalytic methods lies in their ability to forge complex bonds with high precision, bypassing the often-convoluted pathways of classical reactions. The diagram below contrasts the harsh, stepwise condensation/cyclization of a classical method with the streamlined, metal-mediated catalytic cycle of a C-H activation approach.

MechanismComparison cluster_0 Classical Method (e.g., Skraup) cluster_1 Modern Method (C-H Activation) A1 Aniline + Glycerol A2 Acrolein Formation (Harsh Dehydration) A1->A2 H₂SO₄, >150°C A3 Michael Addition A2->A3 A4 Acid-Catalyzed Cyclization A3->A4 A5 Oxidation (Harsh Oxidant) A4->A5 A6 Quinoline A5->A6 B1 Aniline + Alkyne B3 C-H Activation (Metallacycle) B1->B3 [Rh] Cat. B2 [Rh]-Catalyst (Active Species) B4 Alkyne Insertion B3->B4 B5 Reductive Elimination/ Cyclization B4->B5 B6 Quinoline B5->B6 B6->B2 Catalyst Regeneration

Caption: Contrasting classical reaction pathways with a modern catalytic cycle.

For a drug discovery program, the ability of C-H activation to tolerate sensitive functional groups (esters, nitriles, halides) is a game-changer. It allows chemists to build libraries of diverse quinoline analogues directly, without the need for cumbersome protecting group strategies that would be mandatory under Skraup or Friedländer conditions. This accelerates the structure-activity relationship (SAR) studies that are the lifeblood of medicinal chemistry.

Conclusion

While classical methods like the Friedländer and Skraup syntheses remain valuable for their simplicity and use of basic feedstocks, they are no longer the only options. Modern transition-metal and photocatalytic methods represent a paradigm shift, offering unparalleled efficiency, scope, and elegance. The transition from harsh, stoichiometric reactions to milder, catalytic cycles allows for the synthesis of previously inaccessible, highly functionalized quinolines. For the modern researcher, a thorough understanding of both the classical foundations and the cutting-edge catalytic options is essential for navigating the complex challenges of drug discovery and materials development. The optimal path forward is not to discard the old but to strategically integrate the new, choosing the right tool for the specific synthetic challenge at hand.

References

A Comparative Conformational Analysis of Substituted Quinoline-3-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The orientation of substituents on this heterocyclic system plays a crucial role in its interaction with biological targets. This guide provides a comparative conformational analysis of substituted quinoline-3-carboxylates, focusing on the rotational freedom around the C3-carboxyl bond. The conformation of this ester group relative to the quinoline ring can significantly influence molecular properties such as polarity, steric profile, and hydrogen bonding capacity, thereby impacting drug-receptor interactions.

This analysis is supported by experimental data from single-crystal X-ray diffraction studies and insights from computational chemistry, providing a quantitative basis for understanding the conformational preferences of this important class of molecules.

Quantitative Conformational Data

The orientation of the ester group at the 3-position of the quinoline ring is a key conformational feature. This is typically described by the dihedral angle between the plane of the quinoline ring system and the plane of the carboxylate group. The following table summarizes key torsional and dihedral angles for several substituted quinoline-3-carboxylates as determined by X-ray crystallography.

Compound NameSubstituentsDihedral Angle (Quinoline Plane vs. Carboxylate Plane)Key Torsion AngleReference
Ethyl 2,4-dichloroquinoline-3-carboxylate2-Chloro, 4-Chloro87.06 (19)°C4-C3-C11-O2 = -179.39 (15)°[1]
Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate2-Methyl, 4-Phenyl, 6-Chloro60.5 (1)°Not specified
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate2-Methyl, 4-Phenyl, 6-ChloroNot specifiedNot specified[2]
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate2-Methyl, 4-PhenylNot specifiedNot specified[3]

Note: For some structures, the dihedral angle of the carboxylate group was not explicitly stated in the publication, though other conformational details were provided.

The data reveals that the substitution pattern on the quinoline ring significantly influences the conformation of the 3-carboxylate group. In the case of ethyl 2,4-dichloroquinoline-3-carboxylate, the ester group is nearly perpendicular to the quinoline ring system[1]. In contrast, for ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, this angle is closer to 60.5°. This variation highlights the interplay of steric and electronic effects of the substituents in determining the preferred solid-state conformation. For comparison, in a related isomer, methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, the carbomethoxy group is nearly coplanar with the quinoline ring, with a dihedral angle of just 0.96 (17)°[4].

Experimental and Computational Protocols

The conformational data presented is primarily derived from single-crystal X-ray diffraction and supported by computational modeling.

1. Single-Crystal X-ray Crystallography

This technique provides precise atomic coordinates in the solid state, from which bond lengths, bond angles, and dihedral (torsion) angles can be calculated.

  • Synthesis and Crystallization : The target quinoline-3-carboxylate is synthesized, purified, and then crystallized. A common method for obtaining single crystals suitable for X-ray diffraction is slow evaporation from a suitable solvent mixture, such as dichloromethane-methanol or ethanol-water[1][3].

  • Data Collection : A single crystal is mounted on a diffractometer. Data is collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) at a specific temperature, often a cryogenic temperature like 120 K to reduce thermal motion[3].

  • Structure Solution and Refinement : The collected diffraction data is processed to solve and refine the crystal structure. Specialized software is used to determine the electron density map, fit the atomic positions, and refine the structural model to obtain the final atomic coordinates and crystallographic parameters[2].

2. Computational Conformational Analysis (Density Functional Theory - DFT)

Computational methods are used to explore the potential energy surface and identify low-energy conformers in the gas phase or in solution.

  • Model Building : A 3D model of the substituted quinoline-3-carboxylate is built.

  • Conformational Search : A systematic or stochastic search is performed by rotating the single bond connecting the carboxylate group to the quinoline ring (the C3-C(O) bond).

  • Geometry Optimization and Energy Calculation : The geometry of each potential conformer is optimized to find the nearest local energy minimum. DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly employed for these calculations to accurately predict molecular geometries and relative energies.

  • Analysis : The optimized geometries are analyzed to determine dihedral angles and the relative energy differences between conformers, providing insight into the conformational preferences of the molecule.

Visualizations

The following diagrams illustrate the key conformational relationship in quinoline-3-carboxylates and the general workflow for their analysis.

G Conformational Isomers of a Quinoline-3-Carboxylate cluster_syn Syn-periplanar Conformer cluster_anti Anti-periplanar Conformer cluster_perp Perpendicular Conformer syn syn anti anti syn_label Dihedral Angle ≈ 0° (Higher Energy - Steric Clash) perp perp anti_label Dihedral Angle ≈ 180° (Often Lower Energy) perp_label Dihedral Angle ≈ 90° (Observed in some crystal structures)

Note: The DOT script above is a conceptual representation. Actual image rendering from the script is not performed here. The images are placeholders. Caption: Key rotational conformers of quinoline-3-carboxylate.

G cluster_exp cluster_comp start Synthesis of Substituted Quinoline-3-Carboxylate purify Purification (e.g., Column Chromatography) start->purify exp_path Experimental Analysis purify->exp_path comp_path Computational Analysis purify->comp_path crystallize Single Crystal Growth exp_path->crystallize model Build 3D Model comp_path->model xray X-ray Diffraction Data Collection crystallize->xray solve Structure Solution & Refinement xray->solve compare Comparative Conformational Analysis (Dihedral Angles, Energies) solve->compare dft DFT Conformational Scan (e.g., B3LYP/6-311G(d,p)) model->dft analysis Energy Minimization & Analysis dft->analysis analysis->compare

Caption: Workflow for conformational analysis.

References

Evaluating the Antimalarial Potency of 4-oxo-3-carboxyl Quinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of novel antimalarial agents with new mechanisms of action.[1][2] Among the promising candidates are 4-oxo-3-carboxyl quinolones, a class of compounds that has demonstrated significant activity against the intra-erythrocytic stages of the malaria parasite.[2] This guide provides a comparative analysis of the antimalarial potency of different 4-oxo-3-carboxyl quinolone derivatives, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Parasite's Powerhouse

The primary antimalarial action of 4-oxo-3-carboxyl quinolones involves the inhibition of the parasite's mitochondrial respiratory chain.[1][3] Specifically, these compounds target the cytochrome bc1 complex (complex III), a crucial enzyme in the electron transport chain.[1][3][4] By binding to the quinol oxidation (Qo) site of this complex, they disrupt the electron flow, leading to a collapse of the mitochondrial membrane potential.[1][5] This disruption inhibits the regeneration of ubiquinone, which is essential for the function of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in the parasite.[4] The ultimate consequence is the cessation of DNA synthesis and parasite death.[6] Some quinolone derivatives may also interfere with the detoxification of heme by inhibiting its polymerization into hemozoin within the parasite's food vacuole.[6][7]

cluster_Mitochondrion Parasite Mitochondrion ETC Electron Transport Chain (ETC) ATP ATP Synthesis ETC->ATP Drives bc1 Cytochrome bc1 Complex DHODH DHODH bc1->DHODH Regenerates Co-factor for Pyrimidine Pyrimidine Synthesis DHODH->Pyrimidine Quinolone 4-oxo-3-carboxyl Quinolone Quinolone->bc1 Inhibition Parasite_Death Parasite Death ATP->Parasite_Death Lack of leads to Pyrimidine->Parasite_Death Inhibition leads to

Caption: Proposed mechanism of action for 4-oxo-3-carboxyl quinolones.

Comparative In Vitro Antimalarial Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of various 4-oxo-3-carboxyl quinolone derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Compound IDKey Structural FeaturesP. falciparum StrainIC50 (µM)Reference
7 7-methoxy, 3-carboxyl esterK1 (CQR)~0.25[2]
7 7-methoxy, 3-carboxyl ester3D7 (CQS)~0.25[2]
22a 7-methoxy, 3-carboxylic acidK1 (CQR)>10[2]
23a 7-methoxy, 3-carboxylic amideK1 (CQR)>10[2]
20 7-methoxy, 3-acetylK1 (CQR)~2.25[2]
CK-2-68 3-substituted 4(1H)-quinoloneMultidrug-resistant P. falciparumPotent (nM range)[1]
SL-2-25 3-substituted 4(1H)-quinoloneMultidrug-resistant P. falciparumPotent (nM range)[1]
ELQ-121 3-substituted 4(1H)-quinoloneAtovaquone-resistant (Y268S)Active[4]
Decoquinate 3-carboxyl 4(1H)-quinoloneAtovaquone-resistant (Y268S)Active[4]
Cytotoxicity and Selectivity

A critical aspect of drug development is ensuring that the compound is selectively toxic to the parasite with minimal effects on host cells. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the antiplasmodial IC50, is a key indicator of this.

Compound IDCell LineCC50 (µM)Selectivity Index (SI)Reference
Haloalkyl-quinolone 7 Murine Splenic Lymphocytes (MSLC)>25>780[3]
Compound 1 HepG2>20>120[4]
Ciprofloxacin Not specifiedNot specifiedGenerally low[8][9]
Grepafloxacin Not specifiedNot specifiedGenerally low[10]
Trovafloxacin Not specifiedNot specifiedGenerally low[10]
In Vivo Efficacy

Several optimized 4-oxo-3-carboxyl quinolone derivatives have demonstrated potent oral antimalarial activity in murine models.

Compound IDAnimal ModelRoute of AdministrationEfficacyReference
CK-2-68 P. berghei-infected miceOral (20 mg/kg)Complete parasite clearance[1]
20g P. berghei-infected miceOralOrally efficacious[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of 4-oxo-3-carboxyl quinolones.

In Vitro Antimalarial Susceptibility Assays
  • SYBR Green I-Based Fluorescence Assay: This is a widely used method for determining parasite viability.[3]

    • Plasmodium falciparum cultures are maintained in human erythrocytes at a 2% hematocrit in a complete medium.[3]

    • Synchronized ring-stage parasites are incubated in 96-well plates with serial dilutions of the test compounds for 72 hours.

    • A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA, and the resulting fluorescence is proportional to the number of viable parasites.

    • Fluorescence is measured using a fluorescence plate reader, and the IC50 values are calculated by plotting the fluorescence intensity against the drug concentration.[3]

  • [3H]-Hypoxanthine Incorporation Assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as an indicator of parasite growth.[9][11]

    • Parasite cultures are exposed to various concentrations of the test compounds for a set period (e.g., 48 or 96 hours).[9]

    • [3H]-hypoxanthine is added to the cultures for the final 24 hours of incubation.

    • The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

    • The IC50 is defined as the drug concentration that causes a 50% reduction in [3H]-hypoxanthine incorporation compared to drug-free controls.[9]

Cytotoxicity Assay
  • MTT Assay: This colorimetric assay assesses the metabolic activity of cells as a measure of their viability.[12][13]

    • Mammalian cell lines (e.g., HeLa, HepG2, or MRC-5) are seeded in 96-well plates and allowed to adhere.[12][14]

    • The cells are then exposed to serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).[3][14]

    • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are solubilized, and the absorbance is measured with a spectrophotometer.

    • The CC50 value, the concentration that reduces cell viability by 50%, is determined.[12][13]

In Vivo Antimalarial Activity
  • Peters' 4-Day Suppressive Test: This is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.[1][15]

    • Mice are inoculated with Plasmodium berghei-infected erythrocytes.

    • A few hours post-infection, the mice are treated with the test compound orally or via another route once daily for four consecutive days.

    • On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitemia is determined by microscopy.

    • The percentage of parasite suppression is calculated by comparing the parasitemia in the treated groups to that in an untreated control group.[16]

cluster_workflow Experimental Workflow start Compound Synthesis (4-oxo-3-carboxyl quinolones) in_vitro In Vitro Screening (P. falciparum strains) start->in_vitro cytotoxicity Cytotoxicity Assay (Mammalian Cell Lines) start->cytotoxicity ic50 Determine IC50 (SYBR Green I / Hypoxanthine Assay) in_vitro->ic50 selectivity Calculate Selectivity Index (SI = CC50 / IC50) ic50->selectivity cc50 Determine CC50 (MTT Assay) cytotoxicity->cc50 cc50->selectivity in_vivo In Vivo Efficacy (P. berghei in mice) selectivity->in_vivo High SI suppression Determine % Parasite Suppression (4-Day Suppressive Test) in_vivo->suppression lead Lead Candidate suppression->lead

Caption: A typical workflow for evaluating antimalarial candidates.

Structure-Activity Relationship (SAR)

The data suggests several key structure-activity relationships for the 4-oxo-3-carboxyl quinolone scaffold:

  • The 3-position: A carboxyl ester group at the 3-position appears crucial for potent antimalarial activity.[2] Replacement with a carboxylic acid or amide group leads to a significant loss of potency.[2]

  • The 7-position: Substitutions on the benzenoid ring, particularly at the 7-position, influence potency. A 7-methoxy group has been shown to be favorable.[2][5]

  • Lipophilicity: Increased lipophilicity can enhance antimalarial activity, but a balance is necessary to maintain favorable pharmacokinetic properties.[1]

References

The Fluorine Advantage: A Comparative Analysis of Quinolone Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the enhanced efficacy of fluorinated quinolones over their non-fluorinated counterparts, supported by experimental data and detailed methodologies.

In the landscape of antimicrobial agents, quinolones represent a critical class of synthetic antibiotics. The introduction of a fluorine atom to the quinolone scaffold marked a significant turning point, giving rise to the fluoroquinolone subclass, which exhibits markedly enhanced antibacterial activity. This guide provides a comprehensive comparison of the antimicrobial properties of fluorinated versus non-fluorinated quinolines, offering valuable insights for researchers, scientists, and drug development professionals.

Superior Antimicrobial Potency of Fluorinated Quinolones

The addition of a fluorine atom, typically at the C-6 position of the quinolone ring, dramatically improves the antimicrobial potency.[1][2] This structural modification enhances the drug's penetration into the bacterial cell and increases its activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2][3]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, for representative non-fluorinated (Nalidixic Acid) and fluorinated (Ciprofloxacin) quinolones against key bacterial pathogens. Lower MIC values indicate greater antimicrobial activity.

Quinolone Type Compound Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) Reference
Non-FluorinatedNalidixic AcidEscherichia coli4128[4]
FluorinatedCiprofloxacinEscherichia coli0.0150.06[5][6]
Non-FluorinatedNalidixic AcidStaphylococcus aureus>32>32[7]
FluorinatedCiprofloxacinStaphylococcus aureus0.251[7][8]
Non-FluorinatedNalidixic AcidPseudomonas aeruginosa>1024>1024[4]
FluorinatedCiprofloxacinPseudomonas aeruginosa0.252[8][9]

MIC₅₀: Minimum inhibitory concentration for 50% of isolates. MIC₉₀: Minimum inhibitory concentration for 90% of isolates.

Mechanism of Action: Inhibition of Bacterial DNA Replication

Both fluorinated and non-fluorinated quinolones share a common mechanism of action: the disruption of bacterial DNA replication. They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[10][11] DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in many Gram-positive bacteria.[12] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, repair, and transcription.[13] Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[10]

Quinolone Mechanism of Action Quinolone Mechanism of Action quinolone Quinolone (Fluorinated or Non-fluorinated) bacterial_cell Bacterial Cell quinolone->bacterial_cell Enters cell dna_gyrase DNA Gyrase (Primary target in Gram-negative) quinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (Primary target in Gram-positive) quinolone->topoisomerase_iv Inhibits bacterial_cell->dna_gyrase bacterial_cell->topoisomerase_iv dna_replication DNA Replication dna_gyrase->dna_replication Relaxes DNA supercoils dna_cleavage_complex Stable Quinolone-Enzyme-DNA Cleavage Complex dna_gyrase->dna_cleavage_complex Forms complex with DNA topoisomerase_iv->dna_replication Decatenates daughter chromosomes topoisomerase_iv->dna_cleavage_complex Forms complex with DNA double_strand_breaks Accumulation of Double-Strand DNA Breaks dna_cleavage_complex->double_strand_breaks cell_death Bacterial Cell Death double_strand_breaks->cell_death

Caption: Mechanism of action of quinolone antibiotics.

Experimental Protocols

The determination of antimicrobial susceptibility is crucial for evaluating the efficacy of antibiotics. The following are standard methodologies used to determine the Minimum Inhibitory Concentration (MIC) values presented in this guide.

Broth Microdilution Method

This method is a widely used technique for quantitative antimicrobial susceptibility testing.[10]

Broth Microdilution Workflow Broth Microdilution Workflow start Start prepare_antibiotic Prepare Serial Two-Fold Dilutions of Antibiotic in Broth start->prepare_antibiotic prepare_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate Wells with Bacterial Suspension prepare_antibiotic->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 35-37°C for 16-20 hours inoculate_plate->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Broth Microdilution Method.

Detailed Steps:

  • Preparation of Antibiotic Dilutions: A series of two-fold dilutions of the quinolone compound is prepared in a suitable broth medium, such as Mueller-Hinton Broth, within the wells of a 96-well microtiter plate.[14]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[10]

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.[14]

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[10]

Agar Dilution Method

The agar dilution method is another reference standard for MIC determination.[1][15]

Detailed Steps:

  • Preparation of Antibiotic Plates: Serial two-fold dilutions of the quinolone are incorporated into molten Mueller-Hinton agar.[1] The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing different antibiotic concentrations.[1]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar surface.

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to antibiotics.[12][13]

Detailed Steps:

  • Inoculum Preparation and Plating: A standardized bacterial inoculum is swabbed evenly across the surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[13]

  • Disk Application: Paper disks impregnated with a specific concentration of the quinolone are placed on the agar surface.[16]

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of no bacterial growth around each disk is measured in millimeters.[13]

  • Interpretation: The size of the inhibition zone is correlated with the MIC and interpreted as susceptible, intermediate, or resistant according to standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[13]

Conclusion

The fluorination of the quinolone structure represents a pivotal advancement in antimicrobial drug development. The resulting fluoroquinolones exhibit significantly enhanced potency and a broader spectrum of activity compared to their non-fluorinated predecessors. This comparative guide, supported by quantitative MIC data and detailed experimental protocols, underscores the clear advantage of fluorinated quinolones in combating a wide range of bacterial pathogens. This information serves as a valuable resource for the scientific community in the ongoing effort to develop more effective antimicrobial therapies.

References

Assessing the efficacy of different catalysts in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Efficacy in Quinoline Synthesis

The synthesis of quinolines, a foundational scaffold in medicinal chemistry and materials science, is a field of continuous innovation, particularly concerning the catalytic systems that drive these transformations. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and environmental impact. This guide provides a comprehensive comparison of various catalysts employed in quinoline synthesis, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal catalytic system for their needs.

Catalyst Performance in Major Quinoline Synthesis Reactions

The efficacy of a catalyst is often evaluated within the context of specific named reactions for quinoline synthesis. The Friedländer, Skraup, and Doebner-von Miller reactions are among the most classic and versatile methods. The following tables summarize the performance of different catalysts in these key transformations.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] A wide array of catalysts has been developed to improve the efficiency and conditions of this reaction.[2]

CatalystSubstratesReaction ConditionsYield (%)Reaction TimeReference
Transition-Metal Catalysts
Nickel Nanoparticles2-amino benzophenone, cyclohexane-1,3-dioneSolvent-free, 80-100 nm catalyst92-96Not Specified[3]
Copper Nanoparticles2-aminoaryl alcohols, α,β-unsaturated ketonesOne-pot, Cu/N-SiO2–C catalystGood (66 with Cu/N-C)Not Specified[4]
Metal-Free Catalysts
Nafion NR502-aminoaryl ketones, α-methylene carbonylsMicrowave, ethanolGoodNot Specified[5]
[Msim][OOCCCl3] (Ionic Liquid)2-aminoaryl ketones, α-methylene carbonylsNot SpecifiedUp to 100Not Specified[6][7]
[bmim]HSO₄ (Ionic Liquid)2-aminobenzaldehydes, allenoatesSolvent-freeHighShort[7]
o-benzenedisulfonimide2-aminoarylketones, various carbonylsSolvent-freeGood to ExcellentNot Specified[7]
Heterogeneous & Nanocatalysts
ZnO/CNT2-amino-5-chlorobenzaldehyde, carbonylsSolvent-free, 25 mg catalyst24-99Not Specified[4]
Fe₃O₄-IL-HSO₄2-aminoaryl ketones, 1,3-dicarbonylsSolvent-free, 90°C, 20 mg catalyst85-9615-60 min[4]
Co(0) on carbon aerogels2-amino-5-chlorobenzaldehyde, ethyl acetoacetate50°C90-972 h[8]
Montmorillonite K-102-amino aryl ketones, carbonyls, β-keto estersEthanol70-83Not Specified[8]
Zeolite2-amino aryl ketones, carbonyls, β-keto estersEthanol81-92Not Specified[8]
Nano-crystalline sulfated zirconia2-amino aryl ketones, carbonyls, β-keto estersEthanol88-93Not Specified[8]
Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines from the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[9] While effective, the reaction is notoriously exothermic and can be violent.[10] Modifications often focus on milder conditions and safer oxidizing agents.[11]

Catalyst / PromoterOxidizing AgentKey FeaturesYieldReference
Concentrated H₂SO₄NitrobenzeneTraditional method, can be vigorous.Low (historically)[12]
Concentrated H₂SO₄Arsenic pentoxideLess violent than with nitrobenzene.Good[9]
Concentrated H₂SO₄Iodine or AirMilder, more environmentally friendly options.Fair to Good[9]
Microwave Irradiation(oxidant inherent in reaction)Reduced reaction times.Fair to Good[7]
Doebner-von Miller Synthesis

This reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, often catalyzed by Brønsted or Lewis acids.[13][14]

CatalystSubstratesReaction ConditionsYield (%)Reference
Brønsted Acids
p-toluenesulfonic acidAniline, α,β-unsaturated carbonylAcetic acid or ethanol, 100–150°CNot specified[14]
Perchloric acidAniline, α,β-unsaturated carbonylNot specifiedNot specified[13]
Lewis Acids
Tin tetrachloride (SnCl₄)Aniline, α,β-unsaturated carbonylNot specifiedNot specified[13]
Scandium(III) triflate (Sc(OTf)₃)Aniline, α,β-unsaturated carbonylNot specifiedNot specified[13]
Other
IodineAniline, α,β-unsaturated carbonylNot specifiedNot specified[13]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the aforementioned quinoline syntheses.

General Protocol for Friedländer Synthesis using a Reusable Nanocatalyst

This procedure is based on the use of a magnetic nanocatalyst, which simplifies catalyst recovery.[6]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄-supported ionic liquid nanocatalyst (0.02 g)

  • Ethanol (5 mL, if not solvent-free)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.[6]

  • If the reaction is not conducted solvent-free, add ethanol.[6]

  • Stir the reaction mixture at a predetermined temperature (e.g., 60-100°C) for the necessary time (e.g., 2 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[6]

  • Upon completion, if a magnetic catalyst is used, it can be separated with an external magnet; otherwise, the catalyst can be removed by filtration.[6]

  • Remove the solvent under reduced pressure if applicable.[6]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired quinoline derivative.[6]

  • The recovered catalyst can be washed, dried, and reused in subsequent reactions.[6]

Protocol for Skraup Synthesis of Quinoline

This protocol is a classic example of the Skraup synthesis.[9]

Materials:

  • Aniline (freshly distilled)

  • Anhydrous glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser, combine aniline, ferrous sulfate heptahydrate, and glycerol.[11]

  • Slowly and carefully add concentrated sulfuric acid while cooling the flask.[11]

  • Add nitrobenzene to the mixture.

  • Heat the reaction mixture, and once the reaction begins, remove the heat source as the reaction is exothermic.

  • After the initial vigorous reaction subsides, heat the mixture to complete the reaction.

  • After cooling, dilute the mixture with water and neutralize it with sodium hydroxide.

  • Perform steam distillation to separate the quinoline from the reaction mixture.[11]

  • Extract the quinoline from the distillate using an organic solvent.

  • Purify the extracted quinoline by distillation.

Protocol for Doebner-von Miller Synthesis

This is a general procedure for the Doebner-von Miller reaction.[15]

Materials:

  • Aniline

  • α,β-unsaturated carbonyl compound (e.g., crotonaldehyde)

  • Acid catalyst (e.g., hydrochloric acid or zinc chloride)

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the aniline in the solvent in a round-bottom flask.

  • Add the acid catalyst to the solution.

  • Slowly add the α,β-unsaturated carbonyl compound to the reaction mixture.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a base.

  • Extract the product with an organic solvent.

  • Wash and dry the organic layer.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Visualizing Synthesis and Evaluation Workflows

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a typical workflow for assessing the efficacy of different catalysts in quinoline synthesis.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Comparison A Select Synthesis Method (e.g., Friedländer) B Choose Substrates A->B C Prepare Catalyst Set (Catalyst A, B, C) B->C D Run Parallel Reactions (Same Substrates & Conditions) C->D E Monitor Progress (TLC, GC/MS) D->E F Product Isolation & Purification E->F G Characterization (NMR, MS) F->G H Calculate Yields F->H I Compare Performance Metrics (Yield, Time, Purity) G->I H->I

Caption: Workflow for comparing catalyst efficacy in quinoline synthesis.

Generalized Friedländer Synthesis Mechanism

The diagram below outlines the two proposed mechanistic pathways for the Friedländer synthesis.[16]

G cluster_1 Pathway 1: Aldol Condensation First cluster_2 Pathway 2: Schiff Base Formation First R1 2-Aminoaryl Ketone/Aldehyde (1) I1 Aldol Adduct (3) R1->I1 + (2) I3 Schiff Base (5) R1->I3 + (2) R2 α-Methylene Carbonyl (2) R2->I1 R2->I3 I2 α,β-Unsaturated Carbonyl (4) I1->I2 - H₂O P Quinoline (7) I2->P Imine Formation - H₂O I4 Aldol Adduct (6) I3->I4 Aldol Reaction I4->P - H₂O

Caption: Proposed reaction mechanisms for the Friedländer synthesis.

Doebner-von Miller Reaction Mechanism Overview

This diagram illustrates a simplified mechanism for the Doebner-von Miller reaction.

G A Aniline C Michael Addition Intermediate A->C + B (Acid Catalyst) B α,β-Unsaturated Carbonyl D Cyclization C->D E Dehydration D->E F Oxidation E->F G Quinoline Product F->G

Caption: Simplified mechanism of the Doebner-von Miller reaction.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-Chloroquinoline-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Ethyl 4-chloroquinoline-3-carboxylate, ensuring the safety of laboratory personnel and environmental compliance.

This document provides a comprehensive overview of the necessary precautions and procedures for the proper disposal of this compound, a halogenated heterocyclic compound. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Safety and Hazard Information

This compound is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its potential hazards.

GHS Hazard Classifications: [1]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

GHS Pictogram:

  • GHS07 (Exclamation Mark)[2]

Material Properties and Handling

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₂H₁₀ClNO₂
Molecular Weight 235.67 g/mol [2]
Appearance White to orange to green powder/crystal
Storage Temperature -20°C[3]

When handling this compound, standard laboratory safety protocols should be strictly followed. This includes the use of a fume hood to prevent inhalation, wearing of safety goggles, chemical-resistant gloves, and a lab coat.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as a chlorinated organic compound, requires segregation from other waste streams and disposal via a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, properly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for halogenated organic liquid waste.[4][5][6]

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (GHS07).

    • Maintain a log of the contents and approximate quantities added to the container.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the waste manifest with accurate information about the contents of the container. The primary method of disposal for halogenated organic compounds is typically high-temperature incineration.[4]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: Handling this compound cluster_1 Waste Generation cluster_2 Waste Segregation Decision cluster_3 Proper Disposal Pathway A Use of Ethyl 4-Chloroquinoline-3-carboxylate in Experiment B Generation of Waste (Solid or Liquid) A->B C Is waste halogenated? B->C H Sink Disposal I General Trash D Collect in Designated 'Halogenated Organic Waste' Container C->D Yes C->H No, but still a chemical waste (Follow other protocols) E Ensure Container is Properly Labeled (Chemical Name, Hazards) D->E F Store in Secure Secondary Containment Area E->F G Arrange for Pickup by Certified Hazardous Waste Disposal Service F->G

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-Chloroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-Chloroquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.